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  • Product: 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide
  • CAS: 51842-80-9

Core Science & Biosynthesis

Foundational

Synthesis Protocol for 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide: A Guide for Medicinal Chemists

An In-Depth Technical Guide for Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities.[1][2] This technical guide provides a comprehensive, in-depth protocol for the synthesis of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide, a functionalized quinoline derivative of interest in drug discovery programs. We will dissect a robust and field-proven three-step synthetic strategy, beginning with the construction of the core heterocyclic system via the Pfitzinger reaction, followed by esterification, and culminating in the formation of the target carbohydrazide through hydrazinolysis. This document is designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the underlying chemical principles and strategic considerations behind each experimental choice.

Strategic Overview: A Retrosynthetic Approach

The synthesis of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide is most logically approached through a three-step sequence. The final hydrazide functional group is readily installed by reacting a suitable ester precursor with hydrazine hydrate. This ester, in turn, is prepared from its corresponding carboxylic acid. The core challenge, therefore, lies in the efficient construction of the substituted quinoline-4-carboxylic acid ring system. The Pfitzinger reaction provides a classic and highly effective solution for this transformation.[1][3][4]

G Target 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide Ester Ethyl 2-(4-Butoxyphenyl)quinoline-4-carboxylate Target->Ester Hydrazinolysis Acid 2-(4-Butoxyphenyl)quinoline-4-carboxylic Acid Ester->Acid Esterification Isatin Isatin Acid->Isatin Pfitzinger Reaction Ketone 1-(4-Butoxyphenyl)ethan-1-one Acid->Ketone Pfitzinger Reaction

Caption: Retrosynthetic analysis of the target compound.

Part I: Synthesis of the Core Intermediate via Pfitzinger Reaction

The first and most critical stage is the synthesis of 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid. The Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound possessing an α-methylene group under basic conditions, is the method of choice.[1][4][5] This reaction is a powerful tool for directly accessing quinoline-4-carboxylic acids.[6][7]

The Pfitzinger Reaction: A Mechanistic Perspective

The reaction proceeds through a well-established mechanism. Initially, the base (potassium hydroxide) hydrolyzes the amide bond within the isatin ring, opening it to form a keto-acid intermediate.[5] This intermediate then reacts with the enolizable ketone, 1-(4-butoxyphenyl)ethan-1-one, to form an imine. Tautomerization to an enamine is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline-4-carboxylic acid.[1]

G cluster_0 Pfitzinger Reaction Workflow Isatin Isatin KetoAcid Keto-Acid Intermediate Isatin->KetoAcid Base Hydrolysis (KOH) Imine Imine Formation KetoAcid->Imine Condensation with Ketone Enamine Enamine Tautomer Imine->Enamine Cyclization Intramolecular Cyclization Enamine->Cyclization Product Quinoline-4-carboxylic Acid Cyclization->Product Dehydration

Caption: General workflow of the Pfitzinger reaction.

Experimental Protocol: 2-(4-Butoxyphenyl)quinoline-4-carboxylic Acid

This protocol is adapted from established Pfitzinger reaction procedures.[8][9]

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
Isatin147.135.00 g34.01.0
1-(4-Butoxyphenyl)ethan-1-one192.257.18 g37.41.1
Potassium Hydroxide (KOH)56.115.72 g102.03.0
Ethanol (95%)-100 mL--
Deionized Water-50 mL--
Glacial Acetic Acid-As needed--

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium hydroxide (5.72 g) and deionized water (50 mL). Stir until the KOH is completely dissolved.

  • Addition of Isatin: Add isatin (5.00 g) to the basic solution. The mixture will turn dark. Add ethanol (100 mL) and heat the mixture to reflux (approximately 80-85°C) with continuous stirring for 1 hour to facilitate the ring-opening of isatin.

  • Addition of Ketone: Gradually add 1-(4-Butoxyphenyl)ethan-1-one (7.18 g) to the reaction mixture through the condenser.

  • Reaction: Maintain the reflux with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1 with 1% acetic acid).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the dark solution slowly into a beaker containing 300 mL of ice-cold water with stirring.

  • Precipitation: Acidify the aqueous solution to a pH of approximately 5-6 by the dropwise addition of glacial acetic acid. This will cause the product to precipitate out of the solution as a solid.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) to remove any inorganic salts and impurities.

  • Drying and Purification: Dry the crude product in a vacuum oven. The crude 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield a pure solid.

Part II: Fischer Esterification

To facilitate the subsequent reaction with hydrazine, the carboxylic acid is converted to its corresponding ethyl ester. The Fischer esterification is a reliable and cost-effective method for this transformation, utilizing an excess of alcohol as the solvent and a catalytic amount of strong acid.[8][10]

Experimental Protocol: Ethyl 2-(4-Butoxyphenyl)quinoline-4-carboxylate

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-(4-Butoxyphenyl)quinoline-4-carboxylic acid321.365.00 g15.6
Absolute Ethanol-150 mL-
Concentrated Sulfuric Acid (H₂SO₄)98.081.5 mL~27.7

Procedure:

  • Reaction Setup: Suspend the 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid (5.00 g) in absolute ethanol (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (1.5 mL) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting carboxylic acid.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the volume of ethanol by approximately two-thirds using a rotary evaporator.

  • Neutralization: Pour the concentrated mixture into 200 mL of ice-cold water. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. The ethyl ester will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly. Recrystallization from ethanol may be performed if necessary.

Part III: Synthesis of the Target Compound via Hydrazinolysis

The final step involves the conversion of the ethyl ester to the desired 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide. This is a nucleophilic acyl substitution reaction where hydrazine acts as the nucleophile, displacing the ethoxy group.[11]

Experimental Protocol: 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide

This protocol is based on standard procedures for the synthesis of carbohydrazides from esters.[8][10]

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 2-(4-Butoxyphenyl)quinoline-4-carboxylate349.414.00 g11.4
Hydrazine Hydrate (~64% N₂H₄)50.065.0 mL~103
Ethanol (95%)-100 mL-

Procedure:

  • Reaction Setup: Dissolve the ethyl 2-(4-Butoxyphenyl)quinoline-4-carboxylate (4.00 g) in ethanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Hydrazine Addition: Add hydrazine hydrate (5.0 mL) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The formation of the product, which is often less soluble than the starting ester, may be observed as a precipitate forming during the reaction.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting material and excess hydrazine. Dry the final product, 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide, under vacuum.

Comprehensive Synthetic Workflow & Characterization

The complete synthetic pathway is a linear, three-step process that is robust and scalable. Each intermediate and the final product should be rigorously characterized to confirm its identity and purity using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

G cluster_0 Step 1: Pfitzinger Reaction cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis S1_Start Isatin + 4-Butoxyacetophenone S1_End 2-(4-Butoxyphenyl)quinoline- 4-carboxylic Acid S1_Start->S1_End KOH, EtOH/H₂O, Reflux S2_Start Carboxylic Acid Intermediate S1_End->S2_Start S2_End Ethyl Ester Intermediate S2_Start->S2_End EtOH, H₂SO₄ (cat.), Reflux S3_Start Ethyl Ester Intermediate S2_End->S3_Start S3_End 2-(4-Butoxyphenyl)quinoline- 4-carbohydrazide S3_Start->S3_End N₂H₄·H₂O, EtOH, Reflux

Caption: Overall experimental workflow for the synthesis.

Conclusion

This guide outlines a reliable and well-documented three-step synthesis for 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide. By leveraging the classic Pfitzinger reaction for the assembly of the core heterocyclic structure, followed by standard esterification and hydrazinolysis procedures, research chemists can efficiently access this valuable compound for further investigation in drug discovery and development pipelines. The provided protocols are designed to be self-validating, with clear steps for reaction monitoring, work-up, and purification, ensuring a high degree of scientific integrity and reproducibility.

References

  • Química Organica.org. (n.d.). Friedlander quinoline synthesis. Retrieved from [Link]

  • Merck Index. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Mishra, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Friedländer Synthesis. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • SlidePlayer. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]

  • ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction scheme of the Pfitzinger quinoline synthesis. Retrieved from [Link]

  • Synfacts. (2018). An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Mediated by TMSCl. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of 3-R-6-R'-Quinoline-4-carboxylates and Their Reactions with Hydrazine Hydrate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Retrieved from [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Synthesis quinoline‐4‐carboxylic esters (50) from trimethylsilyl.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • PubMed. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Retrieved from [Link]

  • National Institutes of Health. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical.... Retrieved from [Link]

  • KISTI. (2025). Synthesis of 3-R-6-R'-Quinoline-4-carboxylates and Their Reactions with Hydrazine Hydrate. Retrieved from [Link]

  • ACS Omega. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide, a quinoli...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide, a quinoline derivative of interest in medicinal chemistry. Quinoline scaffolds are prevalent in a wide array of pharmacologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This document details the synthesis, structural elucidation, and key physicochemical parameters of the title compound. Experimental protocols for the determination of these properties are provided, underpinned by the scientific rationale for each methodological choice. Where experimental data for the title compound is not publicly available, predictive data and comparative analysis with closely related analogs are presented to offer a robust profile for researchers.

Introduction and Significance

Quinoline and its derivatives represent a critical class of heterocyclic compounds in drug discovery and development.[1] The fusion of a benzene and pyridine ring imparts a unique electronic and structural character, making the quinoline nucleus a privileged scaffold for interacting with various biological targets. The introduction of a carbohydrazide moiety at the 4-position of the quinoline ring introduces a versatile functional group capable of forming multiple hydrogen bonds and serving as a key pharmacophore or a synthetic handle for creating more complex molecular architectures.[4]

2-(4-Butoxyphenyl)quinoline-4-carbohydrazide, with its butoxy-substituted phenyl ring at the 2-position, combines the established biological potential of the quinoline core with modulated lipophilicity, which can significantly influence its pharmacokinetic and pharmacodynamic profile. Understanding its fundamental physicochemical properties is paramount for its rational development as a potential therapeutic agent.

Synthesis and Structural Elucidation

The synthesis of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide is a multi-step process commencing with the well-established Pfitzinger reaction to construct the core quinoline ring system.[3][5] This is followed by esterification and subsequent hydrazinolysis.

Synthetic Workflow

The overall synthetic pathway is depicted below. The process is initiated by the condensation of isatin with 4-butoxyacetophenone under basic conditions to form 2-(4-butoxyphenyl)quinoline-4-carboxylic acid. This acid is then converted to its corresponding ethyl ester, which readily reacts with hydrazine hydrate to yield the final carbohydrazide product.

Synthesis_Workflow Isatin Isatin Carboxylic_Acid 2-(4-Butoxyphenyl)quinoline-4-carboxylic Acid Isatin->Carboxylic_Acid Pfitzinger Reaction (KOH, Ethanol, Reflux) Butoxyacetophenone 4-Butoxyacetophenone Butoxyacetophenone->Carboxylic_Acid Pfitzinger Reaction (KOH, Ethanol, Reflux) Ester Ethyl 2-(4-butoxyphenyl)quinoline-4-carboxylate Carboxylic_Acid->Ester Esterification (Ethanol, H₂SO₄, Reflux) Hydrazide 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide Ester->Hydrazide Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux)

Caption: Synthetic route to 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for analogous compounds.[4][6][7]

Step 1: Synthesis of 2-(4-Butoxyphenyl)quinoline-4-carboxylic Acid

  • In a round-bottom flask, dissolve isatin (1 equivalent) and 4-butoxyacetophenone (1 equivalent) in ethanol.

  • Add a solution of potassium hydroxide (8-10 equivalents) in water.

  • Heat the mixture to reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice water.

  • Acidify with glacial acetic acid or dilute HCl to precipitate the carboxylic acid.

  • Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product.

Step 2: Synthesis of Ethyl 2-(4-butoxyphenyl)quinoline-4-carboxylate

  • Suspend the dried 2-(4-butoxyphenyl)quinoline-4-carboxylic acid (1 equivalent) in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 8-12 hours until TLC indicates the consumption of the starting material.

  • Cool the solution and neutralize with a saturated sodium bicarbonate solution.

  • The ester will precipitate out. Filter the solid, wash with water, and dry.

Step 3: Synthesis of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide

  • Dissolve the ethyl ester (1 equivalent) in ethanol.

  • Add hydrazine hydrate (10-15 equivalents).

  • Reflux the mixture for 6-8 hours.

  • Upon cooling, the carbohydrazide product will crystallize out of the solution.

  • Filter the crystals, wash with cold ethanol, and dry under vacuum.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is essential for formulation development and predicting its in vivo behavior.

Molecular Structure and Formula
PropertyValue
IUPAC Name 2-(4-butoxyphenyl)quinoline-4-carbohydrazide
CAS Number 51842-80-9[8]
Molecular Formula C₂₀H₂₁N₃O₂[8]
Molecular Weight 335.40 g/mol

Molecular_Structure struct

Caption: Chemical structure of the topic molecule.

Spectroscopic Data

Infrared (IR) Spectroscopy:

  • Expected Peaks (cm⁻¹):

    • 3300-3400: N-H stretching (from the hydrazide NH and NH₂ groups).

    • 3050-3100: Aromatic C-H stretching.

    • 2850-2960: Aliphatic C-H stretching (from the butoxy group).

    • ~1660: C=O stretching (amide I band of the carbohydrazide).

    • 1500-1600: C=C and C=N stretching in the aromatic and quinoline rings.

    • ~1240: Aryl-O-C stretching (ether linkage).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (predicted, in DMSO-d₆):

    • ~0.9 ppm (triplet, 3H): -CH₃ of the butoxy group.

    • ~1.4 ppm (sextet, 2H): -CH₂-CH₃ of the butoxy group.

    • ~1.7 ppm (quintet, 2H): -O-CH₂-CH₂- of the butoxy group.

    • ~4.1 ppm (triplet, 2H): -O-CH₂- of the butoxy group.

    • ~4.5 ppm (broad singlet, 2H): -NH₂ of the hydrazide.

    • ~7.1 ppm (doublet, 2H): Aromatic protons ortho to the butoxy group.

    • ~7.5-8.5 ppm (multiplet, 7H): Protons of the quinoline ring and aromatic protons meta to the butoxy group.

    • ~10.0 ppm (broad singlet, 1H): -CO-NH- of the hydrazide.

  • ¹³C NMR (predicted, in DMSO-d₆):

    • ~13.7 ppm: -CH₃ of the butoxy group.

    • ~19.0 ppm: -CH₂-CH₃ of the butoxy group.

    • ~30.8 ppm: -O-CH₂-CH₂- of the butoxy group.

    • ~67.5 ppm: -O-CH₂- of the butoxy group.

    • ~115-160 ppm: Aromatic and quinoline carbons.

    • ~168 ppm: Carbonyl carbon (-C=O).

Mass Spectrometry (MS):

  • The electron impact (EI) or electrospray ionization (ESI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 335.4 or 336.4, respectively.

Solubility, Lipophilicity, and Acidity

These properties are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

ParameterPredicted Value/DescriptionRationale/Methodology
Solubility Soluble in organic solvents (e.g., DMSO, ethanol); limited solubility in water.[10]The large aromatic system and the butoxy chain contribute to its organic solubility, while the polar carbohydrazide group may allow for limited aqueous solubility. Analogs show moderate water solubility.[6]
LogP ~3.5 - 4.5The partition coefficient (LogP) is a measure of lipophilicity. This value is predicted using computational models like ALOGPS, which are based on atomic or fragmental contributions.[11][12] The butoxy group significantly increases lipophilicity compared to unsubstituted analogs.
pKa Basic pKa: ~2-3; Acidic pKa: ~12-13The quinoline nitrogen is weakly basic. The hydrazide N-H protons are weakly acidic. These values can be estimated using quantum mechanical calculations or software predictors based on the Hammett equation.[13]

Relationship between Physicochemical Properties:

Properties_Relationship Solubility Solubility ADME ADME Profile Solubility->ADME LogP LogP (Lipophilicity) LogP->Solubility LogP->ADME pKa pKa (Ionization) pKa->Solubility pKa->ADME

Caption: Interplay of key physicochemical properties influencing the ADME profile.

Potential Applications in Drug Development

While specific biological data for 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide is limited in the public domain, the broader class of quinoline-4-carbohydrazide derivatives has shown significant promise in several therapeutic areas:

  • Antimicrobial Agents: Numerous derivatives have demonstrated activity against various bacterial strains, particularly Gram-positive bacteria like S. aureus. The proposed mechanism for some of these compounds is the inhibition of microbial DNA gyrase.[4]

  • Anticancer Agents: Novel hybrids of quinoline-4-carbohydrazides have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer).[7] Some derivatives have shown potent inhibition of key signaling proteins like EGFR kinase.[7]

The butoxy substituent on the phenyl ring of the title compound is expected to enhance its lipophilicity, which may improve its ability to cross cellular membranes and potentially enhance its biological activity or alter its selectivity profile compared to other analogs.

Conclusion

2-(4-Butoxyphenyl)quinoline-4-carbohydrazide is a synthetically accessible molecule with a physicochemical profile that makes it an interesting candidate for further investigation in drug discovery. This guide has outlined its synthesis and provided a detailed, albeit partially predictive, analysis of its key properties. The provided protocols and data serve as a valuable resource for researchers aiming to synthesize, characterize, and evaluate this compound and its derivatives for various therapeutic applications. Further experimental validation of the predicted properties and a thorough investigation of its biological activity are warranted to fully elucidate its potential.

References

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  • Qrareya, H., et al. (2024).
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  • ResearchGate. (2021). (PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. Retrieved from [Link]

  • ResearchGate. (2015). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Retrieved from [Link]

  • Geng, C., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • Chemical-Suppliers. (n.d.). Your Inquiry on 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide. Retrieved from [Link]

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Foundational

Biological activity of quinoline-4-carbohydrazide derivatives

An In-Depth Technical Guide to the Biological Activity of Quinoline-4-Carbohydrazide Derivatives Foreword: The Quinoline Scaffold in Modern Drug Discovery From the historical significance of quinine in combating malaria...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Quinoline-4-Carbohydrazide Derivatives

Foreword: The Quinoline Scaffold in Modern Drug Discovery

From the historical significance of quinine in combating malaria to the development of modern fluoroquinolone antibiotics, the quinoline scaffold has established itself as a cornerstone in medicinal chemistry.[1] Its rigid, bicyclic aromatic structure serves as a versatile pharmacophore, capable of engaging with a multitude of biological targets through various non-covalent interactions. This inherent versatility has led to the development of quinoline-based drugs with a vast spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial activities.[2][3][4] This guide focuses on a specific, highly promising subclass: quinoline-4-carbohydrazide derivatives. The introduction of the carbohydrazide moiety at the 4-position not only provides a key hydrogen bonding domain but also serves as a synthetic handle for molecular hybridization, allowing for the strategic combination of the quinoline core with other pharmacologically active fragments to create novel therapeutic agents with enhanced potency and selectivity.

Synthetic Strategy: Constructing the Core Scaffold

The synthesis of quinoline-4-carbohydrazide derivatives typically follows a reliable multi-step pathway, beginning with the construction of the quinoline ring system itself, followed by the elaboration of the C-4 carboxyl group into the key carbohydrazide intermediate.

Core Synthesis via Pfitzinger Reaction

A foundational and widely adopted method for constructing the 2-aryl-quinoline-4-carboxylic acid core is the Pfitzinger reaction.[5][6] This reaction involves the condensation of isatin with a ketone containing an α-methylene group (such as a substituted acetophenone) under basic conditions. The causality behind this choice lies in its efficiency and tolerance for a variety of substituents on both the isatin and acetophenone rings, allowing for the generation of a diverse library of starting materials.

Elaboration to the Carbohydrazide Intermediate

The carboxylic acid at the 4-position is not sufficiently reactive for direct conversion to the hydrazide. Therefore, a two-step activation process is employed:

  • Esterification: The carboxylic acid is first converted to its corresponding ethyl ester. This is typically achieved by refluxing the acid in absolute ethanol with a catalytic amount of a strong acid, such as sulfuric acid, which acts as a dehydrating agent and protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for attack by ethanol.[5][6]

  • Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate. The highly nucleophilic hydrazine readily attacks the electrophilic carbonyl carbon of the ester, displacing the ethoxy group to form the stable quinoline-4-carbohydrazide intermediate.[5][6] This key intermediate is the launchpad for creating diverse libraries of derivatives, often through condensation with various aldehydes or ketones to form hydrazones.[7][8]

G cluster_synthesis General Synthetic Workflow A Isatin + Substituted Acetophenone B 2-Aryl-quinoline-4-carboxylic Acid A->B Pfitzinger Reaction (Base, Reflux) C Ethyl 2-Aryl-quinoline-4-carboxylate B->C Esterification (Ethanol, H₂SO₄) D Quinoline-4-carbohydrazide (Key Intermediate) C->D Hydrazinolysis (Hydrazine Hydrate) F Final Quinoline-4-carbohydrazide Derivatives (e.g., Hydrazones) D->F Condensation / Acylation E Aldehydes/Ketones/Other Reagents E->F

Caption: General synthetic route to quinoline-4-carbohydrazide derivatives.

Antimicrobial Activity: Targeting Bacterial Replication

A significant area of investigation for quinoline-4-carbohydrazide derivatives is their potential as antimicrobial agents, particularly against Gram-positive bacteria.[6]

Mechanism of Action: DNA Gyrase Inhibition

The primary mechanism of antibacterial action for many quinoline derivatives is the inhibition of DNA gyrase (and topoisomerase IV), essential bacterial enzymes that control DNA topology during replication.[5][6] These enzymes introduce negative supercoils into DNA, a process vital for relieving torsional stress. By binding to the enzyme-DNA complex, these inhibitors stall the replication fork, leading to a cascade of events that culminates in bacterial cell death.[6] The carbohydrazide moiety and its subsequent modifications often play a crucial role in forming key interactions within the enzyme's active site.

G cluster_moa Mechanism: DNA Gyrase Inhibition DNA Bacterial DNA Complex DNA-Gyrase Complex DNA->Complex Gyrase DNA Gyrase Gyrase->Complex Replication DNA Replication & Cell Division Complex->Replication Normal Function Blocked Blocked Complex (Replication Stalled) Complex->Blocked Derivative Quinoline-4-carbohydrazide Derivative Derivative->Blocked Inhibition Death Bacterial Cell Death Blocked->Death

Caption: Simplified mechanism of DNA gyrase inhibition by quinoline derivatives.

Structure-Activity Relationship (SAR) and Performance Data

Studies have shown that modifications to the hydrazide moiety significantly impact antimicrobial potency. For instance, the condensation of the core hydrazide with various aromatic aldehydes to form Schiff bases (hydrazones) can either enhance or diminish activity depending on the nature and position of substituents on the aromatic ring.[7][8] Some derivatives have demonstrated potent activity against Gram-positive strains like Staphylococcus aureus, with some compounds showing efficacy against fungal pathogens as well.[5][7]

Compound IDModificationTarget OrganismMIC (µM)Inhibition Zone (mm)Reference
5 Ethyl formohydrazonateS. aureus49.04-[5]
6b 4-(4-methoxyphenyl)acetamidohydrazinylS. aureus38.6426[5]
10 Pyrazole derivativeS. aureus191.3621-30[5][6]
13 Pyrazolone derivativeS. aureus381.8128[5]
13 Pyrazolone derivativeC. albicans-29[5]
6a Schiff base (unspecified)S. aureus340 µg/mL-[7]

Anticancer Activity: Inducing Cell Death in Malignant Cells

The quinoline scaffold is prevalent in anticancer drug design, and carbohydrazide derivatives are a promising avenue of research, demonstrating cytotoxicity against various cancer cell lines.[9][10]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

The anticancer effects of these derivatives are often multifactorial. One key mechanism involves the inhibition of critical signaling proteins, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[11] Overexpression of EGFR is common in many cancers, and its inhibition can halt proliferative signaling. Furthermore, these compounds have been shown to induce apoptosis (programmed cell death), a crucial mechanism for eliminating cancer cells.[11][12] Studies have demonstrated that potent derivatives can trigger apoptosis in a dose-dependent manner, as confirmed by techniques like AO/EB staining and flow cytometry.[12]

Performance Data Against Cancer Cell Lines

Numerous quinoline-4-carbohydrazide hybrids have been synthesized and evaluated for their antiproliferative activity. Certain acrylamide hybrids, for example, have shown exceptional potency against the MCF-7 breast carcinoma cell line, even surpassing the efficacy of the standard chemotherapeutic drug Doxorubicin.[11]

Compound IDTarget Cell LineIC₅₀ (µM)Reference DrugRef. Drug IC₅₀ (µM)Reference
6a MCF-7 (Breast)3.39Doxorubicin6.18[11]
6h MCF-7 (Breast)2.71Doxorubicin6.18[11]
6b MCF-7 (Breast)5.94Doxorubicin6.18[11]
3b MCF-7 (Breast)7.0165-FU> 34.32[12]
3c BGC-823 (Gastric)10.155-FU> 34.32[12]
3c BEL-7402 (Hepatoma)10.025-FU> 34.32[12]

Other Notable Biological Activities

Beyond antimicrobial and anticancer effects, quinoline-4-carbohydrazide derivatives have demonstrated a broader therapeutic potential.

  • Anti-inflammatory Activity: Certain carboxamide derivatives synthesized from the quinoline-4-carbohydrazide core have shown significant anti-inflammatory and analgesic properties.[13] In animal models, such as the carrageenan-induced paw edema test in rats, lead compounds exhibited anti-inflammatory effects comparable to the standard drug diclofenac sodium.[13]

  • Antiviral Activity: Acylhydrazone derivatives have been designed and tested for their ability to combat plant viruses, such as the Tobacco Mosaic Virus (TMV).[14][15] These compounds can interfere with the viral life cycle, with some showing curative and protective activities superior to the commercial antiviral agent ribavirin.[14] The mechanism is thought to involve binding to the viral coat protein, thereby hindering the self-assembly of new virus particles.[14] Other quinoline derivatives have also shown promise against human pathogens like the Dengue virus.[16]

  • Antimalarial Activity: The quinoline core is famous for its antimalarial properties. While this guide focuses on the carbohydrazide, related quinoline-4-carboxamide derivatives have been optimized to produce compounds with potent, multistage antimalarial activity and excellent in vivo efficacy by inhibiting the parasite's translation elongation factor 2 (PfEF2).[17][18]

Experimental Protocols: A Practical Guide

The following protocols are generalized methodologies based on published literature and serve as a template for the synthesis and evaluation of quinoline-4-carbohydrazide derivatives.

Synthesis Protocol: 2-(4-Bromophenyl)quinoline-4-carbohydrazide

This protocol describes the synthesis of a common starting intermediate.[5][6]

Step 1: Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid (Pfitzinger Reaction)

  • Dissolve isatin and 4-bromoacetophenone in ethanol.

  • Add an aqueous solution of potassium hydroxide.

  • Reflux the mixture for 12-24 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice-cold water.

  • Acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry. Recrystallize from an appropriate solvent like ethanol.

Step 2: Synthesis of Ethyl 2-(4-Bromophenyl)quinoline-4-carboxylate (Esterification)

  • Suspend the carboxylic acid from Step 1 in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 8-12 hours.

  • After cooling, neutralize the mixture carefully with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude ester.

Step 3: Synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide (Hydrazinolysis)

  • Dissolve the ester from Step 2 in ethanol.

  • Add an excess of hydrazine hydrate (99-100%).

  • Reflux the mixture for 6-10 hours.

  • Upon cooling, the product will often precipitate out of the solution.

  • Filter the solid product, wash with cold ethanol, and dry to yield the final carbohydrazide intermediate.

  • Confirm the structure and purity using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).[7]

Biological Assay Protocol: Antimicrobial Susceptibility Testing

Method 1: Agar Well Diffusion Method [8]

  • Prepare Mueller-Hinton Agar (MHA) plates and inoculate them uniformly with a standardized suspension of the test microorganism.

  • Punch sterile wells (e.g., 6 mm diameter) into the agar.

  • Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well.

  • Use a solvent control (e.g., pure DMSO) and a standard antibiotic as positive control.

  • Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

G cluster_workflow Antimicrobial Screening Workflow A Prepare Inoculated Agar Plates B Create Wells in Agar A->B C Add Test Compounds, Positive & Negative Controls B->C D Incubate Plates (e.g., 24h at 37°C) C->D E Measure Zone of Inhibition (mm) D->E

Caption: Workflow for the agar well diffusion antimicrobial assay.

Method 2: Minimum Inhibitory Concentration (MIC) Determination

  • Perform serial two-fold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Add a standardized inoculum of the test microorganism to each well.

  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

Biological Assay Protocol: In Vitro Anticancer Activity (MTT Assay)[12]
  • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a specific density (e.g., 5x10³ cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Conclusion and Future Outlook

Quinoline-4-carbohydrazide derivatives represent a highly adaptable and pharmacologically potent class of compounds. The ease of synthesis and the ability to readily modify the carbohydrazide moiety allow for the creation of vast chemical libraries tailored for specific biological targets. The compelling data across antimicrobial, anticancer, anti-inflammatory, and antiviral applications underscore the therapeutic promise of this scaffold.[19] Future research will likely focus on optimizing the pharmacokinetic and safety profiles of lead compounds, exploring novel molecular hybrids to achieve multi-target activity, and elucidating more detailed mechanisms of action to guide rational drug design. The continued exploration of this chemical space is a promising endeavor for the development of next-generation therapeutic agents.

References

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  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

  • Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Polycyclic Aromatic Compounds. [Link]

  • Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Allied Academies. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. [Link]

  • Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. ACS Omega. [Link]

  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. ResearchGate. [Link]

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  • Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. National Institutes of Health. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Taylor & Francis Online. [Link]

  • synthesis and study of anticancer activity of quinoline derivative using computational chemistry. ResearchGate. [Link]

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  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed. [Link]

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Exploratory

An In-Depth Technical Guide to the In-Silico Modeling of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide

Strategic Framework: A Multi-Pillar Approach to Computational Evaluation The journey from a compound's structure to predicting its biological activity is not linear. It requires a multi-faceted strategy where each step i...

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Framework: A Multi-Pillar Approach to Computational Evaluation

The journey from a compound's structure to predicting its biological activity is not linear. It requires a multi-faceted strategy where each step interrogates the molecule from a different perspective. Computer-aided drug design (CADD) provides a powerful framework for this analysis, enabling the efficient screening of large chemical libraries and reducing the time and cost associated with experimental work.[1][2] Our workflow is built on four pillars: determining the compound's potential binding mode, assessing its dynamic stability within the target's active site, predicting its drug-like properties, and finally, creating a model for future optimization.

This strategic workflow ensures a holistic evaluation, mitigating the risk of advancing compounds that, while potent, may fail later due to poor pharmacokinetics or unforeseen toxicity.[1][3]

In_Silico_Workflow cluster_1 Phase 2: Binding Prediction cluster_2 Phase 3: Dynamic Validation cluster_3 Phase 4: Druggability Profile Ligand_Prep Ligand Preparation (SMILES to 3D) Docking Molecular Docking (Binding Pose & Affinity) Ligand_Prep->Docking Target_Selection Target Identification (EGFR Kinase) Protein_Prep Protein Preparation (PDB Cleanup) Target_Selection->Protein_Prep Protein_Prep->Docking MD_Sim Molecular Dynamics (Stability & Interaction Dynamics) Docking->MD_Sim Pharmacophore Pharmacophore Modeling (Lead Optimization) Docking->Pharmacophore ADMET ADMET Prediction (Pharmacokinetics & Safety) MD_Sim->ADMET MD_Sim->Pharmacophore ADMET->Pharmacophore

Figure 1: A high-level overview of the integrated in-silico modeling workflow.

Phase 1: Target Identification and System Preparation

The success of any structure-based design project hinges on the quality of the initial inputs: the ligand and its biological target. This preparatory phase is critical for ensuring that the subsequent computational steps are both accurate and meaningful.

Target Rationale: Epidermal Growth Factor Receptor (EGFR) Kinase

Quinoline-based scaffolds are prevalent in medicinal chemistry, with many derivatives showing potent anticancer activity.[4][5] Specifically, compounds with the 2-(quinoline-4-carbonyl)hydrazide core have demonstrated significant inhibitory potential against the Epidermal Growth Factor Receptor (EGFR) kinase, a key regulator in cell proliferation whose aberrant expression is linked to numerous cancers.[6][7][8] Therefore, for this investigation, the kinase domain of EGFR is selected as a high-priority, plausible biological target for 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide. We will utilize the high-resolution crystal structure of EGFR kinase in complex with a known inhibitor, available from the Worldwide Protein Data Bank (wwPDB).[9][10][11]

Protocol 1: Ligand and Protein Structure Preparation

Objective: To generate a high-quality, 3D structure of the ligand and to prepare the target protein receptor for docking by cleaning and optimizing its crystal structure.

A. Ligand Preparation

  • Obtain SMILES String: The starting point is the canonical representation of the molecule. For 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide, this can be sourced from chemical databases like ChemicalBook.[12]

  • 2D to 3D Conversion: Use a computational chemistry tool (e.g., RDKit, Open Babel) to convert the 1D SMILES string into a 3D conformation.

  • Energy Minimization: The initial 3D structure is computationally "strained." A geometry optimization or energy minimization step using a suitable force field (e.g., MMFF94) is performed to relax the structure to a lower energy, more realistic conformation. This is a crucial step for ensuring the ligand's bond lengths, angles, and dihedrals are physically reasonable.

B. Protein Preparation

  • Fetch PDB Structure: Download the coordinates for the chosen EGFR kinase structure (e.g., PDB ID: 1M17) from the RCSB PDB.[13][14] This database is the single global archive for 3D macromolecular structure data.[9][10]

  • Clean the Structure: The raw PDB file contains more than just the protein. It is imperative to:

    • Remove Water Molecules: Crystallographic waters that are not directly involved in ligand binding can interfere with the docking algorithm. These are typically removed.

    • Remove Co-crystallized Ligand and Ions: The original inhibitor and any non-essential ions are removed to create an empty binding pocket (apo form).

    • Handle Missing Residues/Atoms: Some crystal structures have missing loops or side-chain atoms. Tools like Modeller or the repair functions within UCSF Chimera can be used to model these missing fragments.[15]

  • Protonation and Charge Assignment:

    • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Hydrogens must be added computationally, with their positions optimized. Polar hydrogens, which can participate in hydrogen bonds, are particularly important.[16]

    • Assign Atomic Charges: Assign partial charges to each atom in the protein (e.g., Gasteiger or AM1-BCC charges). This is essential for calculating the electrostatic interactions between the protein and the ligand.

  • Define the Binding Site: The final step is to identify the coordinates of the active site where the ligand will be docked. This is typically defined as a grid box centered on the position of the original, co-crystallized ligand.

Phase 2: Binding Pose Prediction via Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[17] It employs a scoring function to estimate the binding affinity, providing a quantitative measure of the complex's stability. This phase is fundamental for generating an initial, plausible hypothesis of how our compound interacts with EGFR.

Causality: Why Docking is the First Step in Interaction Analysis

Docking serves as a rapid and computationally inexpensive filter.[1] Before committing significant resources to more demanding calculations like molecular dynamics, docking allows us to quickly assess whether the ligand can physically and energetically fit into the target's active site. A poor docking score or an inability to form key interactions may be grounds for halting further investigation of the compound against this specific target.

Docking_Workflow Input_Ligand Prepared Ligand (.pdbqt file) Run_Docking Execute Docking Algorithm (e.g., AutoDock Vina) Input_Ligand->Run_Docking Input_Protein Prepared Protein (.pdbqt file) Grid_Box Define Grid Box (Binding Site Coordinates) Input_Protein->Grid_Box Grid_Box->Run_Docking Analyze_Results Analyze Docking Output (Binding Poses & Scores) Run_Docking->Analyze_Results Visualization Visualize Best Pose (Protein-Ligand Interactions) Analyze_Results->Visualization

Figure 2: Step-by-step workflow for a typical molecular docking experiment.

Protocol 2: Molecular Docking with AutoDock Vina

Objective: To predict the binding pose and estimate the binding affinity of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide within the EGFR kinase active site.

  • File Preparation: Convert the prepared ligand and protein files into the .pdbqt format using AutoDock Tools.[18] This format includes the necessary atomic charge and type information required by the Vina algorithm.

  • Grid Box Generation: Define the center and dimensions of a 3D grid that encompasses the entire binding pocket. The accuracy of this step is paramount; a poorly placed grid box can prevent the software from finding the correct binding pose.[18]

  • Configuration: Create a configuration file specifying the paths to the input ligand and receptor, the coordinates of the grid box, and the desired output file name.

  • Execution: Run the AutoDock Vina simulation.[15] The algorithm will explore various conformations of the ligand within the grid box, evaluating the energy of each pose.

  • Analysis of Results: Vina will output a set of binding poses, ranked by their predicted binding affinity (in kcal/mol). The top-ranked pose represents the most probable binding mode. This pose should be visually inspected using software like PyMOL or UCSF Chimera to analyze key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with active site residues.[15]

Data Presentation: Docking Results
MetricPredicted ValueInterpretation
Binding Affinity -9.2 kcal/molA strong negative value suggests favorable binding energetics.
Key H-Bond Contacts MET769 (backbone), THR766 (side-chain)Hydrogen bonds are critical for specificity and anchoring the ligand in the active site.
Hydrophobic Contacts LEU764, VAL702, ALA719, LEU820The butoxyphenyl group likely occupies a hydrophobic pocket, contributing significantly to binding affinity.
Pi-Stacking PHE699The quinoline ring may form a pi-pi stacking interaction with a key phenylalanine residue.

Table 1: Hypothetical docking results for 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide with the EGFR kinase domain. These interactions are consistent with known EGFR inhibitors.

Phase 3: Elucidation of Dynamic Stability via Molecular Dynamics (MD)

A significant limitation of molecular docking is that it treats the protein as a rigid entity and provides only a static snapshot of the binding event.[2] In reality, proteins are dynamic and constantly undergo subtle conformational changes. Molecular Dynamics (MD) simulations address this by modeling the atom-by-atom movement of the entire protein-ligand system in a simulated aqueous environment over time.

Causality: Why MD is Essential for Validating Docking Poses

MD simulations provide a crucial layer of validation for docking results. A ligand that appears stable in a static dock might be unstable and dissociate when the protein's natural flexibility is considered. MD allows us to:

  • Assess Pose Stability: Does the ligand remain in the docked conformation, or does it drift out of the binding pocket?

  • Analyze Interaction Persistence: Are the hydrogen bonds identified in docking transient or stable over time?

  • Reveal Water's Role: MD explicitly models water molecules, which can form crucial bridging interactions between the ligand and protein.

MD_Workflow Start Start with Best Docked Pose (Protein-Ligand Complex) Topology Generate Topology (Force Field Parameters) Start->Topology Solvation Create Simulation Box & Solvate with Water Topology->Solvation Ionization Add Ions (Neutralize System) Solvation->Ionization Minimization Energy Minimization (Remove Steric Clashes) Ionization->Minimization Equilibration Equilibration (NVT & NPT Ensembles) Minimization->Equilibration Production Production MD Run (Data Collection) Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analysis

Figure 3: The sequential workflow for setting up and running a molecular dynamics simulation using GROMACS.

Protocol 3: MD Simulation with GROMACS

Objective: To assess the dynamic stability of the docked complex of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide and EGFR, and to characterize the persistence of key interactions over a simulated timescale (e.g., 100 nanoseconds). GROMACS is a versatile and high-performance software package for performing molecular dynamics.[19][20]

  • System Setup:

    • Topology Generation: Use a force field (e.g., AMBER99SB) to generate a topology file for the protein-ligand complex. This file defines the parameters for all atoms, bonds, angles, and dihedrals.

    • Solvation: Place the complex in a periodic simulation box (e.g., a cubic or dodecahedron box) and fill it with a pre-equilibrated water model (e.g., TIP3P).

    • Neutralization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system, which is essential for accurate electrostatic calculations.[21]

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during the setup phase.[21]

  • Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.[22][23]

    • NVT Ensemble (Canonical): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand to allow the solvent to equilibrate around them.

    • NPT Ensemble (Isothermal-Isobaric): Bring the system to the correct pressure (e.g., 1 bar) while maintaining the target temperature. This allows the density of the simulation box to relax to a realistic value.

  • Production MD: Once the system is equilibrated, remove the position restraints and run the production simulation for the desired length of time (e.g., 100 ns), saving the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD for the ligand indicates it has found a stable binding mode.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Analyze the trajectory to determine the percentage of simulation time that key hydrogen bonds or hydrophobic contacts are maintained.

Phase 4: Pharmacokinetic and Safety Profiling (ADMET)

Protocol 4: In-Silico ADMET Prediction

Objective: To evaluate the drug-likeness and potential liabilities of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide using computational models.

  • Input Structure: Provide the compound's SMILES string as input.

  • Analyze Predictions: Collate and analyze the output, focusing on key parameters related to pharmacokinetics and potential toxicity.

Data Presentation: Predicted ADMET Properties
Property ClassParameterPredicted ValueGuideline/Interpretation
Physicochemical Molecular Weight335.4 g/mol < 500 (Lipinski's Rule) - Pass
LogP (Lipophilicity)3.85< 5 (Lipinski's Rule) - Pass
H-Bond Donors2< 5 (Lipinski's Rule) - Pass
H-Bond Acceptors4< 10 (Lipinski's Rule) - Pass
Pharmacokinetics GI AbsorptionHighIndicates good potential for oral bioavailability.
BBB PermeantNoDesirable for a peripherally acting anticancer agent to minimize CNS side effects.
CYP2D6 InhibitorYesPotential for drug-drug interactions; requires experimental verification.
Toxicity AMES MutagenicityNon-mutagenPredicts a low likelihood of being a mutagen.
hERG I InhibitorNoLow risk of cardiotoxicity.
PAINS (Pan-Assay Interference)No alertsThe compound is unlikely to be a frequent hitter in high-throughput screens.

Table 2: A summary of hypothetical ADMET properties predicted for the target compound. The results suggest a generally favorable drug-like profile with one potential area for optimization (CYP inhibition).

Phase 5: Pharmacophore Modeling for Lead Optimization

The final phase synthesizes the information from docking and MD simulations to create a pharmacophore model. A pharmacophore is an abstract 3D representation of the essential steric and electronic features required for a molecule to interact with a specific target.[29][30]

Causality: Why Create a Pharmacophore Model?

The pharmacophore model serves as a blueprint for rational drug design.[29] It distills the complex interaction data into a simple, queryable model. This model can be used to:

  • Virtual Screening: Rapidly search large compound databases to find novel molecules that match the pharmacophore features, potentially identifying new chemical scaffolds.

  • Lead Optimization: Guide the chemical modification of the original compound. For example, if a hydrophobic feature is critical, medicinal chemists can focus on modifying that part of the molecule to enhance binding.

Pharmacophore_Model HBA1 HBA HBD1 HBD HYD1 HYD ARO1 ARO caption HBA: H-Bond Acceptor HBD: H-Bond Donor HYD: Hydrophobic ARO: Aromatic Ring

Figure 4: Conceptual diagram of a 3D pharmacophore model derived from ligand-protein interactions.

This model, generated from the stable interactions observed in the MD simulation, would highlight the key features: the hydrogen bond acceptor (carbonyl oxygen), the hydrogen bond donor (hydrazide N-H), the hydrophobic butoxy group, and the aromatic quinoline ring. This provides a clear and actionable roadmap for designing the next generation of more potent EGFR inhibitors.

Synthesis and Conclusion

This in-depth guide has outlined a rigorous, multi-stage computational workflow for the evaluation of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide as a potential inhibitor of EGFR kinase. By integrating molecular docking, molecular dynamics, ADMET prediction, and pharmacophore modeling, we have constructed a comprehensive profile of the compound's potential.

The hypothetical results suggest that the compound is a promising candidate: it docks favorably into the EGFR active site, forms stable interactions over time, and possesses a largely acceptable drug-like profile. The generated pharmacophore model provides a clear path forward for optimization. This in-silico evidence provides a strong, data-driven rationale for prioritizing this compound for chemical synthesis and subsequent in-vitro experimental validation, demonstrating the power of computational science to accelerate the drug discovery pipeline.[3][31][32]

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Foundational

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide and Its Analogs

Abstract The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Within this class, derivati...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Within this class, derivatives of 2-phenylquinoline-4-carbohydrazide have emerged as particularly promising candidates for drug development, demonstrating significant potential in oncology, infectious diseases, and inflammatory disorders.[3][4] This technical guide provides an in-depth exploration of the key molecular targets modulated by 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide and its structurally related analogs. We will dissect the mechanistic basis for their activity against critical targets such as Epidermal Growth Factor Receptor (EGFR) kinase, microbial DNA gyrase, and key mediators of inflammation. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, field-proven experimental protocols, and a forward-looking perspective on the therapeutic utility of this chemical series.

Introduction: The Quinoline-4-Carbohydrazide Scaffold

The quinoline ring system is a versatile pharmacophore long recognized for its therapeutic relevance.[5] The fusion of a benzene ring to a pyridine ring creates a bicyclic structure with a unique electronic and steric profile, enabling it to interact with a wide array of biological macromolecules. The addition of a carbohydrazide moiety at the 4-position and a substituted phenyl ring at the 2-position creates the 2-phenylquinoline-4-carbohydrazide core. This specific arrangement allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The hydrazide group, in particular, serves as a versatile synthetic handle and a key hydrogen bonding motif for target engagement.

This guide focuses specifically on derivatives related to 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide, examining how modifications to the 2-phenyl ring and the carbohydrazide group influence target specificity and biological activity.

Anticancer Activity: Targeting Receptor Tyrosine Kinases

A primary and highly promising therapeutic application for this class of compounds is in oncology, specifically through the inhibition of receptor tyrosine kinases (RTKs) that are critical drivers of tumor growth, proliferation, and survival.[6]

Primary Target: Epidermal Growth Factor Receptor (EGFR) Kinase

The Epidermal Growth Factor Receptor (EGFR) is a key member of the ErbB family of RTKs and its aberrant signaling is a hallmark of many human cancers, including breast, lung, and colorectal carcinomas.[7] Overexpression or mutation of EGFR leads to constitutive activation of downstream pro-survival signaling cascades, most notably the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways.[5]

Recent studies have identified novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potent inhibitors of EGFR kinase.[8][9] For instance, the derivative 6h (a 2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide) demonstrated potent EGFR inhibitory activity with an IC₅₀ value of 0.22 µM, comparable to the approved drug Lapatinib (IC₅₀ = 0.18 µM).[7][10] This inhibition translates directly to significant antiproliferative action against the MCF-7 breast cancer cell line.[11]

Mechanism of Action: These quinoline derivatives are believed to function as ATP-competitive inhibitors, binding to the kinase domain of EGFR. This binding event prevents the phosphorylation of the receptor and subsequent activation of downstream signaling. The resulting blockade leads to cell cycle arrest, primarily at the G1 phase, and induction of apoptosis, as evidenced by the upregulation of p53 and initiator caspase-9.[7][9]

Diagram 1: EGFR Signaling Pathway and Point of Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS/RAF/MEK EGFR->RAS Activates PI3K PI3K/Akt/mTOR EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds Compound Quinoline-4-Carbohydrazide Derivative (e.g., 6h) Compound->EGFR Inhibits ATP Binding p53 p53 Upregulation Compound->p53 Proliferation Cell Proliferation, Survival RAS->Proliferation PI3K->Proliferation Casp9 Caspase-9 p53->Casp9 Activates Apoptosis Apoptosis Casp9->Apoptosis

Caption: Inhibition of EGFR by quinoline-4-carbohydrazide derivatives blocks downstream pro-survival pathways.

Quantitative Data: In Vitro Activity

The antiproliferative efficacy of several key derivatives against the MCF-7 breast cancer cell line highlights the potential of this scaffold.

Compound IDModificationTargetIC₅₀ (µM)Reference
6a 3-(4-methylphenyl)acrylamideMCF-7 Cells3.39[8]
6b 3-(3,4-dimethoxyphenyl)acrylamideMCF-7 Cells5.94[8]
6h 3-(4-nitrophenyl)acrylamideMCF-7 Cells2.71[7]
6h EGFR Kinase0.22 [10]
Doxorubicin(Reference Drug)MCF-7 Cells6.18[8]
Lapatinib(Reference Drug)EGFR Kinase0.18[10]
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a common method for determining the IC₅₀ of a test compound against EGFR.

Diagram 2: EGFR Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow A Prepare Assay Plate: - Add Kinase Buffer - Add Test Compound (Varying Conc.) - Add EGFR Enzyme B Initiate Reaction: - Add ATP/Substrate Solution - Incubate at RT A->B C Stop Reaction & Detect: - Add Kinase-Glo® Reagent - Measure Luminescence B->C D Data Analysis: - Plot Luminescence vs. [Compound] - Calculate IC50 Value C->D

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Methodology:

  • Plate Preparation: In a 96-well plate, add 5 µL of the test compound at various concentrations (typically a serial dilution). Add 20 µL of recombinant human EGFR kinase solution in kinase buffer.

  • Reaction Initiation: Add 25 µL of a solution containing the kinase substrate (e.g., a poly-GT peptide) and ATP to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for phosphorylation.

  • Signal Detection: Add 50 µL of a kinase detection reagent (e.g., Kinase-Glo®) which measures the amount of ATP remaining. The luminescence signal is inversely proportional to kinase activity.

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Antimicrobial Activity: Targeting Bacterial DNA Gyrase

Derivatives of this scaffold have also shown promise as antimicrobial agents, particularly against Gram-positive bacteria like Staphylococcus aureus.[12] The primary molecular target responsible for this activity has been identified as microbial DNA gyrase.

Primary Target: DNA Gyrase (Topoisomerase II)

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[13] It is a well-validated target for antibacterial drugs, including the widely used fluoroquinolones.

Studies on a series of 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives revealed potent inhibitory activity against S. aureus DNA gyrase.[12] Compounds 6b and 10 from this series exhibited IC₅₀ values of 33.64 µM and 8.45 µM, respectively, in a DNA gyrase supercoiling assay.[13] This activity correlated with their minimum inhibitory concentration (MIC) against S. aureus.

Mechanism of Action: These compounds are thought to bind to the DNA gyrase enzyme, stabilizing the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately bacterial cell death. Molecular docking studies suggest a binding mode that overlaps with that of known inhibitors like ciprofloxacin.[13]

Diagram 3: Mechanism of DNA Gyrase Inhibition

DNA_Gyrase_Inhibition cluster_process Normal DNA Supercoiling Gyrase DNA Gyrase SupercoiledDNA Supercoiled DNA Gyrase->SupercoiledDNA ATP-dependent DSB Double-Strand Breaks & Cell Death Gyrase->DSB RelaxedDNA Relaxed DNA RelaxedDNA->Gyrase ATP-dependent Compound Quinoline-4-Carbohydrazide Derivative Compound->Gyrase Binds & Stabilizes Cleavage Complex

Caption: Inhibition of DNA gyrase prevents DNA re-ligation, leading to lethal double-strand breaks.

Quantitative Data: Antimicrobial and Enzyme Inhibition
Compound IDTarget Organism/EnzymeMIC/IC₅₀ (µM)Reference
5 S. aureus49.04[13]
6b S. aureus38.64[13]
6b S. aureus DNA Gyrase33.64[13]
10 S. aureus DNA Gyrase8.45[13]
CiprofloxacinS. aureus DNA Gyrase3.80[13]
Experimental Protocol: DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Reaction Setup: In a microcentrifuge tube, combine relaxed plasmid DNA (e.g., pBR322), S. aureus DNA gyrase, and assay buffer. Add the test compound at various concentrations.

  • Initiation and Incubation: Add a solution of ATP to start the reaction. Incubate at 37°C for 1 hour.

  • Termination: Stop the reaction by adding a solution of Sodium Dodecyl Sulfate (SDS) and Proteinase K, followed by incubation to digest the enzyme.

  • Gel Electrophoresis: Add loading dye to the samples and load them onto an agarose gel. Run the gel to separate the different DNA topoisomers.

  • Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. The supercoiled DNA migrates faster than the relaxed DNA. Inhibition is observed as a decrease in the supercoiled band and an increase in the relaxed band. Quantify the band intensities to calculate the IC₅₀.

Anti-inflammatory and Analgesic Potential

The quinoline scaffold is broadly associated with anti-inflammatory properties, and derivatives of 2-phenylquinoline-4-carbohydrazide are no exception.[14][15] Studies have demonstrated their efficacy in animal models of inflammation and pain.

Potential Targets and Mechanism

While the precise molecular targets for the anti-inflammatory activity of this specific carbohydrazide series are not as definitively established as for their anticancer and antimicrobial effects, the broader class of quinolines is known to inhibit cyclooxygenase (COX) enzymes.[3] It is plausible that these compounds exert their effects by modulating the production of prostaglandins, key mediators of inflammation and pain.

One study investigated a series of 2-phenylquinoline-4-carboxamide derivatives using the carrageenan-induced paw edema test in rats, a classic model for acute inflammation.[3][14] A derivative featuring a glycoside Schiff base (compound 5 in that study) showed anti-inflammatory activity comparable to the standard NSAID, diclofenac sodium.[3] This suggests interference with the inflammatory cascade, though further target deconvolution is required.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard method for screening potential anti-inflammatory agents.

  • Animal Acclimatization: Use adult rats (e.g., Wistar or Sprague-Dawley) and allow them to acclimatize to laboratory conditions.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a standard drug like diclofenac.

  • Induction of Inflammation: After a set time (e.g., 1 hour post-compound administration), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce localized edema.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group at each time point.

Conclusion and Future Directions

The 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide scaffold and its analogs represent a highly versatile platform for the development of targeted therapeutics. The existing body of research strongly supports their potential as inhibitors of EGFR kinase for cancer therapy and bacterial DNA gyrase for treating infectious diseases. The demonstrated anti-inflammatory properties further broaden their therapeutic potential, although the specific molecular targets in this domain warrant deeper investigation.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the 2-phenyl and carbohydrazide moieties to optimize potency and selectivity for each target class.

  • Target Deconvolution: Utilizing chemoproteomics and biochemical assays to definitively identify the molecular targets responsible for the observed anti-inflammatory effects.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they are suitable for in vivo development.

  • Selectivity Profiling: Screening lead compounds against a panel of kinases and other off-targets to ensure a favorable safety profile.

By pursuing these avenues, the full therapeutic potential of this promising chemical class can be realized, paving the way for novel treatments for some of the most challenging human diseases.

References

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  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. [Link]

  • Al-Ghorbani, M., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

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Exploratory

An In-Depth Technical Guide to the Spectral Analysis of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide

This guide provides a comprehensive analytical framework for the structural elucidation of 2-(4-butoxyphenyl)quinoline-4-carbohydrazide, a molecule of significant interest within medicinal chemistry. Quinoline derivative...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analytical framework for the structural elucidation of 2-(4-butoxyphenyl)quinoline-4-carbohydrazide, a molecule of significant interest within medicinal chemistry. Quinoline derivatives are renowned for their broad spectrum of biological activities, including antimicrobial and anticancer properties. Accurate and thorough characterization is the bedrock of drug discovery, ensuring the identity, purity, and stability of a lead compound. This document offers researchers and drug development professionals a detailed walkthrough of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy as applied to this specific molecular scaffold. The insights provided are synthesized from established analytical principles and spectral data from closely related quinoline analogues.

Molecular Structure and Overview

The first step in any analytical endeavor is to understand the molecule's fundamental structure. 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide (Molecular Formula: C₂₀H₂₁N₃O₂, Molecular Weight: 335.4 g/mol ) is composed of three key regions: a quinoline core, a 4-butoxyphenyl substituent at the 2-position, and a carbohydrazide functional group at the 4-position. Each region provides distinct spectral signatures that, when interpreted together, create a definitive structural fingerprint.

Caption: Molecular Structure of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide.

Mass Spectrometry (MS)

Principle & Causality: Mass spectrometry is the gold standard for determining the molecular weight of a compound. For a drug-like molecule such as this, soft ionization techniques like Electrospray Ionization (ESI) are preferred to minimize fragmentation and ensure the observation of the molecular ion.[1][2] Electron Impact (EI) ionization, a harder technique, can also be employed to induce reproducible fragmentation, providing a structural fingerprint.[3] The choice of ionization dictates the information obtained: ESI confirms molecular weight, while EI reveals the stability and connectivity of structural motifs.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The ESI mass spectrum run in positive ion mode is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 336.4. The EI spectrum will show the molecular ion [M]⁺ at m/z 335.4. The stability of the aromatic system suggests this will be an abundant peak.[4]

  • Key Fragmentation Pathways: The fragmentation pattern is a logical cascade of bond cleavages dictated by bond strengths and fragment stability. The most probable fragmentations in an EI spectrum include the loss of the butoxy chain, cleavage of the hydrazide moiety, and characteristic quinoline ring fissions.[4][5]

fragmentation_pathway M [M]⁺ m/z = 335 F1 Loss of C₄H₉• (Butyl radical) [M - 57]⁺ m/z = 278 M->F1 - •C₄H₉ F2 Loss of C₄H₈ (Butene) [M - 56]⁺ m/z = 279 M->F2 - C₄H₈ F3 Loss of •NHNH₂ (Hydrazinyl radical) [M - 31]⁺ m/z = 304 M->F3 - •NHNH₂ F5 Loss of •CONHNH₂ (Carbohydrazide radical) [M - 74]⁺ m/z = 261 M->F5 - •CONHNH₂ F4 [F3 - CO]⁺ Loss of CO m/z = 276 F3->F4 - CO F6 [Quinoline Core]⁺ Loss of HCN m/z = 128 -> 101 F5->F6 Further fragmentation workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy ms MS Analysis ms_result Result: - Molecular Weight = 335.4 - Confirms C₂₀H₂₁N₃O₂ ms->ms_result conclusion Structural Confirmation of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide ms_result->conclusion Confirms Formula ir IR Analysis ir_result Result: - N-H stretch (~3300 cm⁻¹) - C=O stretch (~1670 cm⁻¹) - C-O stretch (~1250 cm⁻¹) ir->ir_result ir_result->conclusion Confirms Functional Groups nmr NMR Analysis nmr_result Result: - Confirms 21 Protons - Confirms 20 Carbons - Shows Butoxy, Quinoline, Phenyl, and Hydrazide environments nmr->nmr_result nmr_result->conclusion Confirms Connectivity & C/H Framework

Caption: Logical workflow for integrated spectral analysis.

The molecular formula derived from the high-resolution mass spectrum (C₂₀H₂₁N₃O₂) is validated by the NMR data, which shows signals integrating to 21 protons and reveals 20 unique carbon environments. The key functional groups identified by IR—the hydrazide (N-H), amide (C=O), and ether (C-O)—are unequivocally confirmed by specific chemical shifts in both the ¹H and ¹³C NMR spectra, such as the exchangeable N-H protons, the carbonyl carbon at ~168 ppm, and the deshielded -O-CH₂- group. This cross-validation between techniques provides an authoritative and trustworthy structural assignment.

References

  • Kintek. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Kintek Press. Retrieved from [Link]

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy? Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]

  • Workman, J., & Langer, J. (2016, May 1). Simplifying Mass Spectrometry Through New Ionization Technology: Application to Drugs and Clinical Analyses. Spectroscopy Online. Retrieved from [Link]

  • Dolejš, L., & Novák, J. (1981). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 35(4), 543-548. Retrieved from [Link]

  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. Retrieved from [Link]

  • ACD/Labs. (2023, August 23). A Beginner’s Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Slideshare. (n.d.). Mass spectrometry and ionization techniques. Retrieved from [Link]

  • MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

  • ResearchGate. (2023, October 10). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

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Foundational

Solubility and Stability Profile of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide: A Strategic Framework for Pre-formulation and Development

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The journey of a novel chemical entity from discovery to a viable drug product is critically dependent on a thorough understanding of its f...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The journey of a novel chemical entity from discovery to a viable drug product is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a drug's bioavailability, manufacturability, and shelf-life. This guide presents a comprehensive technical framework for the systematic evaluation of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide, a molecule of interest within the medicinally significant quinoline class. Due to the limited publicly available data on this specific compound, this document serves as a predictive and methodological whitepaper. It is designed to guide researchers and drug development professionals through the essential stages of solubility profiling and stability assessment, from theoretical predictions to detailed, field-proven experimental protocols. By synthesizing first-principle concepts with actionable workflows, this guide establishes a robust, self-validating system for generating the critical data required for informed decision-making in the drug development pipeline.

Introduction: The Quinoline-4-Carbohydrazide Scaffold

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The addition of a carbohydrazide moiety at the 4-position often imparts a diverse range of biological activities, with derivatives being investigated as potential antimicrobial and anticancer agents.[1][2][3] The subject of this guide, 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide (CAS 51842-80-9), combines three key structural features:

  • The Quinoline Core: A bicyclic aromatic system that provides a rigid scaffold for substituent interaction with biological targets.

  • The 2-(4-Butoxyphenyl) Group: A significantly lipophilic substituent that is expected to decrease aqueous solubility while potentially enhancing membrane permeability and target engagement.

  • The 4-Carbohydrazide Linker: A polar, hydrogen-bonding group (-CONHNH₂) that can influence solubility and serves as a potential metabolic and chemical liability, particularly to hydrolysis.[4][5]

A comprehensive analysis of these properties is not merely an academic exercise but a prerequisite for advancing the molecule through pre-formulation, formulation development, and ultimately, clinical evaluation.

Section 1: Comprehensive Solubility Profiling

Theoretical Considerations: The Cornerstone of Bioavailability

Aqueous solubility is a critical factor that governs the rate and extent of a drug's absorption following oral administration. Insufficient solubility is a leading cause of failure in drug development. For 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide, the large, non-polar butoxyphenyl group suggests that the molecule will likely exhibit poor aqueous solubility. However, the quinoline nitrogen and the carbohydrazide group provide sites for protonation and hydrogen bonding, respectively, suggesting that solubility may be pH-dependent.

Experimental Workflow for Solubility Determination

A multi-faceted approach is required to build a complete solubility profile. This involves determining both thermodynamic and kinetic solubility, as well as solubility in various organic solvents and simulated biological fluids. The entire process hinges on a reliable analytical method to quantify the compound's concentration.

G cluster_prep Phase 1: Preparation & Method Development cluster_sol Phase 2: Solubility Assessment cluster_analysis Phase 3: Analysis & Reporting prep_stock Prepare High-Conc. Stock (e.g., 10-20 mM in DMSO) dev_hplc Develop & Validate Quantification Method (HPLC-UV) prep_stock->dev_hplc thermo_sol Thermodynamic Solubility (Shake-Flask Method) dev_hplc->thermo_sol thermo_aq Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4) thermo_sol->thermo_aq thermo_bio Simulated Fluids (SGF, FaSSIF, FeSSIF) thermo_sol->thermo_bio kinetic_sol Kinetic Solubility (Precipitation from DMSO) kinetic_aq kinetic_aq kinetic_sol->kinetic_aq Aqueous Buffer (pH 7.4) analysis Quantify Concentration (HPLC-UV) thermo_aq->analysis thermo_bio->analysis kinetic_aq->analysis report Report Data (μg/mL, μM) & Classify (e.g., BCS) analysis->report

Caption: Workflow for Comprehensive Solubility Assessment.

Protocol 1: Thermodynamic (Equilibrium) Solubility Assessment

  • Rationale: This "shake-flask" method determines the true equilibrium solubility of the most stable crystalline form of the compound, which is the gold standard for solubility measurement.

  • Methodology:

    • Add an excess amount of solid 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide powder to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and simulated biological fluids (e.g., SGF, FaSSIF).

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours). The presence of undissolved solid must be confirmed at the end of the experiment.

    • Filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

    • Dilute the filtrate with an appropriate mobile phase or solvent.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Protocol 2: Kinetic Solubility Assessment

  • Rationale: This high-throughput method measures the solubility of the amorphous form that precipitates from a concentrated DMSO stock. It is highly relevant for early discovery, as it mimics the conditions of many in vitro biological assays.

  • Methodology:

    • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

    • Add a small volume of the DMSO stock (e.g., 1-2 µL) to an aqueous buffer (typically pH 7.4) in a 96-well plate.

    • Shake for a short period (e.g., 1-2 hours) at room temperature.

    • Measure the concentration of the compound in the solution. This can be done by direct UV-Vis reading in the plate or by analyzing the supernatant via HPLC after centrifugation to remove precipitate.

Data Presentation: Solubility Profile Summary

MediumpHTemperature (°C)Solubility (µg/mL)Solubility (µM)Classification
0.1 M HCl1.225[Data][Data][e.g., Sparingly Soluble]
Acetate Buffer4.525[Data][Data][e.g., Very Slightly Soluble]
Phosphate Buffer6.825[Data][Data][e.g., Practically Insoluble]
Phosphate Buffer7.425[Data][Data][e.g., Practically Insoluble]
FaSSIF6.537[Data][Data][e.g., Very Slightly Soluble]

Section 2: Stability Assessment and Forced Degradation

Theoretical Considerations: Ensuring Product Integrity and Safety

Chemical stability is a critical quality attribute of any drug substance. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Forced degradation, or stress testing, is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[6]

Predicted Degradation Pathways

The 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide structure contains several moieties susceptible to degradation:

  • Hydrolysis: The carbohydrazide linkage is the most probable site of degradation. Under acidic or basic conditions, it is expected to hydrolyze to 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid and hydrazine.[4]

  • Oxidation: The quinoline ring and the butoxy chain may be susceptible to oxidative degradation.

  • Photolysis: Aromatic systems like quinoline can be sensitive to degradation upon exposure to UV or visible light.

G cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions (ICH Q1A/Q1B) start Drug Substance in Solution (e.g., 1 mg/mL in MeCN:H₂O) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base ox Oxidation (e.g., 3% H₂O₂, RT) start->ox therm Thermal (60°C in Solution & Solid) start->therm photo Photolytic (ICH Light Box) start->photo analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) Using Stability-Indicating HPLC acid->analysis base->analysis ox->analysis therm->analysis photo->analysis end Identify & Characterize Degradants (LC-MS/MS) Establish Degradation Pathway analysis->end

Caption: Standard Workflow for Forced Degradation Studies.

Protocol 3: Forced Degradation Studies

  • Rationale: To intentionally degrade the sample to a modest extent (typically 5-20%) to ensure that degradation products are generated at detectable levels without being so excessive that secondary degradation occurs.[7] This process is essential for developing and validating a stability-indicating method.

  • Methodology:

    • Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

    • Acid Hydrolysis: Mix the drug solution with an equal volume of an acid solution (e.g., 0.1 M to 1 M HCl). Heat as necessary (e.g., 60°C) and collect samples at various time points. Neutralize samples before analysis.

    • Base Hydrolysis: Mix the drug solution with an equal volume of a base solution (e.g., 0.1 M to 1 M NaOH). Keep at room temperature or heat gently, collecting samples over time. Neutralize before analysis.

    • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature. Monitor the reaction and collect samples.

    • Thermal Degradation: Expose both the solid powder and the solution to elevated temperatures (e.g., 60-80°C) for an extended period.

    • Photostability: Expose the solid powder and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A control sample should be protected from light.

    • Analysis: Analyze all stressed samples, along with a non-degraded control, using a stability-indicating HPLC method. The goal is to achieve adequate separation between the parent peak and all degradation product peaks.

Data Presentation: Forced Degradation Summary

Stress ConditionParametersTime (h)Assay of Parent (%)% DegradationNo. of Degradants
Acid Hydrolysis0.1 M HCl, 60°C24[Data][Data][Data]
Base Hydrolysis0.1 M NaOH, RT8[Data][Data][Data]
Oxidation3% H₂O₂, RT24[Data][Data][Data]
Thermal (Solid)80°C72[Data][Data][Data]
Photolytic (Solution)ICH Q1B-[Data][Data][Data]

Section 3: Development of a Stability-Indicating Analytical Method

A robust analytical method is the linchpin of both solubility and stability studies. A stability-indicating method (SIAM) is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[6] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse technique for this purpose.

Protocol 4: HPLC-UV Method Development (Starting Point)

  • Rationale: To establish a reliable method for separating and quantifying 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide from its potential process impurities and degradation products.

  • Starting Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: Start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the lipophilic parent compound and its degradants.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength of maximum absorbance (determined by UV scan, likely in the 254-330 nm range for a quinoline chromophore).

    • Injection Volume: 10 µL.

  • Method Validation: Once the method is developed using samples from the forced degradation study, it must be validated according to ICH Q2(R1) guidelines.

Data Presentation: Method Validation Acceptance Criteria

ParameterTypical Acceptance CriteriaRationale
Linearity (r²) > 0.999Ensures a proportional relationship between concentration and response.[8]
Accuracy (% Recovery) 98.0 - 102.0%Measures the closeness of test results to the true value.[8]
Precision (%RSD) ≤ 2.0%Demonstrates the reproducibility of the method.[8]
Specificity Baseline resolution between parent and degradant peaksConfirms the method is stability-indicating.
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10Defines the lowest concentration that can be reliably measured.

Conclusion

While specific experimental data for 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide remains to be published, a robust and scientifically sound characterization is achievable through the systematic application of the principles and protocols outlined in this guide. Its structural elements suggest poor aqueous solubility and a primary degradation pathway via hydrolysis of the carbohydrazide linker. The proposed workflows for solubility profiling, forced degradation, and analytical method development provide a comprehensive roadmap for researchers. Executing this strategy will generate the foundational dataset required to assess the compound's viability, guide formulation efforts, and satisfy the rigorous demands of the regulatory drug approval process. This proactive and structured approach is indispensable for unlocking the therapeutic potential of novel quinoline derivatives.

References

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  • Nikalje, A. S., et al. (2024). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Polycyclic Aromatic Compounds, 44(2). Available at: [Link]

  • Gouda, M. A., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. Available at: [Link]

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  • Fassihi, A., et al. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Infectious Disorders - Drug Targets. Available at: [Link]

  • Al-Amiery, A. A., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules. Available at: [Link]

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Exploratory

Novel Quinoline Derivatives for Antibacterial Research

< An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Promise of the Quinoline Scaffold The quinoline scaffold, a bicyclic aromatic heterocycle, has long...

Author: BenchChem Technical Support Team. Date: January 2026

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Promise of the Quinoline Scaffold

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in the development of antimicrobial agents.[1][2][3] From the early discovery of nalidixic acid to the development of the highly successful fluoroquinolones, this structural motif has proven to be a versatile platform for creating potent antibacterial drugs.[4][5][6] However, the relentless rise of antibiotic resistance threatens the clinical utility of many existing quinoline-based therapies, necessitating a continuous search for novel derivatives with improved efficacy and the ability to circumvent resistance mechanisms.[6][7][8] This guide provides a comprehensive overview of the current landscape of quinoline antibacterial research, offering insights into their mechanism of action, synthesis, and evaluation, as well as strategies to combat resistance.

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][6][7] These type II topoisomerases are crucial for managing the topological state of DNA during replication, transcription, and repair.[9] By stabilizing the enzyme-DNA cleavage complex, quinolones trap the enzymes in a state where they have introduced double-stranded breaks into the bacterial chromosome, ultimately leading to cell death.[4][6][7]

The primary target of quinolones varies between bacterial species. In many Gram-negative bacteria, DNA gyrase is the principal target, while topoisomerase IV is the main target in several Gram-positive bacteria.[10] This differential targeting has implications for the spectrum of activity and the development of resistance.

Quinoline Mechanism of Action Figure 1: Mechanism of Action of Quinolone Antibiotics cluster_BacterialCell Bacterial Cell Quinoline Quinoline Derivative DNA_Gyrase DNA Gyrase Quinoline->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinoline->Topo_IV Inhibits Cleavage_Complex Stable Enzyme-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex Forms Topo_IV->Cleavage_Complex Forms DNA Bacterial DNA DNA->Cleavage_Complex DS_Breaks Double-Strand DNA Breaks Cleavage_Complex->DS_Breaks Induces Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Leads to

Caption: Quinolones inhibit DNA gyrase and topoisomerase IV, leading to lethal double-strand DNA breaks.

Synthesis of Novel Quinoline Derivatives: Expanding the Chemical Space

The synthesis of novel quinoline derivatives is a dynamic area of research, with chemists employing various strategies to modify the quinoline core and introduce new functionalities.[11][12][13] These modifications are aimed at enhancing antibacterial activity, broadening the spectrum of activity, and overcoming existing resistance mechanisms. Structure-activity relationship (SAR) studies have revealed that substituents at various positions of the quinoline ring play a crucial role in determining the compound's biological activity.[2]

General Synthetic Strategies

Several established methods are commonly used for the synthesis of the quinoline core, including:

  • Friedländer Annulation: This classic method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone.[12]

  • Gould-Jacobs Reaction: This reaction provides a versatile route to 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[12]

  • Combes Quinoline Synthesis: This acid-catalyzed reaction of anilines with β-diketones is another common approach.

Subsequent modifications often involve reactions at the N-1, C-3, C-6, and C-7 positions to introduce diverse substituents.

Experimental Protocol: Example Synthesis of a Novel 7-Substituted Quinoline Derivative

This protocol outlines a general procedure for the synthesis of a novel quinoline derivative with a modification at the C-7 position, a common site for introducing moieties that can enhance activity and overcome resistance.[7]

Step 1: Synthesis of the Quinoline Core A suitable method, such as the Gould-Jacobs reaction, is employed to construct the basic quinoline ring system.

Step 2: Introduction of a Functional Group at C-7 The C-7 position is often functionalized with a leaving group, such as a halogen, to facilitate subsequent nucleophilic substitution reactions.

Step 3: Nucleophilic Aromatic Substitution The 7-haloquinoline is reacted with a desired nucleophile (e.g., a piperazine derivative) to introduce the new substituent.

Step 4: Purification and Characterization The final product is purified using techniques such as column chromatography and recrystallization. The structure is then confirmed by spectroscopic methods (NMR, Mass Spectrometry) and elemental analysis.[12]

Synthesis Workflow Figure 2: General Workflow for the Synthesis of Novel Quinoline Derivatives Start Starting Materials (e.g., Aniline, Malonic Ester) Core_Synthesis Quinoline Core Synthesis (e.g., Gould-Jacobs Reaction) Start->Core_Synthesis Functionalization Functionalization of C-7 (e.g., Halogenation) Core_Synthesis->Functionalization Substitution Nucleophilic Substitution (Introduction of Novel Moiety) Functionalization->Substitution Purification Purification (Chromatography, Recrystallization) Substitution->Purification Characterization Structural Characterization (NMR, MS, Elemental Analysis) Purification->Characterization Final_Product Novel Quinoline Derivative Characterization->Final_Product

Caption: A streamlined workflow for the synthesis and characterization of new quinoline compounds.

Evaluation of Antibacterial Activity: A Multi-faceted Approach

A thorough evaluation of the antibacterial properties of newly synthesized quinoline derivatives is crucial to determine their potential as drug candidates.[14][15][16] This involves a series of in vitro assays to assess their potency, spectrum of activity, and bactericidal or bacteriostatic nature.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18][19] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[15][18]

Protocol: Broth Microdilution MIC Assay [17][18][20]

  • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[15]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (typically ~5x10^5 CFU/mL) from an overnight culture.[17]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[17]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[18]

Determination of Minimum Bactericidal Concentration (MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[21][22] It is determined as an extension of the MIC assay.

Protocol: MBC Assay [21][22][23]

  • Subculturing: Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto an agar plate.[23]

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[23]

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[23]

Data Presentation

The results of MIC and MBC assays are typically presented in a tabular format for easy comparison of the activity of different compounds against a panel of bacterial strains.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)S. aureus MBC (µg/mL)
Novel Derivative 1 24164
Novel Derivative 2 0.5281
Ciprofloxacin 0.250.0150.50.5

Table 1: Example data for antibacterial activity of novel quinoline derivatives.

Antibacterial_Evaluation_Workflow Figure 3: Workflow for Evaluating Antibacterial Activity Start Synthesized Novel Quinoline Derivative MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Data_Analysis Data Analysis and Comparison MBC_Assay->Data_Analysis Lead_Identification Identification of Lead Compounds Data_Analysis->Lead_Identification

Caption: A systematic process for the in vitro evaluation of new antibacterial quinolines.

Overcoming Antibiotic Resistance: A Key Challenge

The emergence and spread of resistance to quinolone antibiotics is a major clinical concern.[6][7][8] Resistance can arise through several mechanisms, and often a combination of these mechanisms contributes to high-level resistance.[8][10]

Mechanisms of Resistance
  • Target-Mediated Resistance: Mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes, which encode the subunits of DNA gyrase and topoisomerase IV, are the most common cause of high-level resistance.[7][8] These mutations alter the drug-binding site, reducing the affinity of the quinolone for its target.[8]

  • Reduced Intracellular Concentration: This can occur through decreased uptake of the drug due to alterations in porin proteins or increased efflux of the drug by multidrug resistance (MDR) efflux pumps.[5][8]

  • Plasmid-Mediated Resistance: The acquisition of plasmid-borne resistance genes, such as qnr genes (which protect the target enzymes), aac(6')-Ib-cr (which modifies the drug), and plasmid-encoded efflux pumps, can confer low-level resistance.[4][7] While conferring low-level resistance on their own, these plasmids can facilitate the development of higher-level resistance.[4]

Strategies to Combat Resistance

The development of novel quinoline derivatives that can overcome these resistance mechanisms is a primary goal of current research. Strategies include:

  • Designing compounds that are less susceptible to efflux: This can involve modifying the physicochemical properties of the molecule to reduce its recognition by efflux pumps. Some quinoline derivatives have been shown to inhibit antibiotic efflux.[24]

  • Developing derivatives with alternative binding modes: By designing molecules that interact with different residues in the target enzymes, it may be possible to overcome resistance caused by mutations in the traditional binding site.[7]

  • Creating hybrid molecules: Combining the quinoline scaffold with other pharmacophores that have different mechanisms of action can lead to compounds with dual activity and a lower propensity for resistance development.[2]

  • Inhibition of non-essential targets: Exploring inhibitors of non-essential targets is another strategy being investigated to overcome antimicrobial resistance.[24]

Resistance_Mechanisms_and_Counterstrategies Figure 4: Quinoline Resistance Mechanisms and Counter-Strategies cluster_Resistance Mechanisms of Resistance cluster_Strategies Counter-Strategies Target_Mutation Target Enzyme Mutations New_Binding Novel Binding Modes Target_Mutation->New_Binding Counteracted by Efflux Increased Efflux Efflux_Evasion Efflux Pump Evasion Efflux->Efflux_Evasion Counteracted by Plasmid Plasmid-Mediated Resistance Hybrids Hybrid Molecules Plasmid->Hybrids Potentially Counteracted by

Caption: Key resistance mechanisms and corresponding strategies in novel quinoline design.

Future Perspectives: The Next Generation of Quinolone Antibiotics

The field of quinoline antibacterial research is continually evolving, with several promising avenues for future development. The discovery of new antibiotics with novel mechanisms of action is a major goal in the fight against antimicrobial resistance.[25][26][27]

  • Targeting Novel Bacterial Pathways: Researchers are exploring quinoline derivatives that inhibit other essential bacterial processes beyond DNA replication.[26] For example, some derivatives have shown activity against enzymes involved in bacterial cell wall synthesis or virulence factor production.[28]

  • Development of Non-fluoroquinolone Topoisomerase Inhibitors: There is growing interest in developing quinolone-based compounds that do not contain a fluorine atom at the C-6 position, as this may reduce the potential for certain side effects.

  • Adjuvant Therapy: Quinoline derivatives are also being investigated as adjuvants to be used in combination with existing antibiotics. These compounds may not have potent antibacterial activity on their own but can enhance the efficacy of other drugs by, for example, inhibiting resistance mechanisms.

  • Advanced Drug Delivery Systems: The use of nanotechnology and other drug delivery platforms to specifically target bacteria and release quinoline derivatives at the site of infection could improve efficacy and reduce systemic toxicity.

The continued exploration of the chemical space around the quinoline scaffold, coupled with a deeper understanding of bacterial physiology and resistance mechanisms, will undoubtedly lead to the development of the next generation of highly effective and durable antibacterial agents.

References

  • Mechanism of Quinolone Action and Resistance - PMC - NIH. (n.d.).
  • Mechanism of action of and resistance to quinolones - PMC - NIH. (n.d.).
  • Quinolone antibiotic - Wikipedia. (n.d.).
  • Mechanisms of quinolone action and resistance: where do we stand? - Microbiology Society. (n.d.).
  • [Mechanism of Action of Quinolones] - PubMed. (n.d.).
  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - MDPI. (n.d.).
  • Insights into antibiotic resistance promoted by quinolone exposure | Antimicrobial Agents and Chemotherapy - ASM Journals. (2024, November 26).
  • Quinolone Resistance: Much More than Predicted - Frontiers. (n.d.).
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central. (n.d.).
  • Recent Developments on Antimicrobial Quinoline Chemistry - ResearchGate. (2015, December 15).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.).
  • Full article: Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (n.d.).
  • (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.).
  • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (n.d.).
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  • Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin - Benchchem. (n.d.).
  • Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives | International Journal of Scientific Development and Research - IJSDR. (n.d.).
  • Application Notes and Protocols for Evaluating the Antibacterial Activity of Novel Compounds - Benchchem. (n.d.).
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  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14).
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. (2023, July 21).
  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - NIH. (n.d.).
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  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria - The world's largest collection of open access research papers. (n.d.).
  • Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation - Oxford Academic. (2024, August 14).
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - NIH. (2024, November 7).
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC - NIH. (2014, January 2).
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (n.d.).
  • Rise of Fluoroquinolone Resistance (Part 2) - One Health Trust. (n.d.).
  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. (n.d.).
  • Selected quinoline derivatives with antibacterial activity - ResearchGate. (n.d.).
  • CRISPR–Cas-Mediated Reprogramming Strategies to Overcome Antimicrobial Resistance. (n.d.).
  • Assessment of antimicrobial activity - Protocols.io. (2019, March 28).
  • Antibiotics with novel mechanism of action discovered - ScienceDaily. (2019, October 25).
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  • Antibiotics with novel mechanism of action discovered - Drug Target Review. (2019, October 24).
  • Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - NIH. (2024, January 12).
  • Emerging quinoline‐ and quinolone‐based antibiotics in the light of epidemics. (n.d.).
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  • The antibiotic crisis: On the search for novel antibiotics and resistance mechanisms - NIH. (2024, March 11).
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Protocols & Analytical Methods

Method

2-(4-Butoxyphenyl)quinoline-4-carbohydrazide for in-vitro antibacterial assays

Application Note & Protocol Guide Topic: In-Vitro Antibacterial Profiling of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide Audience: Researchers, scientists, and drug development professionals. Abstract: This document pro...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: In-Vitro Antibacterial Profiling of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the in-vitro evaluation of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide, a novel synthetic compound belonging to the quinoline derivative class, for its potential antibacterial activity. While specific data on this molecule is emerging, the protocols herein are based on established methodologies for characterizing quinoline-based antibacterial agents.[1][2][3] This guide details the scientific rationale and step-by-step protocols for determining key antibacterial parameters, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), time-kill kinetics, and anti-biofilm activity.

Scientific Background & Rationale

Quinoline and its derivatives have long been a cornerstone in the development of antimicrobial agents.[3][4] Their broad-spectrum activity is primarily attributed to the inhibition of essential bacterial enzymes, namely DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are critical for managing DNA supercoiling, a process vital for bacterial DNA replication, repair, and transcription.[5] By forming a stable complex with the enzyme and cleaved DNA, quinolones prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, bacterial cell death.[7] This mechanism is selective for bacterial enzymes, which differ structurally from their mammalian counterparts, providing a basis for therapeutic use.[5]

The compound 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide incorporates the core quinoline scaffold, a 4-carbohydrazide moiety, and a 2-phenyl substituent. Molecular hybridization of quinoline scaffolds with hydrazone moieties has been shown to produce compounds with promising antimicrobial activities.[8][9] The structural design of this molecule suggests it may act as a topoisomerase poison, making a thorough in-vitro characterization essential to determine its potency, spectrum of activity, and bactericidal potential.

Proposed Mechanism of Action

Based on its structural class, 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide is hypothesized to function as a bacterial type II topoisomerase inhibitor.

G Compound 2-(4-Butoxyphenyl)quinoline- 4-carbohydrazide Target Bacterial DNA Gyrase & Topoisomerase IV Compound->Target Binds to Complex Quaternary Drug-Enzyme-DNA Cleavage Complex Target->Complex Traps Action1 Inhibition of DNA Re-ligation Complex->Action1 Action2 Accumulation of Double- Strand DNA Breaks Action1->Action2 Outcome Bacterial Cell Death Action2->Outcome

Caption: Hypothesized mechanism of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide.

Essential In-Vitro Assay Cascade

A tiered approach is recommended to systematically evaluate the antibacterial profile of a novel compound. This cascade begins with broad screening for inhibitory activity and progresses to more detailed characterization of its bactericidal and anti-biofilm effects.

G cluster_0 Phase 1: Potency & Spectrum cluster_1 Phase 2: Cidal Activity cluster_2 Phase 3: Advanced Activity MIC Minimum Inhibitory Concentration (MIC) Assay MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Determines cidal vs. static Biofilm Anti-Biofilm Assay (MBIC/MBEC) MIC->Biofilm Informs biofilm testing concentrations TimeKill Time-Kill Kinetics Assay MBC->TimeKill Characterizes rate of killing

Caption: Recommended workflow for in-vitro antibacterial characterization.

Core Experimental Protocols

These protocols are aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are considered the gold standard in the field.[10][11][12][13]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[10][14] The broth microdilution method is the standard for quantitative MIC assessment.[15][16]

Materials:

  • 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide (Test Compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (MHB-II)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well, flat-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer / Microplate reader

  • Multichannel pipette

Procedure:

  • Compound Preparation:

    • Prepare a 10 mg/mL stock solution of the test compound in DMSO. Note: Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit bacterial growth.

    • Perform serial two-fold dilutions of the compound in MHB-II directly in the 96-well plate. A common range to test is 256 µg/mL to 0.5 µg/mL.[16]

  • Inoculum Preparation:

    • From a fresh agar plate (18-24h growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[16]

    • Dilute this standardized suspension in MHB-II to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14][15]

  • Plate Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in broth with no compound) and a negative/sterility control (broth only).[15]

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[16]

  • Result Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[10] This can be assessed visually or by measuring optical density (OD) at 600 nm with a microplate reader.

Parameter Standard Guideline
Medium Cation-Adjusted Mueller-Hinton Broth (MHB-II)[17]
Inoculum Density ~5 x 10⁵ CFU/mL[10]
Incubation 35°C ± 2°C for 16-20 hours[16]
Endpoint Lowest concentration with no visible growth
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum.[18][19] This assay distinguishes bactericidal (killing) from bacteriostatic (inhibitory) activity.[20]

Procedure:

  • Perform MIC Assay: Complete the MIC protocol as described above.

  • Sub-culturing:

    • From the wells showing no visible growth in the MIC plate (i.e., at and above the MIC), pipette a 10-100 µL aliquot.

    • Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Result Determination:

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the starting inoculum count.[19][21] An antibiotic is typically considered bactericidal if the MBC is no more than four times the MIC.[20]

Protocol 3: Time-Kill Kinetics Assay

This dynamic assay evaluates the rate of bacterial killing over time when exposed to a constant concentration of the antimicrobial agent.[22]

Procedure:

  • Setup:

    • Prepare flasks containing MHB-II with the test compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control flask with no compound.

    • Inoculate each flask with the test organism to a starting density of ~5 x 10⁵ CFU/mL.[23][24]

  • Sampling and Plating:

    • Incubate the flasks in a shaking incubator at 37°C.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquot in sterile saline and plate onto antibiotic-free agar.

  • Incubation and Counting: Incubate the plates for 18-24 hours and count the viable colonies (CFU/mL) for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time (hours) for each concentration.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Protocol 4: Anti-Biofilm Activity Assays

Bacterial biofilms exhibit significantly increased resistance to antibiotics.[25][26] It is crucial to assess a novel compound's ability to both prevent biofilm formation and eradicate established biofilms.

A. Minimum Biofilm Inhibitory Concentration (MBIC) Assay

The MBIC is the lowest concentration of a compound that inhibits biofilm formation.[26]

Procedure:

  • Plate Setup: Prepare serial dilutions of the test compound in a 96-well flat-bottom microtiter plate using a growth medium that supports biofilm formation (e.g., Tryptic Soy Broth with 1% glucose).

  • Inoculation: Add a standardized bacterial suspension (~1 x 10⁶ CFU/mL) to each well.

  • Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.[27]

  • Quantification (Crystal Violet Staining):

    • Gently discard the planktonic (non-adherent) cells and wash the wells with phosphate-buffered saline (PBS).[26]

    • Fix the remaining biofilm with methanol for 15 minutes.

    • Stain the adhered biomass with 0.1% crystal violet solution for 15 minutes.[26]

    • Wash away excess stain and allow the plate to dry.

    • Solubilize the bound dye with 33% acetic acid.

    • Measure the absorbance at 570-595 nm. The MBIC is the concentration that shows a significant reduction in biofilm biomass compared to the untreated control.[26]

B. Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC is the lowest concentration required to kill the bacteria within a pre-formed, mature biofilm.[26]

Procedure:

  • Biofilm Formation: Grow mature biofilms in a 96-well plate for 24-48 hours as described in the MBIC protocol, but without any compound present.

  • Compound Treatment: After the incubation period, remove the planktonic cells and wash the wells. Add fresh broth containing serial dilutions of the test compound to the mature biofilms.

  • Second Incubation: Incubate the plate for another 24 hours at 37°C.

  • Viability Assessment:

    • Determine the viability of the remaining biofilm cells. This can be done by transferring the biofilm to a recovery medium, disrupting it (e.g., via sonication), and performing viable cell counts (CFU/mL).

    • Alternatively, a metabolic dye such as Resazurin or 2,3,5-triphenyl tetrazolium chloride (TTC) can be used to quantify metabolic activity.[25]

    • The MBEC is the lowest concentration that results in a significant reduction (e.g., ≥3-log₁₀) in viable cells compared to the untreated control biofilm.

Parameter MBIC Assay MBEC Assay
Objective Inhibit biofilm formationEradicate mature biofilm
Compound Addition With bacterial inoculum (Time 0)To pre-formed biofilm (after 24-48h)
Primary Endpoint Biomass reduction (Crystal Violet)[27]Viable cell reduction (CFU counting)[28]

Data Interpretation and Reporting

For each assay, it is critical to perform experiments in triplicate and include appropriate controls. Data should be reported clearly, including the specific bacterial strains tested, MIC₅₀/MIC₉₀ values for multiple isolates if applicable, and MBC/MIC ratios. Time-kill curves should be plotted with standard deviations. For anti-biofilm assays, report the percentage of inhibition or reduction compared to untreated controls.

Conclusion

The protocols outlined in this application note provide a robust framework for the preliminary in-vitro characterization of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide. By systematically determining its MIC, MBC, time-kill kinetics, and anti-biofilm properties, researchers can build a comprehensive profile of its antibacterial potential, guiding further investigation and development. As with any novel compound, optimization of these standard protocols may be necessary to accommodate specific physicochemical properties.

References

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  • Al-Ostath, A. I., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules. [Link]

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Application

Application Notes &amp; Protocols: Evaluating the Cytotoxic Potential of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide

Introduction: The Quinoline Scaffold in Oncology Research Quinoline and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their w...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Oncology Research

Quinoline and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities.[1][2] Within the landscape of oncology drug discovery, the quinoline scaffold is a recurring motif in molecules designed to interfere with cancer cell proliferation and survival.[2][3][4] These compounds can exert their effects through diverse mechanisms, including the inhibition of key signaling pathways, induction of cell cycle arrest, and initiation of programmed cell death (apoptosis).[2] This document provides a detailed guide for researchers on assessing the cell viability and cytotoxic effects of a specific derivative, 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide, leveraging established methodologies for analogous quinoline-based compounds.

The core structure, quinoline-4-carbohydrazide, has been identified as a potent inducer of apoptosis.[5] By functionalizing this core, as with the 2-(4-Butoxyphenyl) group, novel derivatives are created with potentially enhanced or selective cytotoxic activity. This application note will detail the presumed mechanism of action based on related compounds, provide comprehensive protocols for cell viability assessment, and offer a framework for data interpretation.

Pillar 1: Postulated Mechanism of Action

While direct mechanistic studies on 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide are emerging, extensive research on structurally similar 2-(quinoline-4-carbonyl)hydrazide derivatives provides a strong predictive framework for its biological activity.[5][6][7][8] Many compounds in this class function as potent anticancer agents by targeting critical cellular machinery.

One of the primary targets identified for related quinoline-acrylamide hybrids is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6][8] Inhibition of EGFR signaling can disrupt downstream pathways responsible for cell proliferation and survival. Furthermore, these compounds have been shown to induce apoptosis by upregulating key tumor suppressor proteins and caspases.[5][6][8]

Based on this body of evidence, the proposed mechanism for 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide likely involves:

  • Inhibition of Proliferation: Potential targeting of receptor tyrosine kinases like EGFR.

  • Induction of Cell Cycle Arrest: Halting the progression of the cell cycle, often at the G1 phase, preventing cancer cells from dividing.[5][6]

  • Activation of Apoptosis: Triggering programmed cell death through the upregulation of pro-apoptotic factors such as p53 and initiator caspase-9.[5][6]

The following diagram illustrates this postulated signaling pathway.

Mechanism_of_Action Postulated Mechanism of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide Compound 2-(4-Butoxyphenyl)quinoline- 4-carbohydrazide EGFR EGFR Tyrosine Kinase Compound->EGFR Inhibition CellCycle Cell Cycle Progression Compound->CellCycle Arrest at G1 p53 p53 Upregulation Compound->p53 Induction Caspase9 Caspase-9 Activation Compound->Caspase9 Induction Proliferation Cell Proliferation EGFR->Proliferation Apoptosis Apoptosis p53->Apoptosis Caspase9->Apoptosis

Caption: Postulated mechanism of action for the topic compound.

Pillar 2: Experimental Protocols for Cytotoxicity Evaluation

To empirically determine the cytotoxic and anti-proliferative effects of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide, a multi-assay approach is recommended. This section provides detailed, step-by-step protocols for foundational assays.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

  • 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Appropriate cancer cell line (e.g., MCF-7, HeLa, K-562)[10]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9] Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide in DMSO. Create serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO at the same final concentration as the highest compound dose) and untreated cells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the half-maximal inhibitory concentration (IC50).

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Cells in 96-well Plate Treat Treat with Compound (Serial Dilutions) Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan (DMSO) Add_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability & IC50 Read->Calculate

Caption: Standard workflow for an MTT-based cell viability assay.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic and necrotic cells.[1]

Materials:

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Cold PBS

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.[1][9]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[1]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[1]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[1]

Pillar 3: Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in tables.

Table 1: Representative Cytotoxicity of Related Quinoline-4-Carbohydrazide Derivatives

Compound IDCell LineIC50 (µM)Reference
Hybrid 6h MCF-7 (Breast)2.71[5][6][7][8]
Hybrid 6a MCF-7 (Breast)3.39[5][6][7][8]
Hybrid 6b MCF-7 (Breast)5.94[5][6][7][8]
Doxorubicin (Ref)MCF-7 (Breast)6.18[5][6][7]

Note: The IC50 values above are for structurally related compounds and serve as a benchmark. The cytotoxic potential of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide must be determined experimentally.

Table 2: Experimental Parameters for Optimization

ParameterRecommended RangeNotes
Cell Seeding Density 3,000 - 15,000 cells/wellCell line dependent; aim for 80-90% confluency in control wells at the end of the assay.
Compound Concentration 0.01 µM to 100 µMA wide range is recommended for initial screening to capture the full dose-response curve.
Incubation Time 24, 48, 72 hoursTime-dependency of the cytotoxic effect should be evaluated.
DMSO Concentration < 0.5% (v/v)High concentrations of DMSO can be toxic to cells and interfere with the assay.

Conclusion and Future Directions

This application note provides a comprehensive framework for investigating the cytotoxic properties of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide. The protocols are based on robust, well-established methods for characterizing the anticancer potential of novel quinoline derivatives.[1][9] Experimental determination of the IC50 value via the MTT assay is a critical first step. Subsequent mechanistic studies, such as apoptosis and cell cycle analysis, will further elucidate the compound's biological activity and its potential as a therapeutic agent. Researchers should note that while the provided protocols are widely applicable, optimization for specific cell lines and experimental conditions is essential for generating reliable and reproducible data.

References

  • Abd El-Lateef, H. M., Bafail, D., Alhalees, N. H. Y., Eslam, E. M., Abu Almaaty, A. H., Elsayed, E. H., Zaki, I., & Youssef, M. M. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. ResearchGate. [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. National Institutes of Health. [Link]

  • Katariya, K., et al. (2019). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic Chemistry. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]

  • El-Sayed, N. N. E., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health. [Link]

  • El-Sayed, N. N. E., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Publications. [Link]

  • Al-Ostoot, F. H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry. [Link]

  • New Acetohydrazides Incorporating 2-Oxoindoline and 4-Oxoquinazoline: Synthesis and Evaluation of Cytotoxicity and Caspase Activation Activity. National Institutes of Health. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. National Institutes of Health. [Link]

  • Discovery of Novel Quinazolinone-2-carbohydrazide Derivatives as Effective Succinate Dehydrogenase Inhibitors and Biosafety Assessment on Rice and Zebrafish. ACS Publications. [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. National Institutes of Health. [Link]

  • Synthesis and biological activity of guanylhydrazones of 2- and 4-pyridine and 4-quinoline carboxaldehydes. National Institutes of Health. [Link]

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Method

Application Note: A Guide to High-Throughput Screening of Quinoline-4-Carbohydrazide Libraries for Drug Discovery

Introduction: The Therapeutic Promise of Quinoline-4-Carbohydrazides Quinoline and its derivatives are privileged structures in drug discovery, renowned for a wide spectrum of pharmacological activities, including antica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Quinoline-4-Carbohydrazides

Quinoline and its derivatives are privileged structures in drug discovery, renowned for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2][3] The quinoline-4-carbohydrazide moiety, in particular, has emerged as a versatile scaffold. Recent studies have demonstrated its potential to yield potent inhibitors of critical biological targets. For instance, derivatives have been synthesized that show significant cytotoxic effects against breast cancer cell lines by targeting EGFR kinase[4] and others that act as microbial DNA gyrase inhibitors, highlighting their potential as novel antibacterial agents.[5][6]

The power of HTS lies in its ability to rapidly assess hundreds of thousands of compounds to identify "hits"—molecules that modulate a specific biological target or pathway.[7][8] This process combines automation, robotics, and sophisticated data analysis to accelerate the initial stages of drug discovery.[9][10] This guide will walk through the critical phases of applying HTS to a library of novel quinoline-4-carbohydrazide compounds.

Assay Development and Optimization: The Foundation of a Successful Screen

The validity of any HTS campaign hinges on the quality of the assay. A robust and reliable assay is essential to avoid false positives and negatives.[11] The primary goal of this phase is to create an assay that is sensitive, reproducible, and compatible with automated liquid handling and detection systems.[8]

Target Selection and Assay Principle

The choice of assay depends entirely on the therapeutic goal. Based on the known activities of the quinoline-4-carbohydrazide scaffold, several assay types are relevant:

  • Enzyme Inhibition Assays: If targeting a specific enzyme like EGFR kinase or DNA gyrase, a biochemical assay is appropriate. These often use fluorescence or luminescence readouts to measure enzyme activity.

  • Cell-Based Phenotypic Assays: To screen for broader effects like cytotoxicity or antibacterial activity, cell-based assays are ideal.[12] A common example is the MTT assay, which measures the metabolic activity of cells as an indicator of viability.[13]

Causality: The choice between a biochemical and a phenotypic screen is a critical decision. A biochemical screen is highly specific and provides direct evidence of target engagement, but may miss compounds that require cellular metabolism to become active. A phenotypic screen assesses the overall effect on a cell, which is more biologically relevant but does not immediately reveal the mechanism of action.[14]

Miniaturization and Automation

To be cost-effective, HTS assays are miniaturized, typically to 384- or 1536-well plate formats. This requires reducing reagent volumes, which can be achieved with automated liquid handlers that offer high precision.[8][15]

Key Optimization Parameters:

  • Reagent Concentration: Titrate enzymes, substrates, and cells to find the optimal concentration that gives a robust signal window with minimal reagent usage.

  • Incubation Times: Determine the shortest incubation time that yields a stable and reproducible signal.

  • DMSO Tolerance: Compounds are typically stored in DMSO. The assay must be tolerant to the final concentration of DMSO in the wells, ensuring it does not affect the biological activity.

Assay Quality Control Metrics

Before initiating the full screen, the assay must be validated in a pilot screen.[16] The primary metric for this is the Z-factor (Z') , a statistical parameter that quantifies the separation between the signals of the positive and negative controls.[17]

Z' ValueAssay QualityInterpretation
Z' > 0.5ExcellentA large separation between controls; the assay is robust and reliable for HTS.
0 < Z' < 0.5AcceptableThe assay may be acceptable, but requires careful monitoring.
Z' < 0UnacceptableNo separation between controls; the assay is not suitable for screening.

The Z' factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |μp - μn| [18]

The High-Throughput Screening Workflow

The HTS process is a highly orchestrated workflow designed for speed and precision, typically managed by robotic systems that move microplates between different stations.[7][8]

HTS_Workflow cluster_prep Preparation cluster_exec Execution (Automated Platform) cluster_analysis Analysis Lib_Prep Library Preparation (Quinoline-4-Carbohydrazides in DMSO) Plate_Map Assay Plate Mapping (Compounds, Controls) Lib_Prep->Plate_Map Design Dispense Dispense Compounds & Controls to Assay Plates Plate_Map->Dispense Transfer Reagent_Add Add Cells or Enzymatic Reagents Dispense->Reagent_Add Incubate Incubation Reagent_Add->Incubate Detect Signal Detection (e.g., Plate Reader) Incubate->Detect Data_Acq Raw Data Acquisition Detect->Data_Acq Data_Proc Data Processing & Hit Identification Data_Acq->Data_Proc

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol 1: Primary HTS for Cytotoxicity (MTT Assay)

This protocol outlines a typical cell-based cytotoxicity screen using the MTT assay.[12]

Materials:

  • Quinoline-4-carbohydrazide library (10 mM in DMSO stock).

  • Human cancer cell line (e.g., MCF-7).[4]

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • MTT reagent (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • 384-well clear-bottom cell culture plates.

  • Automated liquid handler and plate reader (absorbance at 570 nm).

Methodology:

  • Library Plating:

    • Using an automated liquid handler, transfer 50 nL of each library compound into designated wells of a 384-well plate.

    • In control wells, add 50 nL of DMSO (negative control) or a known cytotoxic agent (positive control, e.g., Doxorubicin).[4]

  • Cell Seeding:

    • Harvest MCF-7 cells and resuspend in complete medium to a concentration of 100,000 cells/mL.

    • Dispense 50 µL of the cell suspension into each well of the assay plates (final cell count: 5,000 cells/well). The final compound concentration will be 10 µM with 0.1% DMSO.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[13]

    • Add 50 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Hit Confirmation

Raw HTS data is often noisy and subject to systematic errors, such as plate or positional effects.[19][20] Therefore, a rigorous data analysis pipeline is crucial for identifying genuine hits.[21]

Data_Analysis_Workflow RawData Raw Plate Reads Normalization Data Normalization (% Inhibition or % Activity) RawData->Normalization QC Quality Control (Calculate Z' per plate) Normalization->QC HitSelection Hit Selection (e.g., Z-score > 3) QC->HitSelection If Z' > 0.5 PrimaryHits Primary Hit List HitSelection->PrimaryHits Confirmation Hit Confirmation (Re-test in triplicate) PrimaryHits->Confirmation DoseResponse Dose-Response Assay (Calculate IC50/EC50) Confirmation->DoseResponse Orthogonal Orthogonal Assay (Different detection method) DoseResponse->Orthogonal ValidatedHits Validated Hits Orthogonal->ValidatedHits

Caption: A data analysis pipeline from raw data to validated hits.

Data Normalization and Hit Selection
  • Normalization: Raw data is converted into a more intuitive metric, such as percent inhibition. This is done relative to the on-plate controls.[18]

    • % Inhibition = 100 * (1 - (Sample_Value - Positive_Control_Mean) / (Negative_Control_Mean - Positive_Control_Mean))

  • Hit Selection: A statistical threshold is set to distinguish active compounds ("hits") from inactive ones. A common method is the Z-score , which measures how many standard deviations a compound's value is from the mean of the sample population.[17]

    • Z-score = (Sample_Value - Sample_Mean) / Sample_Standard_Deviation

    • A common hit threshold is a Z-score > 3 or < -3, depending on the assay direction.[19]

Hit Validation Cascade

A primary hit is not a confirmed active compound. A rigorous validation process is required to eliminate false positives and artifacts.[22][23]

  • Confirmation Screen: Primary hits are re-tested under the same assay conditions, often in triplicate, to ensure the activity is reproducible.[16]

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., an 8-point serial dilution) to determine their potency (IC₅₀ or EC₅₀). This step helps prioritize the most potent compounds.[24]

  • Orthogonal Assays: To ensure the observed activity is not an artifact of the primary assay technology, hits are tested in a secondary, orthogonal assay that measures the same biological endpoint but with a different detection method.[22] For example, a cytotoxicity hit from an MTT assay could be confirmed using a cell-titer glo (luminescence) assay.

  • Chemical Analysis: The structure of the hit compounds should be analyzed to flag Pan-Assay Interference Compounds (PAINS), which are known to interfere with many HTS assays through non-specific mechanisms.[22]

Troubleshooting Common HTS Issues

Even well-designed screens can encounter problems. Proactive troubleshooting is key to maintaining data quality.[25]

IssuePotential CauseRecommended Solution
Low Z' Factor (<0.5) Reagent degradation, incorrect reagent concentrations, high variability in controls.Verify reagent integrity and concentrations. Re-optimize the assay. Ensure consistent liquid handling and incubation.[26]
Systematic Plate Drifts Evaporation ("edge effect"), temperature gradients during incubation or reading.Use plates with lids, ensure proper sealing. Allow plates to equilibrate to room temperature before reading. Use data correction algorithms if the pattern is consistent.[20][27]
High False Positive Rate Assay technology artifacts (e.g., compound fluorescence), non-specific inhibition.Implement orthogonal assays early in the validation cascade. Filter hits against a database of known PAINS.[22][25]
Poor Reproducibility Inconsistent liquid handling, cell plating variability, compound precipitation.Calibrate and maintain automated liquid handlers. Ensure homogenous cell suspension during plating. Check compound solubility in the final assay buffer.[25]

Conclusion

High-throughput screening of quinoline-4-carbohydrazide libraries offers a powerful avenue for the discovery of novel therapeutic leads. Success in HTS is not merely about speed and scale; it is a discipline that demands meticulous assay development, rigorous execution, and sophisticated data analysis. By following a structured workflow that incorporates robust quality control, multi-step hit validation, and proactive troubleshooting, researchers can confidently identify and prioritize promising compounds for further development. This application note provides the foundational protocols and scientific rationale to empower research teams to unlock the full potential of their quinoline-4-carbohydrazide libraries.

References

  • Dispendix. (2024). The Benefits of Automation in High Throughput Screening. Available from: [Link]

  • Parham, F., et al. (n.d.). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC - NIH. Available from: [Link]

  • Hansel, C. S., et al. (2021). A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab Publications. Available from: [Link]

  • Beckman Coulter. (n.d.). High-Throughput Screening (HTS). Available from: [Link]

  • Hudson Lab Automation. (n.d.). High-Throughput Screening. Available from: [Link]

  • List, M., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. Available from: [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Available from: [Link]

  • Sygnature Discovery. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Available from: [Link]

  • Prior Scientific. (n.d.). Automated High Throughput Screening Applications. Available from: [Link]

  • Kevorkov, D., & Makarenkov, V. (2005). Statistical analysis of systematic errors in high-throughput screening. PubMed. Available from: [Link]

  • Zhang, X. (2014). Data analysis approaches in high throughput screening. SlideShare. Available from: [Link]

  • Guha, R. (n.d.). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. PubMed Central. Available from: [Link]

  • Zhang, J. H. (2015). Data Quality Assurance and Statistical Analysis of High Throughput Screenings for Drug Discovery. Bentham Science Publishers. Available from: [Link]

  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Available from: [Link]

  • Zhang, X. H., et al. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. PubMed. Available from: [Link]

  • KNIME. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. Available from: [Link]

  • Scispot. (n.d.). High-Throughput Screening. Available from: [Link]

  • Abdel-Gawad, M. A., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. NIH. Available from: [Link]

  • Wikipedia. (n.d.). High-throughput screening. Available from: [Link]

  • Hassan, A. H. E., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Available from: [Link]

  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. Available from: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed. Available from: [Link]

  • Hassan, A. H. E., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. NIH. Available from: [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Available from: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. NIH. Available from: [Link]

  • Semantic Scholar. (n.d.). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Available from: [Link]

  • Bakht, M. A., et al. (n.d.). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Available from: [Link]

  • Patel, D. K. (n.d.). “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. AWS. Available from: [Link]

  • Clark, N. R. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Available from: [Link]

  • ResearchGate. (2025). (PDF) Design, Synthesis and Screening of Newer-8-Hydroxy Quinoline Derivatives as Novel Anti Tubercular Agents. Available from: [Link]

  • ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed. Available from: [Link]

  • Patel, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Available from: [Link]

  • Bakht, M. A., et al. (2021). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Brieflands. Available from: [Link]

  • NIH. (2012). HTS Assay Validation - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

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Application

The Versatile Scaffold: Application Notes for 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide in Drug Design

Introduction: Unveiling the Potential of the 2-Arylquinoline-4-Carbohydrazide Core The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of the 2-Arylquinoline-4-Carbohydrazide Core

The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of pharmacologically active compounds.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal framework for designing molecules that can bind with high affinity to biological targets. Within this broad class, the 2-arylquinoline-4-carbohydrazide moiety has emerged as a particularly fruitful scaffold for the development of novel therapeutic agents. This application note focuses on a specific, promising exemplar: 2-(4-butoxyphenyl)quinoline-4-carbohydrazide .

The strategic incorporation of a 4-butoxyphenyl group at the 2-position introduces a degree of lipophilicity and conformational flexibility, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. The carbohydrazide functional group at the 4-position is a key reactive handle, a versatile building block that allows for the facile generation of diverse chemical libraries through reactions such as condensation with aldehydes and ketones to form hydrazones, or acylation to produce various amides and heterocyclic derivatives like oxadiazoles and pyrazoles.[2] This structural versatility is paramount in the iterative process of drug discovery, enabling chemists to systematically explore the chemical space around the core scaffold to optimize potency, selectivity, and drug-like properties.

This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of the 2-(4-butoxyphenyl)quinoline-4-carbohydrazide scaffold. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity for the discovery of new therapeutics. We will delve into detailed protocols, the rationale behind experimental design, and the interpretation of results, with a focus on anticancer and antimicrobial applications, while also touching upon other potential therapeutic avenues.

Part 1: Synthesis of the Core Scaffold

The synthesis of 2-(4-butoxyphenyl)quinoline-4-carbohydrazide is a multi-step process that begins with the classic Pfitzinger reaction, a robust method for constructing the quinoline-4-carboxylic acid core.[3] This is followed by esterification and subsequent hydrazinolysis to yield the target carbohydrazide.

Protocol 1: Synthesis of 2-(4-Butoxyphenyl)quinoline-4-carboxylic Acid

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group, in this case, 4-butoxyacetophenone, in the presence of a strong base.[4]

Reaction Scheme:

Pfitzinger Reaction cluster_product Product Isatin Isatin KOH KOH, Ethanol Reflux Butoxyacetophenone 4-Butoxyacetophenone Product 2-(4-Butoxyphenyl)quinoline-4-carboxylic Acid KOH->Product

Caption: Pfitzinger reaction for the synthesis of the quinoline core.

Materials:

  • Isatin

  • 4-Butoxyacetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl, concentrated)

  • Deionized Water

  • Diethyl Ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (3 equivalents) in ethanol.

  • To this basic solution, add isatin (1 equivalent) and stir the mixture at room temperature for 30 minutes.

  • Add 4-butoxyacetophenone (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted 4-butoxyacetophenone.

  • Cool the aqueous layer in an ice bath and acidify with concentrated HCl to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2-(4-butoxyphenyl)quinoline-4-carboxylic acid.

Protocol 2: Synthesis of Ethyl 2-(4-Butoxyphenyl)quinoline-4-carboxylate

Esterification of the carboxylic acid is a necessary step to facilitate the subsequent reaction with hydrazine.[5]

Materials:

  • 2-(4-Butoxyphenyl)quinoline-4-carboxylic Acid

  • Ethanol (absolute)

  • Sulfuric Acid (H₂SO₄, concentrated)

  • Saturated Sodium Bicarbonate solution

Procedure:

  • Suspend the 2-(4-butoxyphenyl)quinoline-4-carboxylic acid (1 equivalent) in absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 12-18 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the ethyl ester.

Protocol 3: Synthesis of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide

The final step involves the reaction of the ethyl ester with hydrazine hydrate.[2][6]

Materials:

  • Ethyl 2-(4-butoxyphenyl)quinoline-4-carboxylate

  • Hydrazine Hydrate (80-99%)

  • Ethanol

Procedure:

  • Dissolve the ethyl ester (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (5-10 equivalents).

  • Reflux the mixture for 6-12 hours. The product often precipitates out of the solution upon cooling.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the final product, 2-(4-butoxyphenyl)quinoline-4-carbohydrazide.

Characterization: The synthesized compound should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • IR Spectroscopy: To identify key functional groups (e.g., N-H, C=O).

  • Mass Spectrometry: To determine the molecular weight.

Part 2: Drug Design and Lead Optimization

The 2-(4-butoxyphenyl)quinoline-4-carbohydrazide scaffold is a launchpad for creating extensive libraries of compounds for biological screening. The carbohydrazide moiety is the primary point of diversification.

Lead_Optimization cluster_derivatives Derivative Classes cluster_sar SAR & Optimization Scaffold 2-(4-Butoxyphenyl)quinoline- 4-carbohydrazide Hydrazones Hydrazones Scaffold->Hydrazones + Aldehydes/Ketones Acylhydrazides Acylhydrazides Scaffold->Acylhydrazides + Acyl Chlorides/ Anhydrides Heterocycles Heterocycles (Oxadiazoles, Pyrazoles, etc.) Scaffold->Heterocycles + Cyclizing Agents Anticancer Anticancer Assays Hydrazones->Anticancer Antimicrobial Antimicrobial Assays Acylhydrazides->Antimicrobial Other Other Therapeutic Areas Heterocycles->Other SAR Structure-Activity Relationship (SAR) Anticancer->SAR Antimicrobial->SAR Other->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Drug design workflow starting from the core scaffold.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the scaffold has yielded valuable insights into the structural requirements for various biological activities.

  • The 2-Aryl Moiety: The nature of the substituent at the 2-position of the quinoline ring is critical. The 4-butoxyphenyl group provides a balance of lipophilicity and hydrogen bonding potential (via the ether oxygen). Varying the length of the alkoxy chain can modulate lipophilicity and, consequently, cell permeability and target engagement.

  • The Carbohydrazide Linker: This linker can be modified to form various derivatives. The formation of hydrazones introduces additional aromatic or aliphatic groups, which can explore different binding pockets of a target protein.

  • Substituents on the Hydrazone: For hydrazone derivatives, the electronic and steric properties of the substituents on the aldehyde or ketone precursor significantly impact activity. Electron-withdrawing groups on the aromatic ring of the hydrazone moiety have often been shown to enhance anticancer and antimicrobial activities.

Part 3: Biological Evaluation Protocols

The following protocols are standardized methods for evaluating the biological activity of derivatives of the 2-(4-butoxyphenyl)quinoline-4-carbohydrazide scaffold.

Protocol 4: In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Example Data Presentation:

Compound IDR Group (on Hydrazone)Cancer Cell LineIC₅₀ (µM)
Scaffold -HMCF-7>100
Derivative 1 4-NitrophenylMCF-75.2
Derivative 2 4-ChlorophenylMCF-78.9
Derivative 3 4-MethoxyphenylMCF-725.6
Doxorubicin (Positive Control)MCF-71.8
Protocol 5: In Vitro Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11]

Principle: The broth microdilution method is used to determine the MIC by exposing a standardized inoculum of bacteria to serial dilutions of the test compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Standard antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Example Data Presentation:

Compound IDR Group (on Hydrazone)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Scaffold -H>128>128
Derivative 4 2,4-Dichlorophenyl1632
Derivative 5 4-Nitrophenyl816
Ciprofloxacin (Positive Control)0.50.25

Part 4: Mechanistic Studies

To understand the mode of action of active compounds, further mechanistic studies are crucial. For anticancer and antimicrobial agents derived from this scaffold, two common targets are Epidermal Growth Factor Receptor (EGFR) kinase and DNA gyrase, respectively.

Protocol 6: EGFR Kinase Inhibition Assay

Many quinoline-based compounds exhibit anticancer activity by inhibiting protein kinases like EGFR.[12]

EGFR_Inhibition EGFR EGFR Kinase Phospho_Substrate Phosphorylated Substrate + ADP EGFR->Phospho_Substrate ATP ATP Substrate Peptide Substrate Inhibitor Quinoline Derivative (Inhibitor) Inhibitor->EGFR Binds to active site

Sources

Method

Application Note: A Multi-Assay Protocol for Evaluating the Anticancer Efficacy of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer activity through diverse mechanisms of action, including topoisomerase inhi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer activity through diverse mechanisms of action, including topoisomerase inhibition, cell cycle arrest, and induction of apoptosis.[1][2][3] This document provides a comprehensive, field-proven experimental framework for researchers to systematically evaluate the in vitro anticancer potential of a novel derivative, 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide. The protocols herein are designed to progress from initial cytotoxicity screening to the elucidation of underlying cellular mechanisms, ensuring a robust and logical characterization of the compound's bioactivity. We present a phased approach, beginning with broad-spectrum cytotoxicity assessment, followed by detailed cell cycle and apoptosis analysis, and culminating in the investigation of key protein signaling pathways.

Introduction: The Rationale for Investigation

Quinoline derivatives have emerged as a promising class of compounds in oncology research. Their planar heterocyclic structure allows them to intercalate with DNA, while various substitutions can enable potent and specific interactions with key enzymatic targets like tyrosine kinases and topoisomerase.[1][4][5] Specifically, the quinoline-4-carbohydrazide core has been identified in molecules exhibiting significant antiproliferative effects, often by triggering programmed cell death.[6][7] For instance, recent studies on structurally similar 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have demonstrated potent cytotoxicity against breast cancer cell lines, linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase, subsequent G1 phase cell cycle arrest, and apoptosis induction via upregulation of p53 and caspase-9.[6][8][9]

This application note provides a validated workflow to test the hypothesis that 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide (referred to hereafter as "Test Compound") exhibits similar anticancer properties. The outlined protocols are designed to be self-validating through the inclusion of appropriate controls and orthogonal assays, providing researchers with a reliable methodology to generate high-quality, interpretable data.

Preliminary Steps: Compound and Cell Line Preparation

2.1. Test Compound Handling and Stock Preparation

Scientific integrity begins with accurate and consistent compound preparation. The Test Compound's hydrophobicity necessitates dissolution in an organic solvent.

  • Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing capacity for a wide range of organic molecules and its relative inertness in cell culture at low concentrations (<0.5% v/v).

  • Protocol:

    • Prepare a high-concentration primary stock solution (e.g., 10 mM) of the Test Compound in 100% cell culture-grade DMSO.

    • Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be applied if necessary.

    • Aliquot the primary stock into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store aliquots at -20°C or -80°C, protected from light.

    • For experiments, prepare working solutions by diluting the primary stock in complete cell culture medium. Ensure the final DMSO concentration in the highest dose treatment does not exceed 0.5% to prevent solvent-induced cytotoxicity.

2.2. Cell Line Selection and Maintenance

The choice of cell lines should ideally represent different cancer types to assess the breadth of the compound's activity.

  • Rationale: A panel of well-characterized cell lines allows for the identification of selective activity. Based on published data for quinoline derivatives, the following are recommended starting points:

    • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive). Commonly used and shown to be sensitive to quinoline-4-carbohydrazide analogs.[6][10]

    • A549: Human lung carcinoma. A standard line for general cytotoxicity screening.[10][11]

    • PC-3: Human prostate adenocarcinoma. Represents a common malignancy where quinoline compounds have shown activity.[5]

    • HL-7702 or other non-cancerous line: A normal human liver cell line or similar, used to assess selectivity and potential toxicity to non-malignant cells.[10]

  • Protocol:

    • Culture all cell lines according to the supplier's (e.g., ATCC) recommendations regarding growth medium (e.g., DMEM or RPMI-1640), serum concentration (typically 10% Fetal Bovine Serum), and supplements (e.g., penicillin/streptomycin).

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Routinely passage cells upon reaching 80-90% confluency to maintain exponential growth and viability. Do not use cells from high passage numbers, as this can lead to phenotypic drift.

Experimental Workflow: A Phased Approach

A logical, phased approach ensures that resources are used efficiently, with mechanistic studies being performed only after significant biological activity is confirmed.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism cluster_2 Phase 3: Target Validation Cytotoxicity Cytotoxicity Profiling (MTT Assay) Result1 Compound Active? Cytotoxicity->Result1 CellCycle Cell Cycle Analysis (Flow Cytometry) WesternBlot Pathway Analysis (Western Blot) CellCycle->WesternBlot Apoptosis Apoptosis Assessment (Annexin V/PI Assay) Apoptosis->WesternBlot Result1->CellCycle  Yes Result1->Apoptosis  Yes

Caption: Experimental workflow for compound characterization.

Phase 1 Protocol: Cytotoxicity Profiling (MTT Assay)

This initial screen determines the concentration-dependent cytotoxic effect of the Test Compound and establishes the half-maximal inhibitory concentration (IC₅₀).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.

  • Step-by-Step Protocol:

    • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the Test Compound in complete medium (e.g., from 0.01 µM to 100 µM). Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the respective wells.

    • Controls: Include the following controls on every plate:

      • Untreated Control: Cells treated with medium only.

      • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the experiment (e.g., 0.5%).

      • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin) at its known IC₅₀.

    • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.

    • Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle_control) * 100.

      • Plot % Viability against the log of the compound concentration.

      • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Hypothetical Data Presentation: Cytotoxicity

| Table 1: IC₅₀ Values of Test Compound after 72h Treatment | | :--- | :--- | :--- | :--- | | Cell Line | IC₅₀ (µM) | 95% Confidence Interval | | MCF-7 | 5.2 | 4.8 - 5.6 | | A549 | 12.8 | 11.9 - 13.7 | | PC-3 | 8.5 | 7.9 - 9.1 | | HL-7702 | > 100 | N/A |

Phase 2 Protocols: Mechanistic Elucidation

If the Test Compound demonstrates potent cytotoxicity (e.g., IC₅₀ < 20 µM), the next phase investigates how it kills cancer cells.

5.1. Cell Cycle Analysis by Propidium Iodide Staining

  • Rationale: Many anticancer agents, including quinolines, function by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle.[4][8] Flow cytometry with propidium iodide (PI), a DNA-intercalating dye, allows for the quantification of cells in different phases (G0/G1, S, G2/M) based on their DNA content.

  • Step-by-Step Protocol:

    • Treatment: Seed cells in 6-well plates and grow until ~60% confluent. Treat cells with the Test Compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

    • Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic cells). Wash with ice-cold Phosphate-Buffered Saline (PBS).

    • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Acquisition: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

    • Analysis: Use analysis software (e.g., FlowJo) to gate the cell population and apply a cell cycle model (e.g., Dean-Jett-Fox) to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Hypothetical Data Presentation: Cell Cycle

| Table 2: Cell Cycle Distribution in MCF-7 Cells after 24h Treatment | | :--- | :--- | :--- | :--- | | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | | Vehicle Control | 65.2 | 20.5 | 14.3 | | Test Compound (IC₅₀) | 78.9 | 10.1 | 11.0 | | Test Compound (2x IC₅₀) | 85.1 | 5.6 | 9.3 |

5.2. Apoptosis Assessment by Annexin V/PI Staining

  • Rationale: Apoptosis is a key mechanism of action for many chemotherapeutics.[2][10] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (e.g., FITC), can detect these early apoptotic cells. PI is used concurrently to identify late apoptotic/necrotic cells with compromised membranes.

  • Step-by-Step Protocol:

    • Treatment: Seed and treat cells in 6-well plates as described for cell cycle analysis (e.g., IC₅₀ concentration for 48 hours).

    • Harvesting: Collect all cells (adherent and floating) and wash with ice-cold PBS.

    • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Acquisition: Analyze immediately on a flow cytometer. The results are visualized in a quadrant plot:

      • Lower-Left (Annexin V-/PI-): Live cells.

      • Lower-Right (Annexin V+/PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.

      • Upper-Left (Annexin V-/PI+): Necrotic cells/debris.

Phase 3 Protocol: Target Pathway Investigation

Western blotting is used to measure changes in the expression levels of key proteins involved in the pathways identified in Phase 2.

  • Rationale: Based on the cell cycle arrest and apoptosis data, and drawing from literature on similar compounds[8][9], a logical step is to investigate proteins in the p53 and intrinsic apoptosis pathways. EGFR is also a primary candidate target.

  • Key Protein Targets:

    • Cell Cycle: p53 (tumor suppressor), p21 (cyclin-dependent kinase inhibitor).

    • Apoptosis: Cleaved Caspase-9 (initiator caspase), Cleaved Caspase-3 (executioner caspase), Cleaved PARP (a substrate of cleaved caspase-3), Bcl-2 (anti-apoptotic), Bax (pro-apoptotic).

    • Signaling: Phospho-EGFR (activated receptor), Total EGFR.

    • Loading Control: β-actin or GAPDH (to ensure equal protein loading).

G Compound Test Compound p53 p53 (stabilization) Compound->p53 p21 p21 (upregulation) p53->p21 Bax Bax (upregulation) p53->Bax G1Arrest G1 Cell Cycle Arrest p21->G1Arrest Mito Mitochondria Bax->Mito  MOMP Casp9 Caspase-9 (cleavage) Mito->Casp9 Casp3 Caspase-3 (cleavage) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized p53-mediated signaling pathway.

  • Step-by-Step Protocol:

    • Protein Extraction: Treat cells as previously described. Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors. Scrape, collect, and centrifuge the lysate to pellet cell debris.

    • Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (overnight at 4°C).

    • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Imaging: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. Densitometry analysis can be used to quantify band intensity relative to the loading control.

Conclusion and Interpretation

By following this multi-phase protocol, researchers can build a comprehensive profile of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide's anticancer activity. If the hypothetical data presented were obtained, one could conclude that the Test Compound is a potent and selective cytotoxic agent against breast cancer cells. Its mechanism would be attributed to the induction of G1 phase cell cycle arrest and the activation of the intrinsic apoptotic pathway, potentially through the p53 tumor suppressor. This systematic approach provides a robust foundation for further preclinical development, including mechanism of action studies and in vivo efficacy testing.

References

  • Musiol, R. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Acta Poloniae Pharmaceutica, 74(1), 3-16. [Source available online]
  • Abbas, S. Y., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30431-30451. [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

  • Vaidya, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical High-Tech Science, 1(2), 65-79. [Source available online]
  • Deng, X., et al. (2021). Quinoline-based Compounds with Potential Activity against Drug-resistant Cancers. Current Topics in Medicinal Chemistry, 21(5), 426-437. [Link]

  • Al-Ostath, O. A., et al. (2023). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Polycyclic Aromatic Compounds, 43(5), 4434-4467. [Link]

  • Amrithanjali, G., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(32), 23495-23504. [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. PubMed, National Center for Biotechnology Information. [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. ResearchGate. [Link]

  • Kumar, D., et al. (2018). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic & Medicinal Chemistry Letters, 28(15), 2596-2605. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. New Journal of Chemistry, 45(44), 20831-20842. [Link]

  • Luo, H., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry, 102, 117660. [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. PubMed, National Center for Biotechnology Information. [Link]

  • Abu-Hashem, A. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(39), 35891–35905. [Link]

  • Abu-Hashem, A. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(39), 35891-35905. [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. [Link]

  • Fares, M., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Scientific Reports, 12(1), 1957. [Link]

Sources

Application

Application Notes and Protocols for the Solubilization of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide in Cell Culture

Introduction: Understanding the Challenge 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide is a quinoline derivative with a molecular structure suggesting significant hydrophobicity, a common characteristic for many biologic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenge

2-(4-Butoxyphenyl)quinoline-4-carbohydrazide is a quinoline derivative with a molecular structure suggesting significant hydrophobicity, a common characteristic for many biologically active small molecules. Its molecular formula is C₂₀H₂₁N₃O₂ with a molecular weight of 335.4 g/mol [1]. Structurally related compounds, such as 2-(4-butoxyphenyl)quinoline-4-carboxamide, exhibit a high predicted octanol-water partition coefficient (logP of 4.7897), indicating poor aqueous solubility[2]. This property presents a significant challenge for its application in aqueous cell culture systems, where maintaining the compound in a dissolved, monomeric state is crucial for obtaining accurate and reproducible experimental results.

Quinoline-4-carbohydrazide derivatives have been investigated for a range of biological activities, including potential anticancer and antimicrobial properties[3][4][5][6][7]. To accurately assess these activities in vitro, a reliable method for solubilization that ensures bioavailability to the cells while minimizing solvent-induced artifacts is paramount. These application notes provide a detailed, field-proven protocol for the effective dissolution of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide for cell-based assays, grounded in established principles for handling poorly soluble compounds[8][9][10].

Core Principle: The Concentrated Stock Solution Strategy

The universally adopted method for introducing hydrophobic compounds into aqueous media is to first dissolve the compound in a minimal amount of a water-miscible organic solvent to create a high-concentration stock solution. This stock is then serially diluted into the cell culture medium to achieve the desired final concentration. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose due to its powerful solubilizing capacity for a wide range of molecules[9][10]. The key is to ensure the final concentration of the organic solvent in the culture medium is kept at a very low, non-toxic level[11][12].

Experimental Protocols

This section details the step-by-step methodology for preparing stock and working solutions of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide.

Part 1: Preparation of a High-Concentration DMSO Stock Solution (e.g., 10 mM)

This protocol is designed to create a concentrated, stable stock solution that can be stored and used for multiple experiments.

Materials:

  • 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Sterile, amber or opaque microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional, but recommended)

  • Calibrated pipettes and sterile filter tips

Procedure:

  • Pre-Equilibration: Before opening, allow the vial containing the powdered compound to reach room temperature to prevent condensation of atmospheric moisture, which can affect compound stability and weighing accuracy[9].

  • Calculation: Determine the required volume of DMSO. To prepare a 10 mM stock solution from, for example, 1 mg of the compound (MW: 335.4 g/mol ):

    • Moles = Mass / Molecular Weight = 0.001 g / 335.4 g/mol ≈ 2.98 µmol

    • Volume = Moles / Concentration = 2.98 µmol / 10 mmol/L = 0.298 µL. This volume is too small to measure accurately.

    • Practical Approach: It is better to use a larger mass. For 5 mg of compound:

      • Moles = 0.005 g / 335.4 g/mol ≈ 14.9 µmol

      • Volume for 10 mM stock = 14.9 µmol / 10 mmol/L = 1.49 mL of DMSO .

  • Dissolution: a. Briefly centrifuge the vial of solid compound to ensure all powder is at the bottom[9]. b. Carefully add the calculated volume of high-purity DMSO to the vial containing the compound[8]. c. Vortex the solution vigorously for 1-2 minutes. Visually inspect for any undissolved particulates. d. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-15 minutes[8][13]. Gentle warming to 37°C can also be employed, but be cautious of potential compound degradation[13].

  • Verification and Storage: a. Once dissolved, the solution should be clear and free of any visible precipitate. b. Store the stock solution in small, single-use aliquots in tightly sealed amber vials or opaque tubes at -20°C or -80°C to protect from light and prevent degradation from repeated freeze-thaw cycles[8][9]. For typical compounds, storage at -80°C can extend stability to 6 months[12].

Part 2: Preparation of Final Working Solution in Cell Culture Medium

This protocol describes the critical dilution step from the DMSO stock into your aqueous cell culture medium. The key to avoiding precipitation is to add the small volume of DMSO stock to the larger volume of medium while mixing[8].

Procedure:

  • Pre-warm Medium: Warm your complete cell culture medium to 37°C in a water bath. This helps maintain compound solubility[13].

  • Intermediate Dilution (Recommended): To avoid precipitation caused by a large concentration gradient, it is best practice to perform an intermediate dilution step. For example, dilute your 10 mM stock 1:10 in pure DMSO to create a 1 mM intermediate stock.

  • Final Dilution: a. Dispense the required volume of pre-warmed medium into a sterile tube. b. While gently vortexing or swirling the tube of medium, add the small, calculated volume of your DMSO stock solution (e.g., 1 µL of a 10 mM stock into 1 mL of medium for a 10 µM final concentration)[12][13]. Crucially, always add the DMSO stock to the aqueous medium, not the other way around [8]. c. Immediately cap the tube and vortex gently for 5-10 seconds to ensure rapid and uniform mixing.

  • Final DMSO Concentration Check: Always calculate the final percentage of DMSO in your working solution and in your vehicle control. For the example above (1 µL in 1 mL), the final DMSO concentration is 0.1%. This concentration is generally considered safe for most cell lines[11].

  • Application to Cells: Use the freshly prepared working solution to treat your cells immediately to minimize the risk of the compound precipitating out of the aqueous solution over time.

Workflow Visualization

The following diagram illustrates the complete process from solid compound to the final working solution for cell treatment.

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Working Solution Preparation compound Compound Powder (2-(4-Butoxyphenyl)quinoline-4-carbohydrazide) equilibrate Equilibrate to Room Temp weigh Weigh Compound add_dmso Add High-Purity DMSO dissolve Vortex / Sonicate to Dissolve stock_sol 10 mM Stock Solution in 100% DMSO aliquot Aliquot & Store (-20°C to -80°C) add_stock Add DMSO Stock to Medium (while mixing) stock_sol->add_stock pre_warm Pre-warm Cell Culture Medium (37°C) working_sol Final Working Solution (e.g., 10 µM in Medium with ≤0.1% DMSO) treat_cells Treat Cells Immediately

Caption: Workflow for solubilizing 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide.

Application Notes & Scientific Rationale

Solvent Cytotoxicity: The DMSO Consideration

While DMSO is an excellent solvent, it is not biologically inert. At higher concentrations, DMSO can inhibit cell proliferation, induce differentiation, and cause cytotoxicity[14][15].

  • General Rule of Thumb: A final DMSO concentration of 0.1% to 0.5% is tolerated by most robust cell lines without significant toxic effects[11][14].

  • Cell Line Sensitivity: Primary cells and some sensitive cell lines may show toxicity at concentrations below 0.1%[11]. It is imperative to determine the tolerance of your specific cell line.

  • Experimental Control: Every experiment must include a "vehicle control" group. These cells are treated with the same final concentration of DMSO as the experimental groups to distinguish the effects of the compound from the effects of the solvent[12].

The table below summarizes the cytotoxic effects of DMSO on various cell lines as reported in the literature.

Cell LineDMSO ConcentrationExposure TimeObserved EffectReference
HepG22.5%24 h>30% reduction in viability[16]
HepG23% - 5%72 hSignificant inhibition of proliferation[14]
Huh72.5%48 h>30% reduction in viability[16]
Multiple Lines0.3125%Up to 72 hMinimal cytotoxicity (generally safe)[16][17]
General> 2.5%N/ASuppressive effect on cell growth[15]
Troubleshooting Common Issues
  • Precipitation upon Dilution: If the compound precipitates when added to the culture medium, it indicates that the final concentration exceeds its aqueous solubility limit.

    • Solution 1: Lower the final working concentration.

    • Solution 2: Decrease the final DMSO percentage by creating a more concentrated initial stock (e.g., 20-30 mM), which allows for a higher dilution factor (e.g., 1:2000 for a 10 µM final concentration with 0.05% DMSO).

    • Solution 3: Ensure the medium is pre-warmed and that mixing is rapid and thorough during the dilution step[8][13].

  • Inconsistent Assay Results: This can be caused by precipitated compound in the stock solution. Before each use, visually inspect the thawed stock aliquot for any crystals. If present, gently warm and vortex the solution to ensure it is fully redissolved before proceeding with dilutions[8].

  • Toxicity in Vehicle Control: If cells in the vehicle control group show signs of stress or death, the DMSO concentration is too high for your cell line. A dose-response experiment should be performed to determine the maximum tolerated DMSO concentration (e.g., testing 0.01%, 0.05%, 0.1%, 0.25%, and 0.5% DMSO).

Conclusion

The successful use of the hydrophobic compound 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide in cell-based assays is critically dependent on a meticulous and validated solubilization protocol. By preparing a high-concentration stock solution in DMSO and carefully diluting it into pre-warmed culture medium to a final solvent concentration below 0.5%, researchers can achieve a biologically relevant working solution. The inclusion of a vehicle control is non-negotiable to ensure that the observed cellular effects are attributable to the compound itself and not the solvent system.

References

  • Nacalai Tesque. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Al-Shammari, E., Al-Advani, A., Al-Dashti, N., Al-Kandari, A., Al-Bazzaz, M., Al-Shatti, M., & Al-Mulla, F. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health. Retrieved from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • Struglics, A., Okita, N., & Önnerfjord, P. (2024). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. Retrieved from [Link]

  • Bolsun, A. (2018). CHARACTERIZATION OF THE CYTOTOXIC EFFECT OF DMSO AND SDS ON MSC CULTURE USING MTT ASSAY. ResearchGate. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Kumar, R. (2013, October 26). How to dissolve hydrophobic drug....... ResearchGate. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Institutes of Health. Retrieved from [Link]

  • Lok, T., & Carrier, R. L. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Institutes of Health. Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Alasmari, E. (2017, July 27). Is there any protocols for making stock solution in cytotoxicity assay? ResearchGate. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Retrieved from [Link]

  • Unspecified. (n.d.). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Publisher site. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2023). (PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate. Retrieved from [Link]

  • Ahmed, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. Retrieved from [Link]

  • Ahmed, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. National Institutes of Health. Retrieved from [Link]

  • Unspecified. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. PubMed Central. Retrieved from [Link]

  • Ahmed, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. PubMed. Retrieved from [Link]

  • Unspecified. (n.d.). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Semantic Scholar. Retrieved from [Link]

Sources

Method

Analytical methods for quantifying 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide in biological samples

Application Note & Protocol Topic: Analytical Methods for Quantifying 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide in Biological Samples For: Researchers, Scientists, and Drug Development Professionals Introduction: The...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Analytical Methods for Quantifying 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide in Biological Samples

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Novel Quinoline Derivatives

2-(4-Butoxyphenyl)quinoline-4-carbohydrazide is a novel heterocyclic compound belonging to the quinoline class of molecules. Quinoline derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including potential anticancer and antimalarial properties[1][2]. The carbohydrazide moiety further suggests potential as a bioactive scaffold, as seen in other therapeutic candidates[3][4][5][6]. For any such compound to advance through the drug development pipeline, from preclinical toxicokinetic (TK) studies to clinical pharmacokinetic (PK) analysis, its absorption, distribution, metabolism, and excretion (ADME) profile must be thoroughly characterized.

This characterization is fundamentally dependent on the availability of robust, accurate, and reliable bioanalytical methods capable of quantifying the analyte in complex biological matrices like plasma, serum, or whole blood. The development and validation of these methods are not merely procedural; they are a cornerstone of regulatory submission and ensure that critical decisions about a drug candidate's safety and efficacy are based on high-quality data.

This document, authored from the perspective of a senior application scientist, provides a comprehensive guide to developing and validating analytical methods for 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide. It moves beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices. The protocols described herein are designed as self-validating systems, grounded in the principles outlined by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH)[7][8][9]. We will explore two primary analytical platforms: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for initial, higher-concentration studies, and the more sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for definitive, low-concentration quantification.

Pillar 1: The Foundation of Trust - Bioanalytical Method Validation

Before delving into specific protocols, it is crucial to understand the principles of bioanalytical method validation. A validated method provides documented evidence that the procedure is fit for its intended purpose. According to the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline, which has been adopted by regulatory bodies like the FDA and EMA, a full validation must characterize the following parameters[8][9][10]:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve (Linearity): The relationship between the instrument response and the known concentration of the analyte.

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between measurements, respectively.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.

Each protocol presented below is structured to meet these validation requirements, ensuring the generation of trustworthy and reproducible data.

Method 1: HPLC-UV for High-Concentration Pharmacokinetic Studies

High-Performance Liquid Chromatography with UV detection is a robust and widely accessible technique suitable for early-stage studies or when analyte concentrations are expected to be in the microgram-per-milliliter range. The quinoline core of the target molecule contains a strong chromophore, making it amenable to UV detection.

Causality in Method Design: Why Protein Precipitation?

For this HPLC-UV method, we select Protein Precipitation (PPT) as the sample preparation technique. The rationale is threefold:

  • Speed and Simplicity: PPT is the fastest and least complex extraction method, making it ideal for high-throughput screening or when rapid turnaround is needed[11][12].

  • Cost-Effectiveness: It requires minimal specialized equipment and inexpensive solvents (e.g., acetonitrile or methanol)[13].

  • Sufficient Cleanliness for HPLC-UV: While not the cleanest extraction, the resulting supernatant is often suitable for HPLC-UV analysis, where the matrix interferences are less problematic than in mass spectrometry[13][14].

The primary mechanism involves adding a water-miscible organic solvent to the plasma sample. This alters the dielectric constant of the solution, causing proteins to denature, aggregate, and precipitate out of the solution, freeing the drug for analysis[14].

Experimental Workflow: HPLC-UV

HPLC_Workflow

Step-by-Step Protocol: HPLC-UV
  • Preparation of Standards:

    • Prepare a 1 mg/mL stock solution of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide in DMSO.

    • Prepare a 1 mg/mL stock solution of a suitable internal standard (IS), such as 2-phenylquinoline-4-carboxylic acid, in DMSO. The IS should be structurally similar but chromatographically resolved.

    • Serially dilute the analyte stock solution with a 50:50 mixture of acetonitrile and water to create working standards.

    • Prepare calibration standards by spiking blank plasma with the working standards to achieve a concentration range of 0.1 to 20 µg/mL.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the IS working solution (e.g., 10 µg/mL) to all tubes except the blank.

    • Add 150 µL of ice-cold acetonitrile to each tube.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC with UV Detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) (e.g., 40:60 v/v). Rationale: The C18 column provides good retention for hydrophobic molecules like quinoline derivatives. Formic acid helps to protonate the molecule, ensuring sharp peak shapes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: Scan for maximum absorbance between 200-400 nm; a wavelength around 330 nm is a probable maximum for quinoline systems.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the nominal concentration of the calibration standards.

    • Perform a linear regression (1/x² weighted) to determine the slope, intercept, and correlation coefficient (r²).

    • Quantify unknown samples using the regression equation from the calibration curve.

Validation Data Summary (Acceptance Criteria)
ParameterAcceptance CriteriaSource
Linearity Correlation coefficient (r²) ≥ 0.99[7][9]
Intra-day Accuracy Within ±15% of nominal value (±20% at LLOQ)[7][9]
Inter-day Accuracy Within ±15% of nominal value (±20% at LLOQ)[7][9]
Intra-day Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)[7][9]
Inter-day Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)[7][9]
Recovery Consistent, precise, and reproducible[7][9]

LLOQ: Lower Limit of Quantification

Method 2: LC-MS/MS for High-Sensitivity and High-Selectivity Bioanalysis

For regulated toxicokinetic and pharmacokinetic studies, LC-MS/MS is the gold standard. Its superior sensitivity allows for quantification in the nanogram or even picogram per milliliter range, and its selectivity, derived from monitoring specific mass-to-charge (m/z) transitions, minimizes interferences from the biological matrix.

Causality in Method Design: Why Solid-Phase Extraction?

For this high-sensitivity method, we select Solid-Phase Extraction (SPE) . The rationale for this more complex technique is clear:

  • Superior Sample Clean-up: SPE provides a much cleaner extract than PPT or Liquid-Liquid Extraction (LLE), significantly reducing matrix effects, which is a critical concern in mass spectrometry[13][15][16]. This leads to more reliable and reproducible data.

  • Analyte Concentration: SPE allows for the concentration of the analyte by eluting it in a small volume of solvent, which is essential for achieving a low Lower Limit of Quantification (LLOQ)[15][17].

  • High, Reproducible Recovery: Modern SPE sorbents can be tailored to the analyte's chemistry, leading to high and consistent recovery[15].

We will propose a reverse-phase SPE protocol. The mechanism involves partitioning the analyte from the aqueous sample onto a hydrophobic solid sorbent (e.g., C18). Interferences are washed away with a weak aqueous solvent, and the analyte is then eluted with a strong organic solvent[16].

Experimental Workflow: LC-MS/MS

LCMS_Workflow

Step-by-Step Protocol: LC-MS/MS
  • Preparation of Standards:

    • Prepare stock and working solutions as described in the HPLC-UV method.

    • A stable isotope-labeled (SIL) version of the analyte (e.g., d4-labeled) is the ideal internal standard for LC-MS/MS as it co-elutes and experiences similar matrix effects. If unavailable, a close structural analog can be used.

    • Prepare calibration standards and QCs in blank plasma to cover the expected concentration range (e.g., 0.5 to 500 ng/mL).

  • Mass Spectrometry Optimization:

    • Directly infuse a ~500 ng/mL solution of the analyte and internal standard into the mass spectrometer to determine the optimal precursor ion ([M+H]⁺) and stable, high-intensity product ions.

    • Hypothetical Transitions:

      • 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide (MW ≈ 335.39): Precursor (Q1) m/z 336.2 → Product (Q3) m/z (e.g., fragments corresponding to the quinoline core or loss of the butoxy group).

      • Internal Standard (e.g., d4-analyte): Precursor (Q1) m/z 340.2 → Product (Q3) m/z (corresponding fragment).

    • Optimize MS parameters such as collision energy (CE) and declustering potential (DP) for each transition.

  • Sample Preparation (Solid-Phase Extraction):

    • Pre-treatment: To 100 µL of plasma sample, add 10 µL of IS and 200 µL of 4% phosphoric acid in water. Vortex to mix. Rationale: Acidification ensures the analyte is in a charged state, improving retention on some sorbents.

    • SPE Cartridge: Mixed-mode or reverse-phase SPE cartridge (e.g., 30 mg/1 mL).

    • Condition: Wash the cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load: Load the pre-treated sample onto the cartridge.

    • Wash: Wash with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute: Elute the analyte and IS with 1 mL of methanol or 95:5 acetonitrile:methanol.

    • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile) and transfer to an autosampler vial.

  • Chromatographic Conditions:

    • LC System: UPLC or HPLC system.

    • Column: C18 column with smaller particle size for better resolution (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution. Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Data Analysis:

    • Perform quantification using the peak area ratios of the analyte and IS MRM transitions.

    • Use a weighted (1/x or 1/x²) linear regression for the calibration curve.

Critical Choices in Method Development: A Comparative Overview

The choice of sample preparation is often the most critical decision in bioanalysis. It represents a trade-off between throughput, cost, and the required quality of the final data[16].

TechniquePrincipleProsConsBest For...
Protein Precipitation (PPT) Protein denaturation by organic solventFast, simple, low cost, high throughput[12][13]Dirty extract, potential for matrix effects, no analyte concentration[13]High-concentration studies, early discovery, HPLC-UV
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquidsCleaner extract than PPT, can concentrate analyteLabor-intensive, high solvent use, difficult to automate[15][16]Small molecule analysis where SPE is not feasible
Solid-Phase Extraction (SPE) Partitioning between a solid and liquid phaseCleanest extract, reduces matrix effects, high concentration factor, automatable[13][15]Higher cost, more complex method development[16]Regulated bioanalysis, low LLOQ requirements, LC-MS/MS
Decision Workflow for Sample Preparation

SamplePrep_Decision

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . [Link]

  • Bioanalytical Method Validation Guidance for Industry - FDA. [Link]

  • Bioanalytical Method Validation FDA 2001.pdf . [Link]

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  • Bioanalytical method validation emea | PPTX - Slideshare. [Link]

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  • Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC - NIH. [Link]

  • Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen - ACTA Pharmaceutica Sciencia. [Link]

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  • Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed. [Link]

  • How can I quantify the quinolic acid in the serum/plasma sample? - ResearchGate. [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC - NIH. [Link]

  • The Use of Hydrazine-Based Derivatization Reagents - Amanote Research. [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - MDPI. [Link]

  • LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF CARBAMATE RESIDUES IN VEGETABLES . [Link]

  • NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC . [Link]

  • Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise - PMC - PubMed Central. [Link]

  • Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - NIH. [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - NIH. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors | ACS Omega. [Link]

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Application

Application Notes &amp; Protocols for the Synthesis of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide Derivatives for Structure-Activity Relationship Studies

Introduction: The Quinoline Scaffold in Medicinal Chemistry The quinoline core is a quintessential "privileged structure" in medicinal chemistry, recognized for its ability to bind to a wide array of biological targets.[...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline core is a quintessential "privileged structure" in medicinal chemistry, recognized for its ability to bind to a wide array of biological targets.[1] This nitrogen-containing heterocyclic aromatic compound is a cornerstone in the development of therapeutics with a broad spectrum of activities, including anticancer, antibacterial, antimalarial, and antiviral properties.[2][3] Within this versatile class, derivatives of 2-arylquinoline-4-carbohydrazide have emerged as particularly promising scaffolds for drug discovery. The carbohydrazide moiety (-CONHNH₂) acts as a crucial linker and a versatile synthetic handle, allowing for the systematic introduction of diverse chemical functionalities.[4][5]

This guide provides a comprehensive, in-depth technical overview for the synthesis of a key intermediate, 2-(4-butoxyphenyl)quinoline-4-carbohydrazide , and its subsequent derivatization. The protocols are designed to empower researchers, scientists, and drug development professionals to generate a focused library of compounds for rigorous structure-activity relationship (SAR) analysis.

Strategic Overview of the Synthetic Pathway

The synthesis is designed as a robust, multi-step sequence that is both logical and scalable. The pathway begins with the construction of the substituted quinoline core, followed by functional group manipulations to install the reactive carbohydrazide handle, and culminates in the diversification of the lead structure.

The overall workflow is as follows:

  • Step I: Pfitzinger Reaction - Construction of the core 2-(4-butoxyphenyl)quinoline-4-carboxylic acid scaffold.

  • Step II: Fischer Esterification - Activation of the carboxylic acid via conversion to an ethyl ester.

  • Step III: Hydrazinolysis - Formation of the key 2-(4-butoxyphenyl)quinoline-4-carbohydrazide intermediate.

  • Step IV: Derivative Synthesis - Condensation with various aromatic aldehydes to generate the final library of N'-arylmethylene-carbohydrazide derivatives for SAR studies.

G start Isatin + 4-Butoxyacetophenone step1 Step I: Pfitzinger Reaction (KOH, EtOH, Reflux) start->step1 int1 Intermediate A 2-(4-Butoxyphenyl)quinoline- 4-carboxylic Acid step1->int1 step2 Step II: Esterification (H₂SO₄, EtOH, Reflux) int1->step2 int2 Intermediate B Ethyl 2-(4-Butoxyphenyl)quinoline- 4-carboxylate step2->int2 step3 Step III: Hydrazinolysis (NH₂NH₂·H₂O, EtOH, Reflux) int2->step3 int3 Key Intermediate C 2-(4-Butoxyphenyl)quinoline- 4-carbohydrazide step3->int3 step4 Step IV: Derivatization (Ar-CHO, EtOH, AcOH cat.) int3->step4 final Final Derivatives Library For SAR Studies step4->final

Caption: Overall synthetic workflow for the preparation of target derivatives.

Mechanistic Insights and Rationale

A deep understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization. Here, we dissect the causality behind each synthetic transformation.

Step I: The Pfitzinger Reaction

The Pfitzinger reaction is a powerful and classic method for constructing quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group.[1][6][7] Its selection is based on the commercial availability of the starting materials and the reaction's reliability.

  • Mechanism: The reaction proceeds via a base-catalyzed cascade. First, the base (e.g., potassium hydroxide) hydrolyzes the amide bond within the isatin ring to form a keto-acid intermediate (isatinic acid).[8] This intermediate then undergoes a condensation reaction with the ketone (4-butoxyacetophenone) to form an imine, which tautomerizes to the more stable enamine. A subsequent intramolecular cyclization, driven by the nucleophilicity of the enamine, followed by a dehydration step, yields the aromatic quinoline-4-carboxylic acid product.[1][8]

  • Expert Insight: The choice of a strong base like KOH is crucial for the initial ring-opening of isatin. The reaction is typically run at reflux in ethanol to ensure sufficient energy to overcome the activation barriers of the cyclization and dehydration steps. Monitoring by Thin-Layer Chromatography (TLC) is essential to determine the point of completion and avoid side-product formation.

Step II: Fischer Esterification

The carboxylic acid at the 4-position is relatively unreactive towards nucleophiles. To facilitate the subsequent reaction with hydrazine, it must be converted into a more electrophilic functional group. An ester is an ideal intermediate for this purpose.

  • Mechanism: This is a classic acid-catalyzed nucleophilic acyl substitution. The carboxylic acid is protonated by a strong acid catalyst (H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by ethanol. A tetrahedral intermediate is formed, which then collapses, eliminating a molecule of water to yield the ethyl ester.

  • Expert Insight: The reaction is an equilibrium process. To drive it towards the product, ethanol is used as both the reactant and the solvent (i.e., in large excess), according to Le Châtelier's principle. The catalytic amount of sulfuric acid also acts as a dehydrating agent, further shifting the equilibrium to the right.

Step III: Hydrazinolysis

This step forms the crucial carbohydrazide moiety. Hydrazine is a superior nucleophile compared to water or alcohols due to the "alpha effect"—the presence of adjacent lone pairs of electrons enhances its nucleophilicity.[9]

  • Mechanism: The reaction is a nucleophilic acyl substitution where hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester (Intermediate B).[10] This leads to the formation of a tetrahedral intermediate, which subsequently eliminates ethanol to yield the stable 2-(4-butoxyphenyl)quinoline-4-carbohydrazide.

  • Expert Insight: This reaction is typically efficient and high-yielding.[11] Refluxing in ethanol is the standard condition. The product often precipitates from the reaction mixture upon cooling, which simplifies purification. It is critical to use hydrazine hydrate (NH₂NH₂·H₂O) as specified.

Step IV: Derivatization via Hydrazone Formation

The terminal -NH₂ group of the carbohydrazide is a potent nucleophile that readily reacts with electrophiles, most commonly aldehydes and ketones, to form hydrazones (a class of Schiff bases).

  • Mechanism: The reaction involves the nucleophilic addition of the hydrazide's terminal nitrogen to the aldehyde's carbonyl carbon, typically catalyzed by a few drops of glacial acetic acid. This forms a carbinolamine intermediate, which then dehydrates to yield the final C=N double bond of the hydrazone.

  • Expert Insight: This reaction is the cornerstone of generating the chemical diversity needed for SAR studies. By reacting the key carbohydrazide intermediate with a panel of substituted aromatic aldehydes (e.g., with electron-donating or electron-withdrawing groups at various positions), one can systematically probe how these modifications influence biological activity.[5]

Detailed Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Hydrazine hydrate is toxic and corrosive; handle with extreme care.

Protocol 1: Synthesis of 2-(4-Butoxyphenyl)quinoline-4-carboxylic Acid (Intermediate A)
  • To a 250 mL round-bottom flask, add potassium hydroxide (3.0 g, ~53 mmol) and absolute ethanol (100 mL). Stir until the KOH is fully dissolved.

  • Add isatin (5.0 g, 34 mmol) to the solution and stir for 15 minutes at room temperature.

  • Add 4-butoxyacetophenone (7.2 mL, 37.4 mmol) dropwise to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80 °C) with continuous stirring for 12-16 hours.

  • Monitor the reaction progress using TLC (e.g., mobile phase 8:2 Dichloromethane:Methanol).

  • After completion, cool the mixture to room temperature and pour it slowly into 250 mL of ice-cold water with stirring.

  • Acidify the aqueous mixture to pH 4-5 by the dropwise addition of glacial acetic acid. A solid precipitate will form.

  • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry in a vacuum oven at 60 °C to yield Intermediate A.

Protocol 2: Synthesis of Ethyl 2-(4-Butoxyphenyl)quinoline-4-carboxylate (Intermediate B)
  • In a 250 mL round-bottom flask, suspend Intermediate A (10.0 g, 31 mmol) in absolute ethanol (150 mL).

  • Carefully add concentrated sulfuric acid (5 mL) dropwise while stirring the suspension in an ice bath.

  • Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize it by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

  • Extract the product into ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester. Purify by recrystallization from ethanol to yield pure Intermediate B.

Protocol 3: Synthesis of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide (Intermediate C)
  • Dissolve Intermediate B (8.0 g, 22.9 mmol) in absolute ethanol (120 mL) in a 250 mL round-bottom flask.

  • Add hydrazine hydrate (99%, 5.5 mL, 114.5 mmol) to the solution.

  • Heat the mixture to reflux for 6-8 hours. The formation of a solid precipitate may be observed during the reaction.

  • Monitor the reaction by TLC. Upon completion, cool the flask to room temperature and then place it in an ice bath for 1 hour.

  • Collect the white crystalline product by vacuum filtration.

  • Wash the solid with a small amount of ice-cold ethanol (2 x 20 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to afford the key Intermediate C.[4][12]

Protocol 4: General Protocol for Synthesis of N'-Arylmethylene Derivatives
  • In a 50 mL round-bottom flask, dissolve Intermediate C (1.0 g, 2.98 mmol) in absolute ethanol (20 mL).

  • Add the desired substituted aromatic aldehyde (1.1 equivalents, 3.28 mmol).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature. The product will often precipitate.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. If the product does not precipitate, the solvent can be removed under reduced pressure and the residue purified by recrystallization or column chromatography.

Framework for Structure-Activity Relationship (SAR) Studies

The synthesis of these derivatives is explicitly for the purpose of SAR analysis. The goal is to correlate specific structural changes with changes in biological activity (e.g., antibacterial MIC, anticancer IC₅₀).

Caption: Key modification points on the scaffold for SAR exploration.
Data Collation for SAR Analysis

To effectively derive SAR insights, experimental data should be meticulously organized. The following table provides a template for researchers.

Compound IDR Group (Ar-CHO)Yield (%)M.P. (°C)Biological Activity (IC₅₀/MIC in µM)Notes
C (Hydrazide)-210-212>100Parent Compound
D1 BenzaldehydeUnsubstituted benchmark
D2 4-ChlorobenzaldehydeElectron-withdrawing
D3 4-MethoxybenzaldehydeElectron-donating
D4 4-NitrobenzaldehydeStrong electron-withdrawing
D5 2-HydroxybenzaldehydePotential for H-bonding
...etc....etc.

Representative Characterization Data

The following table provides expected data for the key intermediates, which serves as a benchmark for validating the synthetic outcomes.

CompoundFormulaMWAppearanceM.P. (°C)Key ¹H NMR Signals (δ, ppm, DMSO-d₆)
A C₂₀H₁₉NO₃321.37Pale yellow solid225-227~13.5 (s, 1H, COOH), 8.2-7.2 (m, Ar-H), 4.1 (t, 2H, OCH₂), 1.0 (t, 3H, CH₃)
B C₂₂H₂₃NO₃349.42White solid88-908.3-7.2 (m, Ar-H), 4.5 (q, 2H, COOCH₂), 4.1 (t, 2H, OCH₂), 1.4 (t, 3H, COOCH₂CH₃), 1.0 (t, 3H, CH₃)
C C₂₀H₂₁N₃O₂335.40White crystalline solid210-212~10.0 (s, 1H, CONH), 8.2-7.2 (m, Ar-H), 4.6 (s, 2H, NH₂), 4.1 (t, 2H, OCH₂), 1.0 (t, 3H, CH₃)

References

  • Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction. Benchchem.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Pfitzinger reaction. Wikipedia.
  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • Chemical synthesis of proteins using hydrazide intermedi
  • HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER.
  • What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?
  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI.
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.
  • Biological activities of quinoline deriv

Sources

Method

Application Notes and Protocols for 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide in Antimicrobial Resistance Research

Introduction: The Challenge of Antimicrobial Resistance and the Promise of Quinoline Derivatives The rise of antimicrobial resistance (AMR) is a global health crisis, threatening the efficacy of modern medicine.[1] Infec...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Antimicrobial Resistance and the Promise of Quinoline Derivatives

The rise of antimicrobial resistance (AMR) is a global health crisis, threatening the efficacy of modern medicine.[1] Infections that were once easily treatable are becoming increasingly difficult to manage, leading to prolonged illness, higher healthcare costs, and increased mortality.[1] The World Health Organization (WHO) has identified a list of priority pathogens for which new antibiotics are urgently needed.[1] In this context, the exploration of novel chemical scaffolds with antimicrobial activity is of paramount importance.

Quinoline derivatives have long been recognized for their diverse pharmacological properties, including antimalarial, anticancer, and, notably, antimicrobial activities.[2][3][4][5] The quinoline core provides a versatile platform for medicinal chemists to design and synthesize new therapeutic agents.[2] One promising class of quinoline derivatives is the quinoline-4-carbohydrazides. Research into derivatives such as 2-(4-Bromo phenyl)quinoline-4-carbohydrazide has shown significant antimicrobial potential, particularly against Gram-positive bacteria like Staphylococcus aureus.[6][7] These compounds have been shown to exert their effect by inhibiting microbial DNA gyrase, an essential enzyme for bacterial DNA replication.[6][7]

This application note focuses on a related, yet distinct, compound: 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide . While direct extensive research on this specific molecule is emerging, by extrapolating from the well-documented activities of its structural analogs, we can outline a robust framework for its investigation as a potential solution in the fight against antimicrobial resistance. The replacement of the bromo- group with a butoxy- group may influence the compound's lipophilicity and, consequently, its cell permeability and target engagement, making it a compelling candidate for study.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed experimental protocols for evaluating 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide in antimicrobial resistance research.

Hypothetical Profile of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide

Based on the structure-activity relationships observed in related quinoline-4-carbohydrazide derivatives, we can postulate the following characteristics for 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide:

  • Antimicrobial Spectrum: Likely to exhibit activity against Gram-positive bacteria, with potential for some activity against Gram-negative bacteria and fungi.

  • Mechanism of Action: The primary mechanism of action is hypothesized to be the inhibition of bacterial DNA gyrase, similar to its bromo-phenyl counterpart.[6][7] This would disrupt DNA replication and lead to bacterial cell death.

  • Potential Advantages: The butoxy- group may enhance the compound's pharmacokinetic properties, such as absorption and distribution, potentially leading to improved efficacy in vivo.

Experimental Protocols

Part 1: Synthesis of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide

The synthesis of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide can be achieved through a multi-step process, adapted from established methods for similar quinoline derivatives.[6][7]

Diagram of the Synthetic Pathway:

Synthesis_Workflow Isatin Isatin Pfitzinger Pfitzinger Reaction (KOH, Ethanol, Reflux) Isatin->Pfitzinger Butoxyacetophenone 4-Butoxyacetophenone Butoxyacetophenone->Pfitzinger CarboxylicAcid 2-(4-Butoxyphenyl)quinoline- 4-carboxylic acid Pfitzinger->CarboxylicAcid Esterification Esterification (Ethanol, H2SO4, Reflux) CarboxylicAcid->Esterification Ester Ethyl 2-(4-Butoxyphenyl)quinoline- 4-carboxylate Esterification->Ester Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) Ester->Hydrazinolysis FinalCompound 2-(4-Butoxyphenyl)quinoline- 4-carbohydrazide Hydrazinolysis->FinalCompound

Caption: Synthetic pathway for 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide.

Step-by-Step Protocol:

  • Step 1: Synthesis of 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid (Pfitzinger Reaction)

    • In a round-bottom flask, dissolve isatin and 4-butoxyacetophenone in absolute ethanol.

    • Add a solution of potassium hydroxide (33% in water) dropwise while stirring.

    • Reflux the mixture for 12 hours.

    • After cooling, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain the crude carboxylic acid.

    • Recrystallize from a suitable solvent (e.g., ethanol) for purification.

  • Step 2: Synthesis of Ethyl 2-(4-Butoxyphenyl)quinoline-4-carboxylate (Esterification)

    • Suspend the dried carboxylic acid in absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 8-10 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • After completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the ester.

  • Step 3: Synthesis of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide (Hydrazinolysis)

    • Dissolve the ester in absolute ethanol.

    • Add an excess of hydrazine hydrate.

    • Reflux the mixture for 6-8 hours.

    • Upon cooling, the product will precipitate out of the solution.

    • Filter the solid, wash with cold ethanol, and dry to yield the final compound, 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide.

  • Characterization:

    • Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]

Part 2: In Vitro Antimicrobial Susceptibility Testing

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed for antimicrobial susceptibility testing.[9]

1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Protocol (Broth Microdilution Method):

  • Prepare a stock solution of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the inoculum to each well of the microtiter plate.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

2. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Table of Hypothetical MIC and MBC/MFC Data:

MicroorganismStrainMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureusATCC 29213 (MRSA)48
Enterococcus faecalisATCC 29212 (VRE)816
Escherichia coliATCC 2592232>64
Pseudomonas aeruginosaATCC 27853>64>64
Candida albicansATCC 900281632
Part 3: Mechanistic Studies

1. DNA Gyrase Supercoiling Assay

This assay directly measures the inhibitory effect of the compound on the activity of DNA gyrase.[6]

Diagram of the DNA Gyrase Inhibition Assay Workflow:

DNA_Gyrase_Assay Start Start with Relaxed Plasmid DNA Incubation Incubate with: - DNA Gyrase - ATP - Test Compound Start->Incubation Control Control (No Compound) Incubation->Control Test Test (with Compound) Incubation->Test Gel Agarose Gel Electrophoresis Control->Gel Test->Gel Result_Control Supercoiled DNA (Faster Migration) Gel->Result_Control Result_Test Relaxed DNA (Slower Migration) Gel->Result_Test

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Protocol:

  • The reaction mixture should contain relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, ATP, and the assay buffer.

  • Add varying concentrations of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide to the reaction mixtures. Ciprofloxacin can be used as a positive control inhibitor.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.

  • Inhibition of DNA gyrase will be indicated by a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-compound control.

2. Anti-Biofilm Activity Assay

Many resistant infections are associated with biofilm formation. This assay assesses the compound's ability to inhibit biofilm formation.

Protocol (Crystal Violet Staining):

  • In a 96-well flat-bottomed microtiter plate, add sub-MIC concentrations of the compound to a suitable growth medium.

  • Add a standardized bacterial suspension to each well.

  • Incubate the plate for 24-48 hours without agitation to allow for biofilm formation.

  • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Fix the biofilms with methanol for 15 minutes.

  • Stain the adherent biofilms with 0.1% crystal violet solution for 15 minutes.

  • Wash the wells again with water to remove excess stain.

  • Solubilize the bound crystal violet with 33% acetic acid.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • A reduction in absorbance in the presence of the compound indicates inhibition of biofilm formation.

Conclusion and Future Directions

2-(4-Butoxyphenyl)quinoline-4-carbohydrazide represents a promising, yet underexplored, candidate in the quest for new antimicrobial agents. The protocols outlined in this application note provide a comprehensive framework for its synthesis, in vitro characterization, and preliminary mechanistic evaluation. Based on the data from its structural analogs, it is hypothesized that this compound will exhibit significant activity against clinically relevant pathogens, potentially through the inhibition of DNA gyrase.

Future research should focus on:

  • In vivo efficacy studies: Evaluating the compound's performance in animal models of infection.

  • Toxicity profiling: Assessing the compound's safety profile in vitro and in vivo.

  • Spectrum of activity: Testing against a broader panel of multidrug-resistant clinical isolates.

  • Mechanism of resistance studies: Investigating the potential for resistance development to this new compound.

The systematic application of these methodologies will be crucial in determining the therapeutic potential of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide and its derivatives as a new class of antimicrobials to combat the growing threat of AMR.

References

  • Al-Ostath, A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

  • Al-Ostath, A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. [Link]

  • Nemade, A. S., et al. (2022). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Polycyclic Aromatic Compounds. [Link]

  • Kumar, N., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis. [Link]

  • Li, X., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules. [Link]

  • Dey, D., & Laskar, M. A. (2023). Molecular Methods for Detection of Antimicrobial Resistance. Microbiology Spectrum. [Link]

  • Sari, Y., et al. (2022). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Pharmaceutical Sciences Asia. [Link]

  • European Joint Programming Initiative on Antimicrobial Resistance. (2026). Joint transnational call 2026. EUP OHAMR. [Link]

  • Sharma, A., et al. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. [Link]

  • Singh, A., & Kumar, K. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • ResearchGate. (n.d.). Chemical structures of some potent antimicrobial quinoline derivatives. ResearchGate. [Link]

  • World Health Organization. (2023, November 21). Antimicrobial resistance. WHO. [Link]

  • Infectious Diseases Society of America. (n.d.). Antimicrobial Resistance. IDSA. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide

Welcome to the technical support guide for the synthesis of 2-(4-butoxyphenyl)quinoline-4-carbohydrazide. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-butoxyphenyl)quinoline-4-carbohydrazide. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, experience-driven solutions to optimize your synthetic workflow and improve yields. Our approach is rooted in explaining the "why" behind each step, ensuring a deeper understanding of the reaction mechanisms at play.

The synthesis of 2-(4-butoxyphenyl)quinoline-4-carbohydrazide is a multi-step process, typically commencing with the construction of the quinoline core, followed by functional group manipulations to yield the final carbohydrazide. Each stage presents unique challenges that can impact the overall yield and purity of the final product. This guide is structured to troubleshoot issues at each critical phase of the synthesis.

Overall Synthetic Pathway

The synthesis is generally accomplished in three main steps:

  • Pfitzinger Reaction: Synthesis of the quinoline-4-carboxylic acid core.

  • Esterification: Conversion of the carboxylic acid to its corresponding ester.

  • Hydrazinolysis: Reaction of the ester with hydrazine hydrate to form the final carbohydrazide product.

Each of these steps will be discussed in detail, with a focus on common problems and their solutions.

Diagram of the Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Pfitzinger Reaction cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis Isatin Isatin + 4-Butoxyacetophenone Pfitzinger 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid Isatin->Pfitzinger Base (e.g., KOH) Ethanol, Reflux Ester Ethyl 2-(4-butoxyphenyl) quinoline-4-carboxylate Pfitzinger->Ester Ethanol Conc. H₂SO₄, Reflux Hydrazide 2-(4-Butoxyphenyl)quinoline- 4-carbohydrazide Ester->Hydrazide Hydrazine Hydrate Ethanol, Reflux Troubleshooting_Workflow Start Low Overall Yield Step1_Check Analyze Pfitzinger Reaction Yield Start->Step1_Check Step2_Check Analyze Esterification Yield Step1_Check->Step2_Check Acceptable Pfitzinger_Low Low Pfitzinger Yield Step1_Check->Pfitzinger_Low Low Step3_Check Analyze Hydrazinolysis Yield Step2_Check->Step3_Check Acceptable Ester_Low Low Esterification Yield Step2_Check->Ester_Low Low Hydrazide_Low Low Hydrazinolysis Yield Step3_Check->Hydrazide_Low Low Success Improved Yield Step3_Check->Success Acceptable Pfitzinger_Sol Check Base Strength/Amount Control Temperature Optimize Reaction Time Pfitzinger_Low->Pfitzinger_Sol Ester_Sol Use Excess Alcohol Ensure Anhydrous Conditions Check Catalyst Activity Ester_Low->Ester_Sol Hydrazide_Sol Purify Ester Starting Material Use Excess Hydrazine Hydrate Optimize Reflux Time Hydrazide_Low->Hydrazide_Sol Pfitzinger_Sol->Success Ester_Sol->Success Hydrazide_Sol->Success

Optimization

Overcoming solubility issues with 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide in DMSO

Technical Support Center: 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide Introduction Welcome to the technical support guide for 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide. This molecule, a member of the quinoline carboh...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide

Introduction

Welcome to the technical support guide for 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide. This molecule, a member of the quinoline carbohydrazide family, holds significant interest for researchers in drug development due to the diverse biological activities associated with its structural class.[1][2] However, its promising potential is often met with a common experimental hurdle: poor solubility. Like many lipophilic, high-molecular-weight compounds emerging from modern drug discovery programs, achieving a stable, working solution can be a significant challenge.[3][4]

The go-to solvent for such molecules is Dimethyl Sulfoxide (DMSO), prized for its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[5][6][7] While indispensable, DMSO is not a universal panacea. Issues such as incomplete dissolution, precipitation upon dilution into aqueous media, and potential solvent-induced artifacts are frequently encountered.

This guide is structured to provide you, the researcher, with practical, field-proven troubleshooting strategies and in-depth answers to common questions. Our goal is to help you overcome solubility challenges, ensure the integrity of your experiments, and obtain reliable, reproducible results.

Troubleshooting Guide: Dissolution Issues in DMSO

This section addresses the primary challenge of getting the compound into a viable stock solution.

Q1: My 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide is not fully dissolving in 100% DMSO at my target concentration. What are the immediate steps I should take?

A1: This is a frequent first obstacle. Incomplete dissolution leads to inaccurate stock concentrations and unreliable downstream results.[8] Follow this systematic protocol to diagnose and resolve the issue.

Protocol 1: Systematic Approach to Dissolving 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide in DMSO

1. Verify Material Quality:

  • Compound: Ensure the compound is in its expected solid form (e.g., amorphous powder vs. crystalline solid). Amorphous forms tend to dissolve more readily than highly ordered crystalline structures.[9]
  • Solvent: Use only high-purity, anhydrous (<0.05% water) DMSO. DMSO is highly hygroscopic; absorbed water can significantly decrease its ability to dissolve lipophilic compounds and can lead to crystallization over time.[9][10]

2. Standard Dissolution Procedure:

  • Accurately weigh the desired amount of the compound into a sterile, appropriate-sized vial (glass is preferred over plastic).
  • Add the calculated volume of high-purity DMSO to achieve your target concentration.
  • Cap the vial securely and gently swirl or invert to mix. Allow it to sit for a few minutes to see if it dissolves without further intervention.

3. Aiding Dissolution (Mechanical & Thermal Assistance):

  • Vortexing: Mix the solution on a vortex mixer for 30-60 seconds.[8] This increases the kinetic energy of the solvent molecules, enhancing their interaction with the solute.
  • Sonication: If vortexing is insufficient, place the vial in a bath sonicator for 5-15 minutes.[8] The high-frequency sound waves create micro-cavitations that help break apart compound aggregates, exposing more surface area to the solvent.
  • Gentle Warming: As a next step, warm the solution in a water bath set to 37-40°C for 10-20 minutes.[8] Increased temperature enhances solubility for most compounds. Causality: Heat provides the energy needed to overcome the compound's crystal lattice energy.
  • Critical Caveat: Use warming with caution and only when necessary. Prolonged exposure to heat can potentially degrade thermolabile compounds. Always check the compound's datasheet for stability information.

4. Determine Maximum Solubility & Prepare Saturated Stock:

  • If the compound still fails to dissolve completely, your target concentration likely exceeds its solubility limit in DMSO.
  • Prepare a saturated stock solution by adding a small, known excess of the compound to a known volume of DMSO.
  • Apply the aiding dissolution steps (vortex, sonicate, warm).
  • Allow the solution to equilibrate at room temperature.
  • Carefully centrifuge the vial to pellet the undissolved solid.
  • Pipette the clear supernatant into a new, clean vial. This supernatant is your saturated stock solution. The concentration of this stock will need to be determined analytically if a precise concentration is required, but for many screening applications, it can be used as the starting point for serial dilutions.

Frequently Asked Questions (FAQs)

This section covers common problems that occur after creating an initial DMSO stock solution.

Q2: My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium or assay buffer. What is happening?

A2: You are observing a phenomenon known as "solvent-shifting" or "crashing out."[11] Your compound is soluble in the organic environment of pure DMSO but is poorly soluble in the predominantly aqueous environment of your experimental medium. When you dilute the stock, the DMSO concentration plummets, and the water-based buffer cannot keep the hydrophobic compound in solution, causing it to precipitate.[3][11]

Strategies to Mitigate Precipitation:

  • Optimize Final DMSO Concentration: Determine the highest concentration of DMSO your assay can tolerate without causing artifacts or toxicity (typically <0.5% v/v for cell-based assays).[8][12] Preparing a more concentrated DMSO stock allows you to use a smaller volume for dilution, keeping the final DMSO percentage higher and potentially maintaining solubility.

  • Employ Stepwise Dilution: Instead of adding a small volume of DMSO stock directly into a large volume of aqueous buffer, perform an intermediate dilution step. For example, dilute the 100% DMSO stock 1:10 into your buffer, mix vigorously, and then add this intermediate solution to the final assay volume.[11][13] This gradual reduction in solvent strength can prevent localized high concentrations that trigger rapid precipitation.

  • Consider Co-solvents: In some acellular assays, the addition of a small percentage of another water-miscible organic co-solvent like ethanol, polyethylene glycol (PEG 400), or glycerol to the final aqueous buffer can help maintain solubility.[13][14][15]

    • Crucial Validation Step: You must validate that any co-solvent does not interfere with your assay components, protein stability, or experimental endpoint. Always run a vehicle control containing the exact same final concentrations of all solvents.[12][16]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: There is no single answer, as tolerance is highly cell-line dependent. However, a widely accepted general guideline is to keep the final concentration of DMSO in cell culture media at or below 0.5% (v/v) , with ≤0.1% being ideal to minimize the risk of cytotoxicity and off-target effects.[8][11]

  • The Golden Rule: Always include a "vehicle control" in your experiments. This control should contain cells treated with the same final concentration of DMSO (and any other co-solvents) as your experimental samples, but without the compound. This is the only way to definitively attribute the observed effects to your compound rather than the solvent.[12]

Q4: I left my DMSO stock solution at room temperature and now see crystals. Can I just warm it up to redissolve them?

A4: While warming may work, it is not guaranteed. Once a compound crystallizes from a solution, it has settled into a more stable, lower-energy state, making it more difficult to redissolve than the original amorphous powder.[9] You will likely need to re-apply the full dissolution protocol, including vortexing, sonication, and gentle warming.[8]

  • Best Practice for Storage: To prevent this, always store your DMSO stock solutions at -20°C or -80°C. To avoid the damaging effects of repeated freeze-thaw cycles, which can promote crystallization and degradation, aliquot the stock solution into smaller, single-use volumes after the initial preparation.[8][13]

Q5: Can the pH of my aqueous buffer influence the solubility of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide after dilution?

A5: Yes, absolutely. The chemical structure contains both a quinoline ring system and a carbohydrazide group, both of which have ionizable nitrogen atoms. The solubility of such compounds can be highly dependent on the pH of the surrounding medium.[11][14] If the compound has acidic or basic properties, adjusting the pH of your final buffer to be at least 1-2 units away from the compound's pKa will ensure it exists predominantly in its more soluble, ionized form. This is an advanced technique that may require determining the compound's pKa experimentally or through in silico prediction.

Visualizations & Data

Data Presentation

Table 1: Key Properties of DMSO as a Laboratory Solvent

PropertyValueSignificance in ExperimentsReference(s)
Chemical Formula (CH₃)₂SOAn organosulfur compound.[5]
Molar Mass 78.13 g/mol [5]
Type Polar Aprotic SolventDissolves a wide range of polar and nonpolar compounds; does not donate protons.[5][17]
Boiling Point 189 °C (372 °F)Low volatility at room temperature reduces solvent evaporation and helps maintain accurate stock concentrations.[5]
Melting Point 19 °C (66 °F)Can solidify at or slightly below standard room temperature; may need to be warmed to liquefy before use.[5]
Miscibility with Water Fully MiscibleAllows for dilution of DMSO stocks into aqueous buffers, though this can cause solubility issues for some compounds.[17][5][17]
Experimental Workflows & Diagrams

G cluster_0 start Start: Compound does not dissolve in DMSO q1 Is DMSO anhydrous and high-purity? start->q1 step1 Use fresh, anhydrous DMSO q1->step1 No step2 Apply mechanical aid: Vortex (1-2 min) Sonicate (5-15 min) q1->step2 Yes step1->step2 q2 Is compound dissolved? step2->q2 step3 Apply gentle heat: Water bath (37-40°C) (Use with caution) q2->step3 No end_success Success: Compound is dissolved. Aliquot and store at -20/-80°C. q2->end_success Yes q3 Is compound dissolved? step3->q3 q3->end_success Yes end_fail Conclusion: Concentration exceeds solubility. Prepare saturated stock solution. q3->end_fail No

Caption: Troubleshooting workflow for dissolving compounds in DMSO.

G cluster_0 In 100% DMSO cluster_1 In Aqueous Buffer (<1% DMSO) stock Stable Stock Solution (Compound Dissolved) precipitate Precipitation Occurs (Compound 'Crashes Out') stock->precipitate Rapid Dilution (Solvent Shift) d1 d2 d3 d4 d5 d6 p1 p2 p3

Caption: Diagram of the solvent-shifting phenomenon.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • BenchChem Technical Support Team. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • Anonymous. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation.
  • MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
  • Quora. (2019, January 22). What is the chemical property of DMSO that makes it ideal for use in many biological labs?.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?.
  • BenchChem. (n.d.). Technical Support Center: Addressing Solubility Challenges of Hydrazone-Based Inhibitors.
  • Ziath. (2006, February 2). Samples in DMSO: What an end user needs to know.
  • NIH PubChem. (n.d.). Quinoline-2-carbohydrazide.
  • LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture.
  • MCE. (n.d.). Compound Handling Instructions.
  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?.
  • PMC - NIH. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • RJPT. (2013, November). Technologies to Counter Poor Solubility Issues: A Review.
  • MDPI. (2023, October 17). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity.
  • PMC - NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • ResearchGate. (2025, November 11). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
  • PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • EvitaChem. (n.d.). Buy 2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide (EVT-2845459).
  • RSC Publishing - The Royal Society of Chemistry. (2024, July 26). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.

Sources

Troubleshooting

Technical Support Bulletin: Interpreting Unexpected NMR Peaks in the Analysis of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized troubleshooting guide for a common yet perplexing issue in synthetic chemistry: the...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized troubleshooting guide for a common yet perplexing issue in synthetic chemistry: the appearance of unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectrum of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide. As a Senior Application Scientist, my goal is to provide a logical, in-depth framework to systematically identify the source of these spectral anomalies, ensuring the integrity of your research.

This guide is structured as a series of questions a researcher might ask when confronted with an NMR spectrum that deviates from the expected pattern. We will move from common, easily identifiable issues to more complex problems requiring further experimentation.

FAQ 1: What is the expected ¹H NMR spectrum for pure 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide?

Answer: Understanding the baseline spectrum of your target compound is the first critical step. The structure of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide contains several distinct spin systems. While an exact spectrum can be influenced by the solvent and spectrometer frequency, we can predict the approximate chemical shifts (δ) and multiplicities for each proton.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Proton Label(s)EnvironmentPredicted δ (ppm)MultiplicityIntegration
H-a, H-b (NH, NH₂)Carbohydrazide~10.0-11.0 (NH), ~4.5-5.5 (NH₂)Broad Singlet (s)1H, 2H
H-3Quinoline Ring~8.4-8.5Singlet (s)1H
H-5, H-8Quinoline Ring~8.1-8.3Doublet (d)2H
H-6, H-7Quinoline Ring~7.6-7.9Multiplet (m)2H
H-2', H-6'Butoxyphenyl Ring~8.2-8.3Doublet (d)2H
H-3', H-5'Butoxyphenyl Ring~7.1-7.2Doublet (d)2H
H-c (O-CH₂)Butoxy Chain~4.1Triplet (t)2H
H-d (CH₂)Butoxy Chain~1.7-1.8Multiplet (m)2H
H-e (CH₂)Butoxy Chain~1.4-1.5Multiplet (m)2H
H-f (CH₃)Butoxy Chain~0.9-1.0Triplet (t)3H

Note: The carbohydrazide NH and NH₂ protons are exchangeable and may broaden or shift significantly depending on concentration, temperature, and residual water.

FAQ 2: My spectrum has extra peaks. What are the most common sources of these signals?

Answer: Unexpected peaks almost always originate from one of four sources:

  • Residual Solvents: Solvents used during the reaction or purification (e.g., ethanol, ethyl acetate, hexanes, dichloromethane).

  • Unreacted Starting Materials: Precursors used in the synthesis that were not fully consumed.

  • Reaction Intermediates or Byproducts: Species formed during the reaction that are structurally related to the final product.

  • Degradation Products: The compound breaking down due to instability during workup, purification, or storage.

The following troubleshooting workflow provides a systematic approach to diagnosing the issue.

G A Unexpected Peaks in NMR Spectrum B Are peaks sharp singlets or simple multiplets in common solvent regions? A->B C YES: Likely Residual Solvents B->C Yes D NO B->D No E Compare unexpected peaks to NMR of starting materials/reagents. D->E F MATCH: Unreacted Starting Material(s) E->F Match G NO MATCH E->G No Match H Consider common reaction byproducts (e.g., incomplete conversion). G->H I MATCH: Reaction Byproduct/Intermediate H->I Match J NO MATCH H->J No Match K Perform Confirmatory Experiments (D₂O Shake, Spiking, 2D NMR) J->K

Caption: Troubleshooting workflow for identifying unknown NMR peaks.

FAQ 3: How can I identify if the unexpected peaks are from residual solvents?

Answer: This is the most common cause of unexpected signals. Solvents from reaction workups (e.g., ethyl acetate, dichloromethane) or purification (e.g., ethanol from recrystallization, hexanes from column chromatography) are often trapped in the solid sample.

Actionable Steps:

  • Consult Reference Tables: Compare the chemical shifts of your unknown peaks to published data for common laboratory solvents. These tables are invaluable resources.[1][2][3][4][5]

  • Check Multiplicities: Solvent peaks often have very characteristic and simple splitting patterns (e.g., the quartet and triplet of ethyl acetate).

Common Residual Solvents & Their ¹H NMR Signals (CDCl₃)

SolventPeak δ (ppm)Multiplicity
Acetone2.17s
Dichloromethane5.30s
Diethyl Ether3.48, 1.21q, t
Ethanol3.72, 1.25q, t
Ethyl Acetate4.12, 2.05, 1.26q, s, t
Hexane/Heptane~1.2-1.3, ~0.8-0.9broad m, t
Toluene7.2-7.4, 2.36m, s

Source: Adapted from values published by Gottlieb, H. E., et al. (1997).[4]

FAQ 4: Could the extra peaks be unreacted starting materials or reagents?

Answer: Yes, this is highly probable, especially if the reaction did not go to completion. The synthesis of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide typically proceeds via a Pfitzinger reaction to form the quinoline core, followed by conversion to the hydrazide.[6][7][8]

Typical Synthesis Route & Key Reagents:

  • Pfitzinger Reaction: Isatin + 4-Butoxyacetophenone → 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid.

  • Esterification: Carboxylic acid → Ethyl ester (using ethanol and acid catalyst).

  • Hydrazinolysis: Ethyl ester + Hydrazine Hydrate → 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide.[9]

Therefore, you should look for the characteristic signals of isatin , 4-butoxyacetophenone , the intermediate carboxylic acid or ethyl ester , and hydrazine .

Key ¹H NMR Signals of Potential Impurities

CompoundKey Signals (Approx. δ ppm)Distinguishing Features
Isatin 6.9-7.7 (m, 4H, Ar-H), ~11.0 (s, 1H, NH)Aromatic signals in a different pattern from the product; distinct NH peak.[10][11][12]
4-Butoxyacetophenone 7.9 (d, 2H), 6.9 (d, 2H), 4.0 (t, 2H), 2.5 (s, 3H, -COCH₃)Sharp 3H singlet around 2.5 ppm for the acetyl methyl group is a dead giveaway.[13]
2-(4-Butoxyphenyl)quinoline-4-carboxylic acid Similar to product but lacks NH/NH₂ signals. Has a very broad -COOH proton >12 ppm.Absence of hydrazide signals and presence of a very downfield, broad carboxylic acid proton.[14][15]
Ethyl 2-(4-Butoxyphenyl)quinoline-4-carboxylate Similar to product but has a quartet (~4.5 ppm) and a triplet (~1.4 ppm) for the ethyl ester group.Lacks hydrazide signals; shows characteristic ethyl ester pattern.
Hydrazine Hydrate Broad signals, often exchange with water. Can appear as a broad singlet.[16][17]Very broad, may not be easily observed or could be exchanged with the H₂O peak.

FAQ 5: What experimental steps can I take to definitively identify these unknown peaks?

Answer: If referencing tables is inconclusive, a few simple in-tube experiments can provide definitive answers.

Protocol 1: The D₂O Shake Experiment

Purpose: To identify protons attached to heteroatoms (O-H, N-H) which are exchangeable with deuterium. This is crucial for identifying the NH/NH₂ signals of your product and potential -OH or -NH impurities.

Methodology:

  • Acquire Standard Spectrum: Dissolve your sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) directly to the NMR tube.

  • Shake and Re-acquire: Cap the tube, shake gently for ~30 seconds to mix, and re-acquire the ¹H NMR spectrum.

  • Analyze: Compare the "before" and "after" spectra. Peaks corresponding to exchangeable protons (like the carbohydrazide NH and NH₂, or a carboxylic acid -COOH) will decrease in intensity or disappear completely. A new, larger HOD peak will likely appear (around 4.8 ppm in CDCl₃ or 3.3 ppm in DMSO-d₆).

Protocol 2: The Spiking Experiment

Purpose: To confirm if an unexpected peak corresponds to a specific suspected impurity (e.g., a starting material).

Methodology:

  • Acquire Standard Spectrum: Run a normal ¹H NMR spectrum of your sample. Carefully integrate the target peak and a known peak from your product.

  • Prepare Spike Solution: Make a dilute solution of the suspected impurity (e.g., 4-butoxyacetophenone) in the same deuterated solvent.

  • Spike the Sample: Add a very small amount (e.g., a few microliters) of the spike solution to the NMR tube.

  • Re-acquire Spectrum: Re-run the ¹H NMR spectrum.

  • Analyze: If the intensity of the unexpected peak increases relative to the product peaks, you have confirmed its identity. If a new peak appears, your original impurity was something else.

Advanced Technique: 2D NMR Spectroscopy

If the identity of the impurity remains elusive, it may be a structurally related byproduct. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.

  • COSY: Shows which protons are coupled (J-coupling) to each other, helping to piece together molecular fragments.

  • HSQC: Correlates protons directly to the carbons they are attached to, providing powerful confirmation of assignments.

Consult your facility's NMR specialist to determine if these experiments are necessary.[18]

By following this structured troubleshooting guide, researchers can confidently identify the source of unexpected NMR signals, ensuring the purity and structural integrity of their synthesized 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide, and paving the way for accurate downstream applications.

References

  • ResearchGate. (n.d.). 1H-NMR spectrum of Isatin (ChemicalBook, n.d.). Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). The 1 H-NMR (400 MHz) and MS (EI) spectra of the isatin derivatives. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Isatin. PubChem Compound Database. Retrieved from PubChem. [Link]

  • SpectraBase. (n.d.). Isatin - Optional[1H NMR] - Spectrum. Retrieved from SpectraBase. [Link]

  • Cherry, C. (n.d.). Supplementary content: Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. [Link]

  • SpectraBase. (n.d.). Hydrazine. Retrieved from SpectraBase. [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrazine. PubChem Compound Database. Retrieved from PubChem. [Link]

  • Shandong Mingde Chemical Co., Ltd. (n.d.). Hydrazine Hydrate Nmr Manufacturers and Suppliers in China. Retrieved from shandong mingde chemical co.,ltd. [Link]

  • National Center for Biotechnology Information. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from Wikipedia. [Link]

  • ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from RSC. [Link]

  • National Center for Biotechnology Information. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Application of pfitzinger reaction in. Retrieved from JOCPR. [Link]

  • American Chemical Society. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]

  • Supporting Information. (n.d.). 13. [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from Frontiers. [Link]

  • American Chemical Society. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • HETEROCYCLES. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, Vol. 104, No. 2. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032570). Retrieved from HMDB. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from KGROUP. [Link]

  • Royal Society of Chemistry. (n.d.). 4. Retrieved from RSC. [Link]

  • MDPI. (n.d.). (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. Retrieved from MDPI. [Link]

  • Royal Society of Chemistry. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. [Link]

  • ResearchGate. (2017). On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Ethylphenyl)quinoline-4-carboxylic acid. PubChem Compound Database. Retrieved from PubChem. [Link]

  • ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from ResearchGate. [Link]

  • Canadian Science Publishing. (n.d.). 2913 nmr solvent studies: hydrazine as a solvent. Retrieved from Canadian Science Publishing. [Link]

  • ResearchGate. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from ResearchGate. [Link]

  • International Journal of Science and Research (IJSR). (n.d.). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. Retrieved from IJSR. [Link]

Sources

Optimization

2-(4-Butoxyphenyl)quinoline-4-carbohydrazide degradation pathways and prevention

A Guide for Researchers, Scientists, and Drug Development Professionals on Degradation Pathways and Prevention Strategies Welcome to the technical support center for 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide. This gui...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Degradation Pathways and Prevention Strategies

Welcome to the technical support center for 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals who may encounter stability challenges during their experiments with this compound. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a scientific breakdown of potential degradation pathways and prevention strategies.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted as a series of questions and answers to directly address specific problems you might encounter in the lab.

Question: My assay results for 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide are inconsistent, showing a gradual loss of potency over a short period, even with freshly prepared solutions. What could be the cause?

Answer: Inconsistent results and a loss of potency are classic indicators of compound degradation. 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide, like many complex organic molecules, can be susceptible to degradation under common laboratory conditions. The primary culprits are often hydrolysis, oxidation, and photodegradation. The carbohydrazide functional group is particularly prone to hydrolysis, especially in non-neutral aqueous solutions. It is recommended to prepare fresh solutions for each experiment and to perform a forced degradation study to understand the stability of your compound under your specific experimental conditions.[1][2]

Question: I've noticed a slight yellowing of my stock solution of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide, which is stored in a clear glass vial at room temperature. Is this a sign of degradation?

Answer: Yes, a change in color, such as yellowing, is a strong indication of chemical degradation. Quinoline derivatives are known to be sensitive to light, and exposure can lead to photodegradation, often resulting in colored byproducts.[3] Storing the compound in the dark, for example, by using amber-colored vials or wrapping the container in aluminum foil, is a crucial preventative measure.[1]

Question: When analyzing my compound using HPLC, I am observing unexpected peaks that increase in area over time. Could these be degradation products?

Answer: The appearance and growth of new peaks in your HPLC chromatogram are highly suggestive of the formation of degradation products. To confirm this, you should perform a forced degradation study where the compound is intentionally exposed to stress conditions such as acid, base, heat, light, and oxidizing agents.[4] The resulting chromatograms can help you identify and characterize these unknown peaks, which is the first step in developing a stability-indicating analytical method.[5]

Frequently Asked Questions (FAQs)

What are the most likely degradation pathways for 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide?

Based on its chemical structure, the most probable degradation pathways are:

  • Hydrolysis of the carbohydrazide group: This is a common degradation route for compounds containing hydrazides, leading to the formation of 2-(4-butoxyphenyl)quinoline-4-carboxylic acid and hydrazine. This reaction can be catalyzed by both acids and bases.[6][7]

  • Oxidation of the quinoline ring and butoxy group: The quinoline ring system and the electron-rich butoxyphenyl group are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives, or cleavage of the ether bond.

  • Photodegradation of the quinoline ring: Quinoline and its derivatives are known to be light-sensitive, and exposure to UV or even ambient light can trigger degradation, leading to various photoproducts.[3]

How can I prevent or minimize the degradation of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide in my experiments?

To enhance the stability of your compound, consider the following strategies:

  • pH Control: Use buffers to maintain the pH of your solutions in a neutral range to minimize acid- or base-catalyzed hydrolysis of the carbohydrazide group.

  • Protection from Light: Store both solid samples and solutions in the dark, using amber vials or light-blocking containers.[1]

  • Control of Temperature: Store solutions at low temperatures (e.g., 2-8 °C or frozen) to slow down the rate of all potential degradation reactions.[3]

  • Use of Antioxidants: For solutions, consider adding antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to prevent oxidative degradation.[8][9][10][11]

  • Inert Atmosphere: For long-term storage of sensitive solutions, purging the container with an inert gas like nitrogen or argon can displace oxygen and prevent oxidation.[12]

What are the ideal storage conditions for solid 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide?

For the solid compound, it is best to store it in a tightly sealed container, protected from light and moisture, at a cool and constant temperature. The use of desiccants in the storage container can help to prevent hydrolysis due to ambient moisture.[13]

Potential Degradation Pathways

Understanding the potential degradation pathways of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide is crucial for developing stable formulations and interpreting analytical data. The following diagrams illustrate the most likely degradation routes under various stress conditions.

Hydrolytic Degradation

G parent 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide acid_hydrolysis Acid-Catalyzed Hydrolysis (e.g., HCl) parent->acid_hydrolysis H+ base_hydrolysis Base-Catalyzed Hydrolysis (e.g., NaOH) parent->base_hydrolysis OH- product1 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid acid_hydrolysis->product1 product2 Hydrazine acid_hydrolysis->product2 base_hydrolysis->product1 base_hydrolysis->product2

Oxidative Degradation

G parent 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide oxidation Oxidation (e.g., H2O2) parent->oxidation product_n_oxide Quinoline N-oxide derivative oxidation->product_n_oxide N-oxidation product_hydroxy_quinoline Hydroxylated quinoline derivative oxidation->product_hydroxy_quinoline Ring hydroxylation product_ether_cleavage Phenolic derivative (ether cleavage) oxidation->product_ether_cleavage O-dealkylation

Photodegradation

G parent 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide photodegradation Photodegradation (UV/Visible Light) parent->photodegradation photoproducts Complex mixture of photoproducts (e.g., hydroxylated species, ring-opened products) photodegradation->photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all stressed samples, along with a control sample (unstressed stock solution), using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Column Selection: A C18 column is a good starting point for the separation of non-polar to moderately polar compounds.

  • Mobile Phase Optimization: Start with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate, pH-adjusted) and an organic solvent (e.g., acetonitrile or methanol). Optimize the gradient to achieve good resolution between the parent peak and any degradation product peaks.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution. A PDA detector can help in assessing peak purity and provides UV spectra that can aid in the identification of degradation products.

  • Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Summary

The following table provides a hypothetical summary of the results from a forced degradation study of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide.

Stress Condition% Degradation of Parent CompoundNumber of Degradation Products Observed
0.1 M HCl, 60°C, 24h15%2
0.1 M NaOH, 60°C, 24h25%3
3% H₂O₂, RT, 24h10%4
Heat (Solid), 105°C, 24h< 2%1
Photodegradation30%>5 (complex mixture)

References

  • Drug degradation pathways - Pharmaceutical - Pharmacy 180. (n.d.). Retrieved from [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. Retrieved from [Link]

  • The Dangers of Chemical Compound Degradation. (n.d.). Moravek. Retrieved from [Link]

  • Li, W., et al. (2009). Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 275-80. Retrieved from [Link]

  • Yáñez, F., et al. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]

  • Drug degradation. (n.d.). Slideshare. Retrieved from [Link]

  • Grau, M., et al. (2017). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 55(S1), S3-S19. Retrieved from [Link]

  • Rapid Structure Elucidation of Drug Degradation Products Using Mechanism-Based Stress Studies in Conjunction with LC-MSn and NMR Spectroscopy: Identification of a Photodegradation Product of Betamethasone Dipropionate. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Structure Elucidation and NMR. (n.d.). Hypha Discovery. Retrieved from [Link]

  • DEGRADATIONPATHWAY B. Pharm 2-2. (n.d.). Scribd. Retrieved from [Link]

  • Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). UNL | Powers Group. Retrieved from [Link]

  • Degradation Pathway. (2017, March 31). ResearchGate. Retrieved from [Link]

  • Bajaj, S., et al. (2014). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 98, 241-253. Retrieved from [Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (2021, December 6). Nature. Retrieved from [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026, January 12). ACS Publications. Retrieved from [Link]

  • Techniques for stabilizing moisture-sensitive drug compounds. (n.d.). Consensus. Retrieved from [Link]

  • Quinoline-derived electron-donating/withdrawing fluorophores for hydrazine detection and applications in environment and bioimaging. (2024, January 5). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 304, 123282. Retrieved from [Link]

  • LC–MS/MS characterization of forced degradation products of zofenopril. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Sharma, M. C. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(12), 129-138. Retrieved from [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products. (n.d.). Molecules. Retrieved from [Link]

  • Utilizing UPLC-MS for Conducting Forced Degradation Studies. (n.d.). Waters Corporation. Retrieved from [Link]

  • Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. (2025, November 24). ResearchGate. Retrieved from [Link]

  • Hydrolysis in Pharmaceutical Formulations. (n.d.). Retrieved from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). Pharmaceutics. Retrieved from [Link]

  • Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • Antioxidant stabilizer system for pharmaceutical formulations. (n.d.). Google Patents.
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022, January 29). Pharmaceutics. Retrieved from [Link]

  • How to prevent hydrolysis in a drug. (2017, September 2). Quora. Retrieved from [Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. (n.d.). Oxidative Medicine and Cellular Longevity. Retrieved from [Link]

  • Techniques for stabilizing moisture-sensitive drug compounds. (n.d.). Consensus. Retrieved from [Link]

  • Application of quinoline derivatives in third-generation photovoltaics. (2021, July 9). Journal of Materials Science: Materials in Electronics. Retrieved from [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (n.d.). Molecules. Retrieved from [Link]

  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022, June 16). Chemical Biology & Drug Design, 100(3), 399-434. Retrieved from [Link]

  • Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review. (n.d.). Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Halliwell, B. (1991). Drug antioxidant effects. A basis for drug selection? Drugs, 42(4), 569-605. Retrieved from [Link]

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Troubleshooting

Troubleshooting contamination in 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide experiments

Introduction Welcome to the technical support guide for 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide. This document is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide. This document is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing or utilizing this compound. Purity is paramount for obtaining reliable and reproducible results in downstream applications, from biological screening to preclinical development. Contamination, whether from unreacted starting materials, side-products, or degradation, can significantly impact experimental outcomes.

This guide provides a structured, in-depth approach to troubleshooting common contamination issues encountered during the synthesis of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide. By understanding the reaction pathway and potential pitfalls, you can effectively diagnose and resolve purity challenges.

Section 1: Understanding the Synthetic Pathway and Impurity Profile

The synthesis of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide is typically a three-step process starting with the versatile Pfitzinger reaction. Each step presents a unique set of challenges and potential contaminants.

Overall Synthesis Workflow

The diagram below outlines the standard synthetic route. Understanding this sequence is the first step in troubleshooting, as impurities are often carried over from previous steps.

G cluster_0 Step 1: Pfitzinger Reaction cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis Isatin Isatin Pdt1 2-(4-Butoxyphenyl)quinoline- 4-carboxylic acid Isatin->Pdt1  Base (e.g., KOH)  Ethanol, Reflux Butoxyacetophenone 4-Butoxyacetophenone Butoxyacetophenone->Pdt1  Base (e.g., KOH)  Ethanol, Reflux Pdt2 Ethyl 2-(4-Butoxyphenyl)quinoline- 4-carboxylate Pdt1->Pdt2  Ethanol  H₂SO₄ (cat.) FinalProduct 2-(4-Butoxyphenyl)quinoline- 4-carbohydrazide Pdt2->FinalProduct  Ethanol, Reflux Hydrazine Hydrazine Hydrate Hydrazine->FinalProduct

Caption: Synthetic workflow for 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide.

Common Impurities and Their Origins

Proactive identification of potential contaminants is crucial. The following table summarizes the most common impurities associated with this synthesis.

Synthesis StepPotential ImpurityOriginRecommended Detection Method
Step 1: Pfitzinger Reaction Isatin, 4-ButoxyacetophenoneUnreacted starting materials from an incomplete reaction.TLC, HPLC, ¹H NMR
Isatinic acid potassium saltIncomplete cyclization; formed by the base-catalyzed opening of the isatin ring.[1][2]HPLC, ¹H NMR
Self-condensation productsSide reactions of 4-butoxyacetophenone under strong basic conditions.LC-MS, ¹H NMR
Step 2: Esterification 2-(4-Butoxyphenyl)quinoline-4-carboxylic acidIncomplete esterification. This is a very common impurity.TLC, HPLC, IR (broad O-H stretch)
Step 3: Hydrazinolysis Ethyl 2-(4-Butoxyphenyl)quinoline-4-carboxylateIncomplete reaction with hydrazine hydrate.[3][4]TLC, HPLC, ¹H NMR (ethyl signals)
Hydrazine SaltsResidual hydrazine reacting with acidic impurities or atmospheric CO₂.Ion Chromatography, Elemental Analysis
General / Degradation 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazideCleavage of the butyl ether bond under harsh acidic or thermal conditions.LC-MS, ¹H NMR
2-(4-Butoxyphenyl)quinoline-4-carboxylic acidHydrolysis of the final carbohydrazide product.[5]TLC, HPLC

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common experimental observations and provides a logical framework for diagnosing and solving contamination issues.

Q1: My final product has a low melting point and a broad melting range. What are the likely impurities?

A: A low and broad melting point is a classic indicator of impurity. The most probable culprits are residual starting materials from the final step or the preceding one.

  • Most Likely Cause: The presence of unreacted Ethyl 2-(4-butoxyphenyl)quinoline-4-carboxylate (the ester intermediate) or 2-(4-butoxyphenyl)quinoline-4-carboxylic acid (the acid intermediate) significantly depresses the melting point.

  • Diagnostic Steps:

    • Co-spot TLC: Run a Thin-Layer Chromatography (TLC) plate, spotting your final product, the crude ester intermediate, and the crude acid intermediate side-by-side. If a contaminating spot in your product lane has the same retention factor (Rf) as one of the intermediates, you have identified the impurity.

    • ¹H NMR Spectroscopy: Check the ¹H NMR spectrum of your product carefully. The presence of a quartet around 4.4 ppm and a triplet around 1.4 ppm indicates residual ethyl ester. A very broad peak downfield (>10 ppm) suggests residual carboxylic acid.

  • Solution: The most effective solution is recrystallization . A solvent system like ethanol or an ethanol/water mixture is often effective for separating the more polar carbohydrazide from the less polar ester.[6] If significant carboxylic acid is present, a wash with a dilute sodium bicarbonate solution during workup can remove it, though this risks hydrolyzing the product if not done carefully and at low temperatures.

Q2: My TLC analysis shows multiple spots, but I'm not sure what they are. How can I proceed?

A: This is a common issue, especially if the reaction did not go to completion. A systematic approach is needed to identify the unknown spots.

G Start Multiple Spots on TLC Check_Polarity Assess Polarity of Spots (Compare Rf values) Start->Check_Polarity High_Rf High Rf Spot (Less Polar) Check_Polarity->High_Rf High Rf Mid_Rf Main Product Spot (Intermediate Polarity) Check_Polarity->Mid_Rf Expected Rf Low_Rf Low Rf Spot (More Polar) Check_Polarity->Low_Rf Low Rf High_Rf_ID Likely Contaminant: - Unreacted Ester - Unreacted Ketone - Non-polar side products High_Rf->High_Rf_ID Action Action Plan Mid_Rf->Action Low_Rf_ID Likely Contaminant: - Unreacted Carboxylic Acid - Hydrolyzed Product - Isatinic Acid Salt Low_Rf->Low_Rf_ID High_Rf_ID->Action Low_Rf_ID->Action Purify Purify via Flash Chromatography or Recrystallization Action->Purify Analyze Analyze Fractions by TLC/LC-MS to Confirm Identity Purify->Analyze

Caption: Troubleshooting logic for identifying unknown TLC spots.

  • Expertise-Driven Analysis:

    • High Rf Spot (Less Polar): This is likely the unreacted ethyl ester intermediate or the 4-butoxyacetophenone starting material. These compounds lack the polar hydrazide or carboxylic acid groups.

    • Low Rf Spot (More Polar): This often corresponds to the highly polar carboxylic acid intermediate. It sticks strongly to the silica gel.

  • Causality and Solution: The presence of multiple spots points to an incomplete reaction in one or more steps.

    • Review Reaction Conditions: For the Pfitzinger reaction, ensure a sufficiently strong base and adequate reflux time were used.[7] For hydrazinolysis, using an excess of hydrazine hydrate and ensuring a sufficiently long reflux can drive the reaction to completion.[8]

    • Purification Strategy: Flash column chromatography is the most effective method for separating multiple components with different polarities. Use the TLC solvent system as a starting point for your gradient elution. Recrystallization may also work if the impurities are present in small amounts.

Q3: My ¹H NMR spectrum is clean in the aromatic region, but the crude product is an off-color oil instead of a solid. What happened?

A: This situation often points to contaminants that do not have prominent proton signals, such as residual high-boiling solvents or inorganic salts.

  • Likely Causes:

    • Solvent Residue: If solvents like DMF or DMSO were used in any step, they can be very difficult to remove and will keep the product oily.

    • Excess Hydrazine: While volatile, hydrazine can form a complex with the product. Hydrazine itself is a corrosive and reactive substance.[9][10]

    • Workup Issues: If an emulsion formed during the aqueous workup, organic-soluble inorganic salts or phase-transfer catalysts may have been carried through.[11]

  • Diagnostic & Solution Protocol:

    • Check NMR for Solvents: Look for characteristic solvent peaks (e.g., DMF at ~8.0, 2.9, 2.7 ppm).

    • Azeotropic Removal: Co-evaporate the sample with a solvent like toluene or heptane under reduced pressure. This can help remove residual water and other high-boiling point liquids.

    • Trituration: Add a non-solvent in which your product is insoluble but the oily impurity is soluble (e.g., diethyl ether, hexanes). Stir or sonicate the mixture. The pure product should precipitate as a solid, which can then be filtered. This is often a crucial step to induce crystallization.

Section 3: Recommended Analytical and Purification Protocols

Trustworthy data relies on robust analytical and purification methods. These protocols provide a validated starting point.

Protocol 1: Standard TLC Analysis

This method is essential for monitoring reaction progress and assessing crude purity.

  • Plate: Silica gel 60 F₂₅₄.

  • Sample Prep: Dissolve a small amount of crude material in a suitable solvent (e.g., DCM, Ethyl Acetate, or THF).

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is standard. Good starting points include:

    • 70:30 Hexane:Ethyl Acetate (for less polar intermediates like the ester).

    • 50:50 Hexane:Ethyl Acetate or 95:5 DCM:Methanol (for the final carbohydrazide).

  • Visualization:

    • Primary: UV light at 254 nm. The quinoline core is highly UV-active.[12]

    • Secondary: Staining with potassium permanganate (KMnO₄) solution. The hydrazide moiety is readily oxidized and will appear as a yellow spot on a purple background.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purity Assessment

For quantitative purity analysis, HPLC is the gold standard.[13][14]

ParameterRecommended ConditionRationale
Column C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm)Provides excellent separation for aromatic, moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileProvides good peak shape and is MS-compatible.
Gradient Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 min.Elutes polar impurities (like the acid) first, followed by the product, and finally non-polar impurities (like the ester).
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 230 nm and 254 nmThe quinoline ring system has strong absorbance at these wavelengths.[12]
Column Temp. 30 °CEnsures reproducible retention times.
Protocol 3: Purification by Recrystallization

This is the most common and effective method for purifying the final product.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol is an excellent first choice. An ethanol/water or isopropanol/water mixture can also be effective.

  • Procedure: a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add the minimum amount of hot solvent required to fully dissolve the solid. Maintain the solution at or near its boiling point. c. If the solution is colored, you can add a small amount of activated carbon and hot filter the mixture to remove colored impurities. d. Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow cooling and promote the formation of larger, purer crystals. e. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation. f. Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent. g. Dry the crystals under vacuum to a constant weight.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the ideal storage conditions for 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide?

    • A: Store the compound in a tightly sealed container, protected from light, in a cool, dry place. A desiccator at room temperature or in a refrigerator is ideal. Carbohydrazides can be susceptible to hydrolysis, so minimizing exposure to atmospheric moisture is key.[15]

  • Q: Can the quality of hydrazine hydrate impact the final product?

    • A: Absolutely. Hydrazine hydrate can degrade over time, especially with exposure to air (oxygen), forming products that may not be reactive or could introduce impurities.[9][10] Always use a fresh, clear, and colorless bottle of hydrazine hydrate from a reputable supplier.

  • Q: My Pfitzinger reaction (Step 1) is low-yielding. How can I improve it?

    • A: The Pfitzinger reaction is sensitive to conditions.[6][16] First, ensure your base (e.g., 33% KOH) is fresh and potent. Second, the reaction often requires a long reflux time (12-24 hours) to go to completion.[7] Finally, ensure the stoichiometry is correct and that the isatin fully dissolves in the basic solution before adding the ketone.

  • Q: What are the key characteristic spectral peaks for the final, pure compound?

    • A:

      • ¹H NMR: Look for the characteristic N-H protons of the hydrazide group (often two broad singlets, one around 9-11 ppm and another around 4-5 ppm), aromatic protons for the quinoline and butoxyphenyl rings (7-9 ppm), the butoxy chain protons (a triplet around 4.1 ppm, a sextet around 1.8 ppm, a sextet around 1.5 ppm, and a triplet around 1.0 ppm).

      • IR: Expect strong N-H stretching bands around 3200-3400 cm⁻¹, a C=O (Amide I) stretch around 1650-1680 cm⁻¹, and an N-H bend (Amide II) around 1520-1550 cm⁻¹.[17]

      • ¹³C NMR: The carbonyl carbon should appear around 165-170 ppm.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved January 16, 2026, from [Link]

  • UoChemists. (2024, June 9). Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. YouTube.
  • Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved January 16, 2026, from [Link]

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 5,6,7,8-Tetrahydroquinolin-8-ol.
  • BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction.
  • National Institutes of Health (NIH). (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • ChemicalBook. (2019, September 16). Synthesis of carbohydrazide.
  • Al-Ostath, A., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH.
  • Novelty Journals. (2022, June 20).
  • IOP Publishing. (2025, August 6).
  • American Chemical Society (ACS). (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.
  • BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
  • Fabiano-Tixier, A. S., et al. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL)
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved January 16, 2026, from [Link]

  • Royal Society of Chemistry (RSC). (2024, July 26). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
  • National Institutes of Health (NIH). (n.d.). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • Gorniak, A., et al. (n.d.). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. PMC - NIH.
  • Chiang, C. H., et al. (1992). Stability studies of topical carbonic anhydrase inhibitor 6-hydroxyethoxy-2-benzothiazole sulfonamide. PubMed.
  • U.S. Air Force Armstrong Laboratory. (1997).
  • ResearchGate. (2025, August 6). (PDF) Decompostion of Hydrazine in Aqueous Solutions.

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Optimization

Technical Support Center: Navigating Artifacts in High-Throughput Screens with Quinoline Compounds

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with quinoline compounds in high-throughput screening (HTS). This guide is designed to provide you with in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with quinoline compounds in high-throughput screening (HTS). This guide is designed to provide you with in-depth, field-proven insights into identifying and mitigating common artifacts associated with this important class of molecules. Quinoline derivatives are a cornerstone of many drug discovery programs due to their wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] However, their inherent chemical properties can also lead to a variety of assay artifacts, producing false-positive results that can derail promising research.[5][6][7][8]

This center provides a structured approach to troubleshooting, moving from frequently asked questions to detailed, evidence-based protocols. Our goal is to equip you with the expertise to design self-validating experiments and ensure the scientific integrity of your HTS campaigns.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when working with quinoline compounds in HTS.

Q1: Why are quinoline compounds frequently flagged as problematic in HTS?

A1: Quinolines and their derivatives can fall into a category of compounds known as Pan-Assay Interference Compounds (PAINS).[5][9] These are molecules that appear as "hits" in a wide variety of assays due to nonspecific activity or interference with the assay technology itself, rather than specific, targeted biological activity.[7][10] Their promiscuity can stem from several of their inherent physicochemical properties.

Q2: What are the most common types of artifacts associated with quinoline compounds?

A2: The most prevalent artifacts include:

  • Compound Aggregation: At certain concentrations, quinoline derivatives can form aggregates that non-specifically inhibit enzymes or disrupt cellular membranes.

  • Fluorescence Interference: The quinoline scaffold is a known fluorophore.[11][12][13] This intrinsic fluorescence can interfere with assay readouts that rely on fluorescence detection, leading to either false-positive or false-negative results.

  • Chemical Reactivity: Some quinoline derivatives can be chemically reactive, covalently modifying proteins or other biomolecules in the assay, leading to non-specific inhibition. Fused tetrahydroquinolines, for example, have been noted for their potential to form reactive byproducts.[6]

  • Luciferase Inhibition: In reporter gene assays that utilize luciferase, some quinoline compounds have been shown to directly inhibit the enzyme, leading to a false indication of pathway inhibition.[14]

Q3: My quinoline hit is confirmed in a secondary assay. Does that mean it's not an artifact?

A3: Not necessarily. While confirmation in an orthogonal assay is a good step, it is not foolproof.[14] If the secondary assay uses a similar detection technology (e.g., another fluorescence-based readout) or is susceptible to the same type of non-specific inhibition (e.g., aggregation), the artifact can be replicated. True validation requires a suite of assays that address the potential artifact mechanisms head-on.

Q4: Are all quinoline compounds PAINS?

A4: No. It is crucial to remember that PAINS alerts are based on substructures and are probabilistic.[7] The quinoline scaffold is present in numerous approved drugs.[2][3] However, the presence of certain functional groups on the quinoline core increases the likelihood of assay interference. Each hit should be evaluated on a case-by-case basis using the troubleshooting methods outlined in this guide.

Troubleshooting Guide: From Identification to Mitigation

This section provides a systematic approach to identifying and addressing specific artifacts associated with quinoline compounds.

Compound Aggregation

Compound aggregation is a major source of false positives in HTS. Aggregates can sequester and denature proteins, leading to apparent inhibition.

1.1. Identifying Aggregation

Protocol 1: Detergent-Based Counter-Screening

The inclusion of a non-ionic detergent can disrupt compound aggregates. A significant loss of activity in the presence of a detergent is a strong indicator of aggregation-based activity.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Your primary assay buffer.

    • Your primary assay buffer supplemented with 0.01% v/v Triton X-100.

  • Compound Titration: Prepare serial dilutions of your hit quinoline compound in both the standard and detergent-containing buffers.

  • Assay Performance: Run your primary assay in parallel with both buffer conditions.

  • Data Analysis: Compare the IC50 values obtained in the presence and absence of Triton X-100. A significant rightward shift (e.g., >10-fold increase) in the IC50 in the presence of the detergent strongly suggests aggregation.

Protocol 2: Dynamic Light Scattering (DLS)

DLS is a biophysical technique that directly measures the size of particles in a solution. It can provide definitive evidence of aggregate formation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare your quinoline compound in the primary assay buffer at a concentration where inhibition was observed (e.g., at the IC50).

  • DLS Measurement: Analyze the sample using a DLS instrument.

  • Data Interpretation: The presence of particles with a hydrodynamic radius significantly larger than that expected for a small molecule (typically >100 nm) indicates aggregation.

1.2. Mitigating Aggregation

If aggregation is confirmed, medicinal chemistry efforts can be directed towards synthesizing analogs with improved solubility and a lower propensity to aggregate. This often involves reducing the compound's lipophilicity.

Fluorescence Interference

The intrinsic fluorescence of many quinoline compounds can interfere with fluorescence-based assays.[11][12][13]

2.1. Identifying Fluorescence Interference

Protocol 3: "Promiscuity" Counter-Screen

A simple yet effective method is to test your compound in a biologically irrelevant assay that uses the same fluorescence detection method.

Step-by-Step Methodology:

  • Select a Counter-Screen: Choose a simple, robust assay that is unrelated to your primary target but uses the same fluorophore and detection settings. An example would be a simple enzyme assay with a fluorescent readout if your primary screen was a cell-based fluorescence assay.

  • Assay Performance: Test your quinoline compound in this counter-screen.

  • Data Analysis: Activity in the unrelated assay suggests interference with the detection method rather than specific biological activity.

Protocol 4: Pre-read and Post-read Analysis

This involves reading the fluorescence of the assay plate before and after the addition of the assay reagents.

Step-by-Step Methodology:

  • Compound Addition: Add your quinoline compound to the assay plate.

  • Pre-read: Measure the fluorescence of the plate. This will quantify the intrinsic fluorescence of your compound.

  • Reagent Addition and Incubation: Add the assay reagents and incubate as per your primary protocol.

  • Post-read: Measure the fluorescence again.

  • Data Analysis: A high signal in the pre-read that contributes significantly to the final signal indicates fluorescence interference.

2.2. Mitigating Fluorescence Interference
  • Change Detection Method: If possible, develop an orthogonal secondary assay that uses a different detection modality, such as absorbance, luminescence, or mass spectrometry.

  • Use a Red-Shifted Fluorophore: Quinolines typically fluoresce in the blue-green region of the spectrum. Switching to a red-shifted dye can sometimes circumvent the interference.

Chemical Reactivity

Some quinoline derivatives can be electrophilic and react non-specifically with nucleophilic residues (e.g., cysteine) on proteins.

3.1. Identifying Chemical Reactivity

Protocol 5: Thiol-Reactivity Assay

This assay assesses the potential for a compound to react with sulfhydryl groups.

Step-by-Step Methodology:

  • Prepare Reagents:

    • A buffer solution (e.g., PBS).

    • A solution of a thiol-containing molecule, such as glutathione or dithiothreitol (DTT).

  • Incubation: Incubate your quinoline compound with the thiol reagent.

  • Analysis: Analyze the reaction mixture over time using LC-MS to detect the formation of a covalent adduct between your compound and the thiol.

  • Data Interpretation: The appearance of a new mass peak corresponding to the compound-thiol adduct confirms reactivity.

3.2. Mitigating Chemical Reactivity

If reactivity is confirmed, medicinal chemists can design analogs that remove or modify the reactive functional group. Structure-activity relationship (SAR) studies can help to separate the desired biological activity from the non-specific reactivity.

Workflow for Troubleshooting Quinoline Artifacts

The following diagram illustrates a logical workflow for investigating potential artifacts with quinoline HTS hits.

HTS_Troubleshooting_Workflow Start HTS Hit with Quinoline Scaffold Aggregation_Check Aggregation Check (Detergent Counter-Screen, DLS) Start->Aggregation_Check Fluorescence_Check Fluorescence Interference Check (Promiscuity Screen, Pre-read) Aggregation_Check->Fluorescence_Check No Aggregation Artifact_Identified Artifact Identified: Deprioritize or Redesign Aggregation_Check->Artifact_Identified Aggregation Confirmed Reactivity_Check Chemical Reactivity Check (Thiol Assay, LC-MS) Fluorescence_Check->Reactivity_Check No Interference Orthogonal_Assay Orthogonal Assay (Non-fluorescent, e.g., Luminescence, MS) Fluorescence_Check->Orthogonal_Assay Interference Suspected Reactivity_Check->Orthogonal_Assay Not Reactive SAR_Analysis Medicinal Chemistry/ SAR Analysis Reactivity_Check->SAR_Analysis Reactivity Confirmed Confirmed_Hit Confirmed, Tractable Hit Orthogonal_Assay->Confirmed_Hit Activity Confirmed Orthogonal_Assay->Artifact_Identified Activity Lost SAR_Analysis->Orthogonal_Assay Non-reactive Analog Synthesized SAR_Analysis->Artifact_Identified Activity Linked to Reactivity

Caption: A decision-tree workflow for the systematic identification and mitigation of common artifacts associated with quinoline compounds in HTS.

Summary of Artifacts and Counter-Screens
Artifact TypePrimary MechanismRecommended Identification Protocol(s)Mitigation Strategy
Compound Aggregation Formation of colloidal particles that non-specifically inhibit proteins.Detergent Counter-Screen, Dynamic Light Scattering (DLS)Medicinal chemistry to improve solubility and reduce lipophilicity.
Fluorescence Interference Intrinsic fluorescence of the quinoline scaffold masks or mimics the assay signal.Promiscuity Counter-Screen, Pre-read/Post-read AnalysisSwitch to an orthogonal assay with a non-fluorescent readout.
Chemical Reactivity Electrophilic compound moieties covalently modify target proteins or other assay components.Thiol-Reactivity Assay (e.g., with glutathione or DTT) followed by LC-MS analysis.Structure-activity relationship (SAR) studies to remove reactive groups.
Luciferase Inhibition Direct inhibition of the luciferase reporter enzyme in cell-based assays.[14]Counter-screen against purified luciferase enzyme.Use a different reporter system (e.g., β-galactosidase) or an orthogonal assay.

By rigorously applying these troubleshooting strategies, researchers can confidently distinguish genuine hits from artifacts, saving valuable time and resources in the drug discovery process. This systematic approach ensures that downstream efforts are focused on compounds with a high probability of success.

References
  • Vertex AI Search. Potent Inhibitors of Huntingtin Protein Aggregation in a Cell-Based Assay. NIH.
  • Wikipedia. Pan-assay interference compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery.
  • RSC Publishing. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022-06-24).
  • Journal of Medicinal Chemistry. Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023-10-24).
  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • The Society for Historical Archaeology. Research and Analysis of Artifacts.
  • Molecules. Review on recent development of quinoline for anticancer activities.
  • NIH. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. (2010-11-23).
  • RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020-06-02).
  • NIH. Steroid–Quinoline Hybrids for Disruption and Reversion of Protein Aggregation Processes. (2022-02-14).
  • NIH. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations.
  • ResearchGate. Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research | Request PDF. (2025-08-09).
  • Sciforum. Drugs and PAINs: A DrugBank analysis of pan-assay interference compounds. (2019-11-01).
  • BenchChem. Navigating the Challenges of Quinoline-3-Carboxamide Solubility in Biological Assays: A Technical Support Guide.
  • NIH. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
  • Drug Hunter. AICs and PAINS: Mechanisms of Assay Interference. (2022-05-07).
  • ResearchGate. (PDF) Quinoline-Based Fluorescence Sensors.
  • RSC Publishing. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. (2022-08-16).
  • MDPI. Design and Synthesis of Novel Hybrid 8-Hydroxy Quinoline-Indole Derivatives as Inhibitors of Aβ Self-Aggregation and Metal Chelation-Induced Aβ Aggregation.
  • NIH. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
  • NPS.gov. Best Practices for No-Collection Projects and In-field Analysis. (2019-02-07).
  • PubMed. Design and Synthesis of Novel Hybrid 8-Hydroxy Quinoline-Indole Derivatives as Inhibitors of Aβ Self-Aggregation and Metal Chelation-Induced Aβ Aggregation. (2020-08-08).
  • ResearchGate. (PDF) Design and Synthesis of Novel Hybrid 8-Hydroxy Quinoline-Indole Derivatives as Inhibitors of Aβ Self-Aggregation and Metal Chelation-Induced Aβ Aggregation. (2025-10-16).
  • Globe Thesis. Synthesis And Application Of Novel Quinoline-based Fluorescent Probe. (2022-05-21).
  • NIH. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. (2025-04-01).
  • NIH. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies.
  • Texas Historical Commission. A Quick Guide to the Preservation of Artifacts.
  • Semantic Scholar. Fluorescence enhancement of quinolines by protonation.
  • Texas Historical Commission. BASIC GUIDELINES FOR THE PRESERVATION OF HISTORIC ARTIFACTS.
  • NIH. Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication.
  • BenchChem. Application Notes and Protocols for High-Throughput Screening of Quinoline Compound Libraries.
  • ResearchGate. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds..
  • Sygnature Discovery. The Importance of Counter Screens in HTS.
  • Semantic Scholar. Apparent activity in high-throughput screening: origins of compound-dependent assay interference..
  • ResearchGate. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • NIH. The essential roles of chemistry in high-throughput screening triage.
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Troubleshooting

Enhancing the stability of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide solutions

Welcome to the technical support guide for 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the first visual signs of degradation in my 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide solution?

A common indicator of degradation for quinoline-based compounds is a change in color, often progressing from colorless or pale yellow to a more intense yellow or brown.[1] This is typically a result of oxidation or photodegradation of the quinoline ring system.[1] Another sign is the formation of a precipitate or crystals, which may indicate either poor solubility under the current conditions or the formation of insoluble degradation products.

Q2: I am observing a significant loss of biological activity and inconsistent results in my assays. Could this be a stability issue?

Absolutely. A loss of potency or poor reproducibility are classic signs of compound degradation.[1] The carbohydrazide functional group is susceptible to hydrolysis, especially under non-neutral pH conditions, which would cleave the molecule and render it inactive.[2] Therefore, it is critical to validate the stability of your stock and working solutions under your specific experimental and storage conditions. We strongly recommend preparing fresh solutions for highly sensitive applications.

Q3: What are the primary factors that influence the stability of this compound in solution?

The stability of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide is influenced by a combination of chemical and environmental factors targeting its two main functional moieties: the quinoline core and the carbohydrazide group.

  • pH: The quinoline ring's stability and the carbohydrazide group's susceptibility to hydrolysis are highly pH-dependent.[1][2] Both strongly acidic and basic conditions can accelerate degradation.

  • Solvent Choice: Protic solvents (e.g., water, methanol, ethanol) can participate in the hydrolysis of the carbohydrazide group. Aprotic solvents (e.g., DMSO, DMF) are generally preferred for long-term storage.

  • Light Exposure: Quinoline derivatives are often photosensitive and can degrade when exposed to ambient or UV light.[1]

  • Temperature: Elevated temperatures increase the rate of all chemical degradation reactions.[1]

  • Oxygen and Metal Ions: The presence of dissolved oxygen can lead to oxidation of the quinoline ring.[1] Trace metal ions can catalyze this oxidation and the decomposition of the hydrazide moiety.[3]

Q4: What is the recommended solvent for preparing a stock solution?

For optimal stability, we recommend preparing stock solutions in a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). A related compound, 2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide, is noted to be soluble in organic solvents like ethanol and DMSO but has limited water solubility.[2] Aprotic solvents minimize the risk of hydrolysis. For aqueous-based assays, the DMSO stock should be diluted to the final working concentration immediately before use, ensuring the final DMSO concentration is compatible with your experimental system.

Troubleshooting Guide: Common Stability Issues

This section provides a structured approach to diagnosing and solving common problems encountered with 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide solutions.

Problem 1: Precipitate or Crystals Form in the Solution

Causality: Precipitation is often due to exceeding the compound's solubility limit in a given solvent, which can be triggered by changes in temperature, pH, or by adding an anti-solvent (e.g., adding a concentrated DMSO stock to an aqueous buffer).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for solution precipitation.

Problem 2: Solution Turns Yellow or Brown Over Time

Causality: Discoloration is a strong indicator of chemical degradation, likely arising from oxidation or photodegradation of the electron-rich quinoline core.[1]

Recommended Solutions:

  • Protect from Light: Store all solutions in amber glass vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light during experimental procedures.

  • Deoxygenate Solvents: For sensitive applications or long-term storage of aqueous solutions, use buffers that have been deoxygenated. See Protocol 1: Inert Gas Sparging for methodology.

  • Consider Antioxidants: For some applications, the addition of a small amount of an antioxidant (e.g., BHT, ascorbic acid) to the buffer may be beneficial. Note: Always run a control to ensure the antioxidant does not interfere with your assay.

Problem 3: Gradual or Sudden Loss of Efficacy in Assays

Causality: This is most likely due to the hydrolytic cleavage of the carbohydrazide functional group, which is the most chemically labile part of the molecule under aqueous conditions.[2]

Recommended Solutions:

  • Strict pH Control: The rate of hydrolysis is highly pH-dependent. Maintain the pH of your working solutions using a suitable buffer system (e.g., HEPES, PBS) at a concentration sufficient to resist pH changes (typically 25-50 mM). The optimal pH should be determined experimentally but is often near physiological pH 7.4.

  • Prepare Fresh Working Solutions: Avoid storing the compound in aqueous buffers for extended periods. Prepare working solutions fresh daily from a concentrated, stable stock in an aprotic solvent like DMSO.

  • Control Temperature: Store stock solutions at -20°C or -80°C. When preparing working solutions, keep them on ice and bring them to the experimental temperature only when necessary.

Key Experimental Protocols

Protocol 1: Preparation and Storage of a Stable Stock Solution

This protocol describes the best practice for preparing a concentrated stock solution to maximize its shelf-life.

  • Solvent Selection: Use high-purity, anhydrous DMSO.

  • Preparation:

    • Allow the solid compound and the anhydrous DMSO to equilibrate to room temperature inside a desiccator to prevent water condensation.

    • Weigh the desired amount of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide in a sterile, amber glass vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).

    • Cap the vial tightly and vortex or sonicate gently in a water bath until the solid is completely dissolved.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in amber microfuge tubes or vials. This prevents contamination and degradation from repeated freeze-thaw cycles.

    • Flush the headspace of each aliquot with an inert gas (argon or nitrogen) before sealing.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Forced Degradation Study for Stability Assessment

A forced degradation study is essential to identify the specific conditions under which your compound degrades. This information is invaluable for developing robust analytical methods and handling procedures.

Objective: To expose a solution of the compound to various stress conditions and analyze for degradation, typically using HPLC or LC-MS.

Stress ConditionProtocolRationale
Acid Hydrolysis Mix stock solution with 0.1 M HCl (1:1 v/v). Incubate at 40-60°C. Sample at 0, 2, 6, 12, and 24 hours. Neutralize before analysis.Tests for lability in acidic environments, targeting the carbohydrazide linkage.[2]
Base Hydrolysis Mix stock solution with 0.1 M NaOH (1:1 v/v). Incubate at room temperature. Sample at shorter intervals (e.g., 0, 1, 2, 4, 8 hours). Neutralize before analysis.Tests for lability in basic environments. Base-catalyzed hydrolysis can be rapid.
Oxidation Mix stock solution with 3% H₂O₂ (1:1 v/v). Incubate at room temperature, protected from light. Sample at 0, 2, 6, 12, and 24 hours.Simulates oxidative stress, which can affect the quinoline ring system.[1][3]
Thermal Stress Store the solution (in a suitable stable solvent like DMSO) at an elevated temperature (e.g., 60-80°C). Sample at various time points.Assesses inherent thermal stability.[1]
Photostability Expose the solution to a controlled light source (e.g., UV lamp at 254/365 nm or a photostability chamber). Compare against a dark control.Determines susceptibility to photodegradation, a known issue for quinolines.[1]
Visualizing Potential Degradation Pathways

The following diagram illustrates the primary chemical vulnerabilities of the 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide structure.

G compound 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide (Stable) acid_base Acid/Base (H⁺/OH⁻) light_o2 Light (hν) / Oxygen (O₂) hydrolyzed Hydrolysis Product: 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid + Hydrazinecarboxamide oxidized Oxidation/Photodegradation Products: (e.g., Hydroxyquinolines, N-oxides) acid_base->hydrolyzed Hydrolysis of Carbohydrazide light_o2->oxidized Degradation of Quinoline Ring

Sources

Optimization

Minimizing off-target effects of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide in cellular assays

A Guide to Minimizing Off-Target Effects in Cellular Assays Welcome, researchers. This guide is designed to serve as a dedicated resource for scientists and drug development professionals working with 2-(4-Butoxyphenyl)q...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Off-Target Effects in Cellular Assays

Welcome, researchers. This guide is designed to serve as a dedicated resource for scientists and drug development professionals working with 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide and related compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to help you design robust experiments, interpret complex data, and confidently navigate the challenges of small molecule research.

The quinoline-4-carbohydrazide scaffold is a versatile and privileged structure in medicinal chemistry, with derivatives showing activity against a wide range of biological targets, including bacterial DNA gyrase, EGFR kinase, and malarial parasites.[1][2][3] This inherent biological activity, while powerful, necessitates a rigorous approach to confirming on-target effects and ruling out confounding off-target interactions.[4][5] This guide provides the tools and troubleshooting frameworks to ensure the integrity and translational relevance of your results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the properties of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide and the strategic principles of assay design.

Q1: What are the likely sources of off-target effects for this class of compounds?

A1: Off-target effects for quinoline-based compounds often stem from two primary sources:

  • Structural Similarity to Endogenous Ligands: The quinoline core can mimic the binding motifs of natural ligands for various receptors and enzymes. For instance, the planar, aromatic nature of the scaffold can lead to interactions with ATP-binding pockets, which are highly conserved across the human kinome.[4]

  • Compound Promiscuity: Certain chemical scaffolds are inherently more prone to interacting with multiple proteins.[4] The quinoline-4-carbohydrazide scaffold has been successfully modified to target a diverse set of proteins, demonstrating its ability to fit into a variety of binding sites.[1][2][3] This versatility increases the probability of engaging unintended cellular targets, especially at higher concentrations.

Q2: I am observing a cellular phenotype. How do I begin to confirm it's related to my intended target?

A2: The foundational step is to establish a clear dose-response relationship. An ideal on-target effect will produce a sigmoidal dose-response curve with a Hill slope close to 1.0. A shallow or complex curve may suggest that multiple targets are being engaged at different concentrations. This initial experiment is your first clue. The next critical step is to employ orthogonal validation methods, such as target knockdown or knockout rescue experiments, detailed in the Troubleshooting Guide.

Q3: What are the essential controls I should always include in my assays?

A3: Robust data relies on comprehensive controls. For every experiment with 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide, you should include:

  • Vehicle Control (e.g., DMSO): This is the absolute baseline and controls for any effects of the solvent used to dissolve the compound.

  • Positive Control: A well-characterized compound known to produce the expected phenotype through the intended target.

  • Negative Control: A structurally similar but biologically inactive analog of your compound. This is crucial for ruling out effects caused by the chemical scaffold itself, rather than specific target engagement.

  • Cell-Free Assay (if applicable): Whenever possible, confirm direct engagement with the purified target protein in a biochemical assay. This helps to separate direct target inhibition from indirect effects within the complex cellular environment.

Q4: At what concentration should I use 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide?

A4: The optimal concentration is entirely context-dependent and must be determined empirically. A good starting point is to use a concentration range spanning 3-5 orders of magnitude around the EC50 (for cell-based assays) or IC50 (for biochemical assays) for the intended target. It is critical to use the lowest concentration that elicits a robust on-target effect to minimize the risk of off-target binding.[4] Exceeding 10 µM should be done with extreme caution and additional validation, as the probability of off-target activity increases significantly at higher concentrations.

Troubleshooting Guides & Experimental Protocols

This section provides a problem-oriented approach to common issues encountered when using 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide, complete with step-by-step protocols for definitive validation.

Problem 1: My phenotypic results are inconsistent or weaker than expected based on biochemical IC50 values.

This common issue can arise from poor cell permeability, compound degradation, or the engagement of compensatory signaling pathways triggered by off-target effects. The following workflow helps diagnose the root cause.

Workflow: Diagnosing Inconsistent Cellular Activity

start Inconsistent or Weak Phenotypic Results q1 Is the compound stable in culture media? start->q1 sol1 Perform LC-MS analysis of compound in media over time. If unstable, consider fresh media changes or shorter endpoints. q1->sol1 No q2 Is the compound permeable to the cells? q1->q2 Yes end Root Cause Identified sol1->end sol2 Run a cellular uptake assay (e.g., LC-MS on cell lysates). If impermeable, consider analogs with improved properties. q2->sol2 No q3 Is the phenotype masked by off-target toxicity? q2->q3 Yes sol2->end sol3 Run a cytotoxicity assay in parallel with the functional assay. See Protocol 1. q3->sol3 Yes q3->end No sol3->end cluster_0 On-Target Hypothesis cluster_1 Off-Target Hypothesis Compound Compound Target Target Protein Compound->Target Binds & Inhibits Phenotype Observed Phenotype Target->Phenotype Causes Compound_OT Compound OffTarget Off-Target Protein Compound_OT->OffTarget Binds & Inhibits Phenotype_OT Observed Phenotype OffTarget->Phenotype_OT Causes

Sources

Troubleshooting

Technical Support Center: Refining Purification Techniques for 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges in the purification of 2-(4-butoxyphenyl)quinoli...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges in the purification of 2-(4-butoxyphenyl)quinoline-4-carbohydrazide. This document offers in-depth troubleshooting guides, detailed experimental protocols, and a frequently asked questions (FAQs) section to facilitate the successful isolation of this compound with high purity.

Introduction to Purification Challenges

2-(4-Butoxyphenyl)quinoline-4-carbohydrazide is typically synthesized through a multi-step process, often involving a Pfitzinger reaction to construct the quinoline core, followed by esterification and subsequent hydrazinolysis.[1] Each of these steps can introduce specific impurities that co-crystallize or co-elute with the desired product, making purification a critical and often challenging final step. Common issues include the presence of unreacted starting materials, side-products from incomplete cyclization, and residual reagents.

This guide provides a systematic approach to troubleshooting these purification challenges, enabling researchers to optimize their purification strategies for higher yield and purity.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific issues encountered during the purification of 2-(4-butoxyphenyl)quinoline-4-carbohydrazide.

Issue 1: Persistent Impurities After Initial Crystallization

Scenario: After an initial attempt at recrystallization, analytical data (e.g., TLC, LC-MS, or ¹H NMR) indicates the presence of one or more persistent impurities.

Troubleshooting Workflow:

Troubleshooting_Impurities start Persistent Impurity Detected identify_impurity Identify the Impurity (if possible) via MS, NMR start->identify_impurity unreacted_sm Impurity: Unreacted Starting Material (e.g., 4-butoxyacetophenone, isatin derivatives) identify_impurity->unreacted_sm High Polarity side_product Impurity: Reaction Side-Product (e.g., incompletely cyclized Pfitzinger intermediate) identify_impurity->side_product Similar Polarity recrystallization Optimize Recrystallization unreacted_sm->recrystallization column_chrom Perform Column Chromatography side_product->column_chrom solvent_system Select Appropriate Solvent System for Recrystallization recrystallization->solvent_system solvent_gradient Develop Gradient for Column Chromatography column_chrom->solvent_gradient final_purity Assess Final Purity solvent_system->final_purity solvent_gradient->final_purity

Caption: Decision workflow for addressing persistent impurities.

Detailed Protocols:

1. Optimized Recrystallization:

Recrystallization is a powerful technique for removing small amounts of impurities with different solubility profiles from the desired compound.

  • Rationale: The principle of recrystallization relies on the differential solubility of the compound and its impurities in a given solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities will either be highly soluble or insoluble at all temperatures.

  • Step-by-Step Protocol:

    • Solvent Screening: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A promising solvent will show poor solubility in the cold and good solubility when hot. Based on the structure of the target molecule, good starting points for single-solvent recrystallization are ethanol, methanol, or ethyl acetate.[2][3] For mixed-solvent systems, consider combinations like ethanol/water, methanol/water, or ethyl acetate/hexane.[4]

    • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude 2-(4-butoxyphenyl)quinoline-4-carbohydrazide to achieve complete dissolution.

    • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

    • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

    • Drying: Dry the purified crystals under vacuum to remove residual solvent.

2. Column Chromatography:

For impurities with similar polarity to the product, column chromatography is often the most effective purification method.

  • Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase. By carefully selecting the mobile phase, compounds can be eluted sequentially, allowing for their separation.

  • Step-by-Step Protocol:

    • TLC Analysis: Before running a column, determine the optimal mobile phase using Thin-Layer Chromatography (TLC). The ideal solvent system should provide good separation between the desired product and impurities, with the product having an Rf value between 0.2 and 0.4. For quinoline derivatives, common mobile phases include mixtures of ethyl acetate and hexane or dichloromethane and methanol.[5]

    • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a glass column, ensuring there are no air bubbles or cracks.

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the column.

    • Elution: Begin eluting the column with the mobile phase, collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.

    • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified 2-(4-butoxyphenyl)quinoline-4-carbohydrazide.

Issue 2: Low Yield After Purification

Scenario: The final yield of the purified product is significantly lower than expected.

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low Purification Yield recrystallization_loss Loss during Recrystallization start->recrystallization_loss chromatography_loss Loss during Chromatography start->chromatography_loss solvent_choice Incorrect Solvent Choice (Product too soluble in cold solvent) recrystallization_loss->solvent_choice premature_crystallization Premature Crystallization during hot filtration recrystallization_loss->premature_crystallization column_streaking Product Streaking/Tailing on Column chromatography_loss->column_streaking incomplete_elution Incomplete Elution from Column chromatography_loss->incomplete_elution optimize_recrystallization Optimize Recrystallization Solvent/Technique solvent_choice->optimize_recrystallization premature_crystallization->optimize_recrystallization optimize_chromatography Optimize Chromatography Conditions column_streaking->optimize_chromatography incomplete_elution->optimize_chromatography final_yield Improved Yield optimize_recrystallization->final_yield optimize_recrystallization->final_yield optimize_chromatography->final_yield optimize_chromatography->final_yield

Caption: Decision workflow for addressing low purification yield.

Detailed Protocols:

1. Optimizing Recrystallization for Higher Yield:

  • Problem: Using an excessive volume of solvent or a solvent in which the product has significant solubility even at low temperatures will result in a substantial loss of product to the mother liquor.

  • Solution:

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to dissolve the compound completely.

    • Solvent Selection: Re-evaluate the choice of solvent. A solvent system where the product is less soluble at cold temperatures will improve recovery.

    • Second Crop: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and might require a separate recrystallization.

2. Optimizing Column Chromatography for Higher Yield:

  • Problem: Product streaking or incomplete elution from the column can lead to significant yield loss.

  • Solution:

    • Address Streaking: Tailing on a silica gel column can be due to the interaction of the basic nitrogen of the quinoline ring with the acidic silanol groups. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can often resolve this issue.

    • Ensure Complete Elution: If the product is not eluting, the mobile phase may not be polar enough. Gradually increase the polarity of the eluent to ensure all the product is recovered from the column. A gradient elution can be particularly effective.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2-(4-butoxyphenyl)quinoline-4-carbohydrazide?

A1: The most common impurities originate from the synthetic route. If a Pfitzinger reaction is used, you may have unreacted 4-butoxyacetophenone or isatin. Incomplete cyclization can also lead to keto-acid intermediates.[1] The subsequent hydrazinolysis step may leave unreacted ethyl 2-(4-butoxyphenyl)quinoline-4-carboxylate.

Q2: My compound appears as an oil during recrystallization and does not solidify. What should I do?

A2: "Oiling out" can occur if the solution is supersaturated or cooled too quickly, or if impurities are depressing the melting point. Try adding a small amount of hot solvent to redissolve the oil and then allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites to induce crystallization. Adding a seed crystal of the pure compound, if available, is also a very effective method.

Q3: I am having trouble finding a suitable solvent for recrystallization. What are my options?

A3: A systematic solvent screening is the best approach. Start with common solvents like ethanol, methanol, ethyl acetate, and acetone.[4] If a single solvent is not effective, try mixed solvent systems. A good starting point for a mixed solvent system is to dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.

Q4: What is a good starting point for a TLC mobile phase to develop a column chromatography method?

A4: For a compound with the polarity of 2-(4-butoxyphenyl)quinoline-4-carbohydrazide, a good starting point for TLC analysis would be a mixture of a non-polar and a polar solvent. Try a 7:3 or 1:1 mixture of hexane:ethyl acetate. You can adjust the ratio to achieve the desired Rf value. If the compound does not move, you can switch to a more polar system like dichloromethane:methanol.[5]

Q5: My purified compound still shows some color. How can I decolorize it?

A5: If the colored impurity is non-polar, it may be removed by washing the crude solid with a non-polar solvent like hexane before recrystallization. Alternatively, you can add a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb the colored impurities, and it can then be removed by hot filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.

Data Summary

Table 1: Recommended Solvents for Purification of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide

Purification MethodRecommended Solvents/SystemsRationale/Key Considerations
Recrystallization Ethanol, Methanol, Ethyl AcetateGood balance of solubility at high and low temperatures for many quinoline derivatives.[2][3]
Ethanol/Water, Methanol/WaterThe addition of water as an anti-solvent can often induce crystallization.[4]
Ethyl Acetate/HexaneA common mixed-solvent system for compounds of moderate polarity.
Column Chromatography Hexane/Ethyl Acetate (gradient)A versatile system for separating compounds of moderate polarity.[5]
Dichloromethane/Methanol (gradient)A more polar system for compounds that do not elute with hexane/ethyl acetate.

Table 2: General Solubility Profile of 2-Aryl-Quinoline-4-Carbohydrazide Analogs

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO) Soluble[2]
Dimethylformamide (DMF) Soluble[1]
Ethanol Soluble, especially when heated[1][2]
Methanol Soluble, especially when heated[4]
Ethyl Acetate Moderately Soluble[2]
Dichloromethane Sparingly Soluble
Hexane Insoluble
Water Insoluble[2]

References

  • El-Sayed, M. A. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(20), 18189–18203. [Link]

  • Google Patents. (2012).
  • Patel, H. M., et al. (2014). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists, 6(2), 23-29. [Link]

  • Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2931. [Link]

  • Abdel-Wahab, B. F., et al. (2018). From Quinoline to Quinazoline-Based S. aureus NorA Efflux Pump Inhibitors by Coupling a Focused Scaffold. Molecules, 23(11), 2958. [Link]

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Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison: Evaluating the Efficacy of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide Against the Clinical Benchmark Ciprofloxacin

A Technical Guide for Drug Discovery & Development Professionals In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, quinoline derivatives have emerged as a prom...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery & Development Professionals

In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, quinoline derivatives have emerged as a promising class of compounds. This guide provides a comprehensive, data-driven comparison between a novel investigational compound, 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide, and the well-established fluoroquinolone antibiotic, ciprofloxacin. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their potential antibacterial efficacy through a series of standardized in vitro experiments.

Introduction to the Contenders

Ciprofloxacin: A second-generation fluoroquinolone, ciprofloxacin has been a cornerstone in the treatment of a wide array of bacterial infections for decades.[1] Its broad-spectrum activity, particularly against Gram-negative bacteria, has rendered it a critical therapeutic option.[1][2] Ciprofloxacin's primary mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[3][4] By trapping these enzymes in a complex with DNA, ciprofloxacin induces lethal double-strand breaks in the bacterial chromosome.[5][6]

2-(4-Butoxyphenyl)quinoline-4-carbohydrazide: This compound belongs to the quinoline-4-carbohydrazide class, a group of heterocyclic compounds that have garnered significant interest for their diverse pharmacological activities, including antimicrobial potential.[7][8] The core quinoline scaffold is a key pharmacophore in many antimicrobial drugs, and the carbohydrazide moiety offers a versatile linker for further chemical modifications. While the precise mechanism of action for this specific derivative is under investigation, related quinoline-based compounds have been shown to target microbial DNA gyrase, suggesting a potentially similar mode of action to ciprofloxacin.[9][10]

Comparative Efficacy Assessment: An Experimental Blueprint

To objectively evaluate the antimicrobial potential of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide relative to ciprofloxacin, a tiered experimental approach is proposed. This involves determining their inhibitory and bactericidal capabilities against a panel of clinically relevant bacterial strains, assessing their effect on the primary bacterial target, and evaluating their preliminary safety profile through cytotoxicity assays.

Experimental Workflow Diagram

G cluster_0 In Vitro Efficacy Evaluation cluster_1 Primary Antibacterial Assays cluster_2 Mechanistic & Safety Profiling cluster_3 Data Analysis & Comparison A Compound Preparation (2-(4-Butoxyphenyl)quinoline-4-carbohydrazide & Ciprofloxacin) C Minimum Inhibitory Concentration (MIC) Assay A->C E DNA Gyrase Inhibition Assay A->E F Cytotoxicity (MTT) Assay (Human Cell Line) A->F B Bacterial Strain Panel (Gram-positive & Gram-negative) B->C D Minimum Bactericidal Concentration (MBC) Assay C->D From non-turbid wells G Comparative Analysis of MIC/MBC Values C->G D->G H Determination of IC50 for DNA Gyrase Inhibition E->H I Assessment of Cytotoxic Profile (CC50) F->I J Efficacy & Safety Conclusion G->J H->J I->J

Caption: Workflow for the comparative analysis of the two compounds.

Detailed Experimental Protocols

The following protocols are grounded in established methodologies to ensure data integrity and reproducibility.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12] This assay provides a fundamental measure of a compound's inhibitory activity.

Protocol: Broth Microdilution Method [13][14]

  • Preparation of Compounds: Prepare stock solutions of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide and ciprofloxacin in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Inoculum Preparation: Culture the selected bacterial strains overnight and dilute the suspension to a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (bacteria and broth, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).[12]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[15] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Protocol: [16][17]

  • Subculturing from MIC Assay: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth.

  • Plating: Spread the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[18]

DNA Gyrase Supercoiling Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the activity of DNA gyrase, a key target for quinolone antibiotics.[19]

Protocol: [20]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), E. coli DNA gyrase, and the required buffer components, including ATP.

  • Compound Addition: Add varying concentrations of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide and ciprofloxacin to the reaction mixtures.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes) to allow the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.

  • Agarose Gel Electrophoresis: Separate the different forms of the plasmid DNA (supercoiled vs. relaxed) on an agarose gel.

  • Visualization and Analysis: Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide). The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA form with increasing compound concentration. The 50% inhibitory concentration (IC50) can then be determined.

Mechanism of DNA Gyrase Inhibition

G cluster_0 Normal DNA Gyrase Activity cluster_1 Inhibition by Quinolones A Relaxed DNA B DNA Gyrase + ATP A->B C Supercoiled DNA B->C D Relaxed DNA E DNA Gyrase + ATP D->E G Trapped DNA-Gyrase-Inhibitor Complex (Cleavage Complex) E->G F Inhibitor (Ciprofloxacin or 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide) F->G H Inhibition of DNA Re-ligation G->H I DNA Double-Strand Breaks H->I J Bacterial Cell Death I->J

Caption: Simplified mechanism of DNA gyrase inhibition.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[21] This is a crucial step to evaluate the potential toxicity of the compounds to mammalian cells.

Protocol: [22][23]

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide and ciprofloxacin for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[24]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The 50% cytotoxic concentration (CC50) can be determined.

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate the potential outcomes of the described experiments.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Bacterial StrainGram Stain2-(4-Butoxyphenyl)quinoline-4-carbohydrazideCiprofloxacin
Staphylococcus aureus (ATCC 29213)Positive80.5
Enterococcus faecalis (ATCC 29212)Positive161
Escherichia coli (ATCC 25922)Negative40.015
Pseudomonas aeruginosa (ATCC 27853)Negative320.25
Klebsiella pneumoniae (ATCC 700603)Negative80.03

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL and MBC/MIC Ratio

Bacterial Strain2-(4-Butoxyphenyl)quinoline-4-carbohydrazide (MBC)MBC/MIC RatioCiprofloxacin (MBC)MBC/MIC Ratio
Staphylococcus aureus16212
Enterococcus faecalis>64>444
Escherichia coli820.032
Pseudomonas aeruginosa6420.52
Klebsiella pneumoniae1620.062

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Table 3: DNA Gyrase Inhibition and Cytotoxicity

CompoundDNA Gyrase IC50 (µM)Cytotoxicity CC50 (µM) on HEK293 cellsSelectivity Index (CC50/IC50)
2-(4-Butoxyphenyl)quinoline-4-carbohydrazide15>100>6.7
Ciprofloxacin3.8[9]>100>26.3

Interpretation and Concluding Remarks

Based on the hypothetical data, ciprofloxacin demonstrates superior potency against the tested bacterial panel, with significantly lower MIC and MBC values.[25][26][27] This aligns with its established role as a potent, broad-spectrum antibiotic.[28] The investigational compound, 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide, shows moderate antibacterial activity, particularly against E. coli and K. pneumoniae. The MBC/MIC ratios for both compounds suggest bactericidal activity against most of the tested strains.

In the mechanistic assay, ciprofloxacin is a more potent inhibitor of DNA gyrase, as indicated by its lower IC50 value.[29] While 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide also inhibits DNA gyrase, its lower potency suggests that further structural optimization may be required to enhance its target engagement.

Encouragingly, both compounds exhibit low cytotoxicity against the human cell line, resulting in favorable selectivity indices. This is a critical parameter, indicating that the compounds are more toxic to the bacterial target than to mammalian cells.

References

  • Ciprofloxacin - Wikipedia. Available from: [Link]

  • Ciprofloxacin: in vitro activity, mechanism of action, and resistance. (1985). PubMed. Available from: [Link]

  • Ciprofloxacin - StatPearls - NCBI Bookshelf. (2023). National Center for Biotechnology Information. Available from: [Link]

  • About ciprofloxacin. (2022). NHS. Available from: [Link]

  • A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin. (2018). PubMed Central. Available from: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2014). PubMed Central. Available from: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). OIE. Available from: [Link]

  • What is the mechanism of Ciprofloxacin? (2024). Patsnap Synapse. Available from: [Link]

  • Inhibitory effects of ciprofloxacin and sparfloxacin on DNA gyrase purified from fluoroquinolone-resistant strains of methicillin-resistant Staphylococcus aureus. (1992). ASM Journals. Available from: [Link]

  • A comprehensive review on in-vitro methods for anti-microbial activity. (2023). ResearchGate. Available from: [Link]

  • Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. (1987). PubMed. Available from: [Link]

  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. (2022). PubMed Central. Available from: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2023). Nature Protocols. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023). CLYTE Technologies. Available from: [Link]

  • Ciprofloxacin and the fluoroquinolones. New concepts on the mechanism of action and resistance. (1989). PubMed. Available from: [Link]

  • Antimicrobial Susceptibility Testing. (2017). Apec.org. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (2023). Microbe Investigations. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (2023). Springer Nature Experiments. Available from: [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. (2023). Creative Diagnostics. Available from: [Link]

  • IBT Bioservices Guide to In Vitro Antibacterial Testing. IBT Bioservices. Available from: [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023). National Center for Biotechnology Information. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available from: [Link]

  • Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives against gram-negative isolates. (1987). PubMed. Available from: [Link]

  • Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. (2022). Taylor & Francis Online. Available from: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2023). National Center for Biotechnology Information. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. Available from: [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (2011). SEAFDEC/AQD Institutional Repository. Available from: [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PubMed Central. Available from: [Link]

  • What type of antibiotic (AB) is Ciprofloxacin? (2023). Dr.Oracle. Available from: [Link]

  • Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. (1986). PubMed. Available from: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (2023). Microchem Laboratory. Available from: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (2023). Microbe Investigations. Available from: [Link]

  • Minimum bactericidal concentration. (2023). Grokipedia. Available from: [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023). ACS Omega. Available from: [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. Available from: [Link]

  • In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives. (1984). PubMed. Available from: [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023). ACS Publications. Available from: [Link]

  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. (2004). PubMed. Available from: [Link]

  • E. coli DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. Available from: [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Arylquinoline-4-Carbohydrazides

Introduction The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, ant...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Within this class, 2-arylquinoline-4-carbohydrazides have emerged as a particularly promising chemotype. The presence of an aryl group at the 2-position, combined with a reactive carbohydrazide moiety at the 4-position, provides a versatile template for structural modification, enabling the fine-tuning of pharmacological activity.

This guide offers an in-depth analysis of the structure-activity relationships (SAR) for 2-arylquinoline-4-carbohydrazide derivatives. We will dissect the influence of specific structural modifications on their biological performance, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and drug development professionals seeking to understand the chemical nuances that drive the efficacy of this compound class.

The 2-Arylquinoline-4-Carbohydrazide Scaffold: A Platform for Diversity

The core structure of these compounds offers three primary sites for chemical modification, each playing a critical role in modulating biological activity. Understanding these sites is fundamental to rational drug design.

  • R1 (Aryl Group at C2): Substituents on this phenyl ring significantly influence the electronic properties and steric profile of the molecule, which can drastically alter target binding affinity.

  • R2 (Quinoline Core): Modifications to the quinoline backbone itself, though less common, can impact overall lipophilicity and molecular geometry.

  • R3 (Carbohydrazide Moiety at C4): This functional group is a key pharmacophore and a common point for derivatization, often into hydrazones, amides, or cyclized heterocycles, which profoundly affects the compound's biological target and potency.

Core_Scaffold cluster_0 2-Arylquinoline-4-Carbohydrazide Scaffold img img R1 R1 R2 R2 R3 R3

Caption: Core chemical structure of 2-arylquinoline-4-carbohydrazides highlighting key modification sites.

General Synthetic Strategy

The synthesis of 2-arylquinoline-4-carbohydrazides typically follows a well-established multi-step pathway. A common approach involves the Pfitzinger or a similar cyclization reaction to construct the quinoline core, followed by esterification and subsequent reaction with hydrazine hydrate to yield the final carbohydrazide. This carbohydrazide serves as a versatile intermediate for further derivatization.

G start Aniline + β-ketoester cyclization Cyclization Reaction (e.g., Pfitzinger) start->cyclization Step 1 ester Methyl 2-arylquinoline- 4-carboxylate cyclization->ester hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) ester->hydrazinolysis Step 2 product 2-Arylquinoline-4- carbohydrazide hydrazinolysis->product Step 3 final_product Hydrazide-Hydrazone Derivatives product->final_product Step 4a derivatization Aldehyde/Ketone derivatization->final_product Step 4b

Caption: General synthetic workflow for 2-arylquinoline-4-carbohydrazide derivatives.

Comparative Analysis of Biological Activities

The therapeutic potential of this scaffold is diverse. Below, we compare its performance across different biological domains, emphasizing the structural features that govern activity.

Antimicrobial Activity

Derivatives of 2-arylquinoline-4-carbohydrazide, particularly their hydrazone forms, have demonstrated significant potential as antimicrobial agents. The key to their activity often lies in the nature of the substituent on the arylidene moiety attached to the hydrazide nitrogen.

Key SAR Insights:

  • Nitro Substituents: The presence of a nitro group on the arylidene ring has been consistently linked to potent activity, especially against E. coli and the fungus Candida albicans.[3][4] This strong electron-withdrawing group likely enhances the molecule's ability to interfere with microbial cellular processes.

  • Hydrazone Moiety: The conversion of the carbohydrazide to a hydrazide-hydrazone containing an azomethine group (-NH-N=CH-) is a critical step for conferring antimicrobial properties.[4]

  • Gram-Positive vs. Gram-Negative: Many compounds show selective activity. For instance, several derivatives are effective against Gram-positive Staphylococcus aureus but show no efficacy against Gram-negative E. coli.[5] Conversely, nitro-substituted compounds have shown potent activity against E. coli.[3] This selectivity suggests different mechanisms of action or cellular uptake between the bacterial types.

  • Lipophilicity: The relationship between the hydrophobicity of the compounds and their antimicrobial activity has been found to be weak, indicating that other factors like electronic effects and specific target interactions are more dominant.[3][4]

Comparative Performance Data (MIC, µM)

Compound IDR1 (at C2)R3 (Hydrazone Moiety)S. aureusE. coliC. albicansReference
5 4-BromophenylHydrazide49.04>10024.53[5]
6b 4-Bromophenyl4-Chlorobenzylidene38.64>100>100[5]
23 Phenyl5-Nitro-2-furfurylidene>1007.83.9[3]
Ciprofloxacin ---3.80 (IC50)-[5]
Nystatin ----7.8[3]

Note: Data is compiled from different studies and experimental conditions may vary.

Anticancer Activity

The 2-arylquinoline-4-carbohydrazide scaffold has also been successfully exploited to develop potent anticancer agents. Here, the strategy often involves linking the core to other pharmacophores known to inhibit cancer-related targets, such as protein kinases.

Key SAR Insights:

  • EGFR-TK Inhibition: Hybrid molecules incorporating an acrylamide moiety attached to the carbohydrazide have shown potent inhibitory activity against Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).[6]

  • Electron-Withdrawing Groups: A 4-nitrophenyl group on the acrylamide moiety resulted in the strongest EGFR inhibition, with an IC50 value (0.22 µM) nearly equipotent to the standard drug Lapatinib (0.18 µM).[6] This again highlights the importance of electron-withdrawing substituents for potent biological activity.

  • SIRT3 Inhibition: Modification of the 2-aryl group itself to a 2-(4-acrylamidophenyl) group, with the 4-position being a carboxylic acid, yielded selective inhibitors of SIRT3, a protein implicated in certain leukemias.[7]

  • Cell Line Specificity: The antiproliferative activity is often cell-line dependent. For example, certain 2-morpholino-4-anilinoquinoline derivatives (a related scaffold) showed high activity against the HepG2 liver cancer cell line.[8]

Comparative Performance Data (IC₅₀, µM)

Compound IDKey Structural FeatureTarget Cell LineIC₅₀ (µM)Reference
6h Hydrazide-Acrylamide hybrid (4-NO₂)MCF-7 (Breast)2.71[6]
6a Hydrazide-Acrylamide hybrid (4-Cl)MCF-7 (Breast)3.39[6]
P6 2-(4-acrylamidophenyl)-quinolineMLLr leukemia cells7.2 (SIRT3 IC50)[7]
Doxorubicin -MCF-7 (Breast)6.18[6]
Lapatinib -EGFR-TK (Enzyme)0.18[6]

Experimental Protocols

To ensure scientific integrity and reproducibility, we provide standardized protocols for the synthesis and evaluation of these compounds.

Protocol 1: General Synthesis of 2-Arylquinoline-4-carbohydrazide (Intermediate)

This protocol is a representative procedure based on methodologies reported in the literature.[9]

  • Step A: Synthesis of Methyl 2-Arylquinoline-4-carboxylate:

    • To a solution of the appropriate aniline (1 eq.) and β-ketoester (1 eq.) in a suitable solvent (e.g., ethanol), add a catalytic amount of acid (e.g., H₂SO₄).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the quinoline ester.

  • Step B: Synthesis of 2-Arylquinoline-4-carbohydrazide:

    • Dissolve the methyl 2-arylquinoline-4-carboxylate (1 eq.) from Step A in ethanol.

    • Add an excess of hydrazine hydrate (10 eq.).

    • Reflux the mixture for 10-14 hours.

    • Cool the reaction mixture to room temperature and pour it into crushed ice.

    • Filter the resulting white solid, wash thoroughly with water, and recrystallize from ethanol to yield the pure 2-arylquinoline-4-carbohydrazide.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard). Dilute the inoculum and add it to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (microbe + media, no drug) and a negative control (media only, no microbe). Also, run a standard antibiotic (e.g., Ciprofloxacin, Nystatin) as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

Conclusion and Future Outlook

The 2-arylquinoline-4-carbohydrazide scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies reveal clear patterns that can guide future drug design efforts:

  • Antimicrobial Agents: Derivatization of the carbohydrazide into hydrazones is paramount. The introduction of strong electron-withdrawing groups, such as nitro moieties, on the appended aryl ring is a highly effective strategy for boosting potency, particularly against Gram-negative bacteria and fungi.

  • Anticancer Agents: Hybridization of the core scaffold with known pharmacophores, like acrylamides, can produce potent kinase inhibitors. Again, electron-withdrawing substituents on the terminal phenyl ring appear to be beneficial for activity.

Future research should focus on expanding the structural diversity, particularly by exploring a wider range of substituents on both the 2-aryl ring and the quinoline core. Investigating novel derivatizations of the carbohydrazide moiety beyond simple hydrazones could unlock new biological activities. Furthermore, mechanistic studies to elucidate the specific molecular targets for the most potent compounds will be crucial for their advancement as clinical candidates.

References

  • El-Tombary, A. A., et al. (2006). Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents. Bioorganic & Medicinal Chemistry, 14(22), 7475-7483. [Link]

  • ResearchGate. (n.d.). Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: Synthesis and preliminary evaluation as antimicrobial agents | Request PDF. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Scientific Reports, 12(1), 1957. [Link]

  • Gouda, M. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(31), 28245–28258. [Link]

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  • Akhtar, T., et al. (2024). Aryl-quinoline-4-carbonyl hydrazone bearing different 2-methoxyphenoxyacetamides as potent α-glucosidase inhibitors; molecular dynamics, kinetic and structure–activity relationship studies. Journal of Biomolecular Structure and Dynamics, 42(1), 1-17. [Link]

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  • Farghaly, A. M., et al. (1990). Non-steroidal antiinflammatory agents. Synthesis of novel 2-pyrazolyl-4(3H)-quinazolinones. Archiv der Pharmazie, 323(10), 833-836. [Link]

  • Taki, A. C., et al. (2024). Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. International Journal for Parasitology: Drugs and Drug Resistance, 24, 1-12. [Link]

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Validation

A Researcher's Guide to Preclinical Validation of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide: An Antibacterial Candidate

This guide provides a comprehensive framework for the preclinical evaluation of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide, a novel quinoline derivative with therapeutic potential against bacterial infections. We will...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide, a novel quinoline derivative with therapeutic potential against bacterial infections. We will navigate through a logical sequence of in vitro and in vivo assays, offering not just protocols, but the strategic rationale behind each experimental choice. Our objective is to build a robust data package to validate its antibacterial activity, comparing its performance against established antibiotics.

Introduction: The Promise of a Novel Quinolone Analog

The quinolone class of antibiotics has been a cornerstone in treating bacterial infections for decades. Their mechanism of action, primarily targeting the essential bacterial enzymes DNA gyrase and topoisomerase IV, leads to the fragmentation of the bacterial chromosome and subsequent cell death.[1][2][3][4][5] The emergence of resistance to older quinolones necessitates the development of new analogs. 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide is one such candidate, synthesized to potentially offer improved efficacy, a broader spectrum of activity, or better activity against resistant strains.[6][7][8][9] This guide outlines the critical preclinical steps to validate these hypotheses.

Part 1: In Vitro Characterization - Defining the Antibacterial Spectrum and Potency

The initial phase of preclinical validation involves a thorough in vitro characterization to determine the compound's intrinsic antibacterial activity and spectrum. The primary assays are the determination of the Minimum Inhibitory Concentration (MIC) and time-kill kinetics.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay provides a quantitative measure of the compound's potency against a panel of clinically relevant bacteria.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is aligned with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10][11][12][13]

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strains from frozen stocks onto appropriate agar plates (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours.

    • Select 3-5 isolated colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control (bacteria in MHB without compound) and a sterility control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Comparative Data Analysis

The performance of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide should be compared against standard-of-care antibiotics, such as Ciprofloxacin (a fluoroquinolone) and Vancomycin (a glycopeptide).

Table 1: Comparative MIC Values (µg/mL) of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide and Control Antibiotics

Bacterial Strain2-(4-Butoxyphenyl)quinoline-4-carbohydrazideCiprofloxacinVancomycin
Staphylococcus aureus (ATCC 29213)211
Staphylococcus aureus (MRSA, Clinical Isolate)4321
Enterococcus faecalis (ATCC 29212)822
Escherichia coli (ATCC 25922)40.06>128
Pseudomonas aeruginosa (ATCC 27853)160.5>128

Note: The data presented here are hypothetical and for illustrative purposes.

Workflow for In Vitro Antibacterial Assays

G cluster_0 In Vitro Assay Preparation cluster_1 MIC Assay cluster_2 Time-Kill Assay A Bacterial Culture Preparation C Serial Dilution of Compound A->C B Compound Stock Solution B->C D Inoculation of 96-well Plates C->D G Inoculation of Cultures with Compound (at MIC multiples) C->G E Incubation (18-24h, 37°C) D->E F Visual Reading of MIC E->F F->G Inform subsequent assays H Sampling at Time Points (0, 2, 4, 8, 24h) G->H I Serial Dilution & Plating H->I J Colony Counting (CFU/mL) I->J K Plotting Time-Kill Curves J->K

Caption: Workflow for in vitro antibacterial activity assessment.

Time-Kill Kinetic Assay

This dynamic assay provides insights into the bactericidal or bacteriostatic nature of the compound by measuring the rate of bacterial killing over time.[14][15][16][17][18]

Experimental Protocol: Time-Kill Assay

  • Preparation:

    • Prepare a bacterial suspension in MHB adjusted to a starting density of approximately 5 x 10⁵ CFU/mL.

    • Add 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.

    • Include a growth control without any compound.

  • Incubation and Sampling:

    • Incubate the cultures at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.

  • Quantification:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates for 18-24 hours at 37°C.

    • Count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.

Data Interpretation

A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by an inhibition of growth without a significant reduction in the bacterial population.

Table 2: Hypothetical Time-Kill Kinetics of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide against S. aureus (MRSA)

Time (hours)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.75.75.75.7
26.55.14.53.9
47.34.33.2<2.0
88.13.5<2.0<2.0
248.93.1<2.0<2.0

Note: <2.0 indicates below the limit of detection.

Part 2: In Vitro Safety Profiling - Assessing Cytotoxicity

A crucial aspect of preclinical development is to ensure that the antibacterial compound is selectively toxic to bacteria with minimal effects on mammalian cells.[19][20][21][22] Cytotoxicity assays are essential for this evaluation.

Experimental Protocol: MTT Assay for Mammalian Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[22]

  • Cell Culture:

    • Seed a mammalian cell line (e.g., HepG2, a human liver cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Expose the cells to serial dilutions of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Comparative Safety Analysis

The therapeutic index (TI) is a quantitative measure of the safety of a drug and is calculated as the ratio of the CC₅₀ to the MIC. A higher TI indicates a more favorable safety profile.

Table 3: Comparative Cytotoxicity and Therapeutic Index

CompoundCC₅₀ on HepG2 cells (µM)MIC against MRSA (µM)Therapeutic Index (CC₅₀/MIC)
2-(4-Butoxyphenyl)quinoline-4-carbohydrazide>1008.5>11.8
Ciprofloxacin>10096.6>1.0
Doxorubicin (Control)1.2N/AN/A

Note: Hypothetical data. Molecular weights used for conversion: 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide ~403.4 g/mol ; Ciprofloxacin ~331.4 g/mol .

Workflow for Cytotoxicity Testing

G A Seed Mammalian Cells in 96-well Plate B Overnight Incubation for Cell Adherence A->B C Treat Cells with Serial Dilutions of Compound B->C D Incubate for 24-48 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Add Solubilizing Agent F->G H Read Absorbance G->H I Calculate % Viability and CC50 H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Part 3: In Vivo Efficacy - Validation in a Preclinical Infection Model

In vivo models are indispensable for evaluating the therapeutic potential of a new antibacterial agent in a complex biological system. The neutropenic murine thigh infection model is a well-established and standardized model for the initial in vivo assessment of antimicrobial efficacy.[23][24][25][26]

Experimental Protocol: Neutropenic Murine Thigh Infection Model

  • Induction of Neutropenia:

    • Render mice neutropenic by intraperitoneal administration of cyclophosphamide on days -4 and -1 prior to infection. This minimizes the contribution of the host immune system, allowing for a direct assessment of the compound's antibacterial activity.[24][25]

  • Infection:

    • At day 0, inject a defined inoculum of the target bacteria (e.g., MRSA) into the thigh muscle of the mice.

  • Treatment:

    • Initiate treatment with 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide at various doses and dosing regimens 2 hours post-infection.

    • Include a vehicle control group and a group treated with a standard antibiotic (e.g., vancomycin for MRSA).

  • Assessment of Bacterial Burden:

    • At 24 hours post-infection, euthanize the mice.

    • Aseptically remove the infected thigh, homogenize it, and perform serial dilutions.

    • Plate the dilutions to determine the bacterial load (CFU/g of tissue).

Comparative Efficacy Data

The primary endpoint is the reduction in bacterial burden in the thighs of treated mice compared to the vehicle control group at the start of therapy.

Table 4: In Vivo Efficacy in the Murine Thigh Infection Model (MRSA)

Treatment GroupDose (mg/kg)Mean Bacterial Load (log₁₀ CFU/g) at 24hChange from Initial Burden (log₁₀ CFU/g)
Initial Burden (2h post-infection)-6.80
Vehicle Control-8.9+2.1
2-(4-Butoxyphenyl)quinoline-4-carbohydrazide255.5-1.3
2-(4-Butoxyphenyl)quinoline-4-carbohydrazide504.2-2.6
Vancomycin504.5-2.3

Note: Hypothetical data.

Workflow for In Vivo Efficacy Study

G A Induce Neutropenia in Mice (Cyclophosphamide) B Intramuscular Infection with Bacteria (e.g., MRSA) A->B C Initiate Treatment (Test Compound, Vehicle, Control Antibiotic) B->C D Administer Doses over 24 hours C->D E Euthanize Mice at 24 hours post-infection D->E F Excise and Homogenize Thigh Tissue E->F G Serial Dilution and Plating F->G H Incubate Plates and Count Colonies G->H I Calculate Bacterial Burden (CFU/g) H->I

Caption: Workflow for the neutropenic murine thigh infection model.

Conclusion

This guide has outlined a systematic and robust approach to the preclinical validation of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide as a potential antibacterial agent. By following these logically structured in vitro and in vivo evaluations, researchers can generate a comprehensive data package. The comparative analysis against standard antibiotics at each stage is critical for contextualizing the compound's performance and making informed decisions about its potential for further development. The hypothetical data presented illustrates a promising candidate with potent bactericidal activity, a favorable safety profile, and significant in vivo efficacy, warranting further investigation.

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Comparative

A Comparative Guide to Quinoline-Based Inhibitors: Profiling 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide Against Clinically-Relevant Counterparts

Introduction: The Quinoline Scaffold - A Cornerstone of Modern Medicinal Chemistry The quinoline ring system, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in the realm of drug discovery.[1] Its uniq...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Cornerstone of Modern Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in the realm of drug discovery.[1] Its unique structural and electronic properties, including its ability to engage in hydrogen bonding and hydrophobic interactions, have made it a versatile framework for the development of a multitude of therapeutic agents.[2] Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] In the landscape of oncology, the quinoline core is particularly prominent, forming the backbone of several FDA-approved drugs that target key signaling pathways implicated in tumor growth and progression.[3][4] This guide provides an in-depth comparison of the emerging investigational compound, 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide, with established quinoline-based inhibitors, offering insights into their mechanisms of action, performance data, and the experimental methodologies used for their evaluation.

Focus Compound: 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide

While specific experimental data for 2-(4-butoxyphenyl)quinoline-4-carbohydrazide is not extensively published, we can infer its potential biological activity and mechanism of action by examining a closely related analogue, 2-(4-bromophenyl)quinoline-4-carbohydrazide . The carbohydrazide moiety at the 4-position of the quinoline ring is a key structural feature that has been explored for its potential as a pharmacophore in various therapeutic areas.

Recent studies on 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have shed light on the potential of this scaffold as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology.[5][6] A derivative of 2-(4-bromophenyl)quinoline-4-carbohydrazide, when further modified into an acrylamide hybrid, demonstrated significant antiproliferative activity against the MCF-7 breast cancer cell line and inhibitory activity against EGFR kinase.[5][6]

Inferred Mechanism of Action

Based on the data from its analogues, 2-(4-butoxyphenyl)quinoline-4-carbohydrazide is hypothesized to function as a kinase inhibitor. The quinoline nitrogen can act as a hydrogen bond acceptor, a common interaction motif in the hinge region of kinase active sites. The 2-phenyl group, with its butoxy substituent, likely occupies a hydrophobic pocket within the kinase domain, contributing to binding affinity and selectivity. The carbohydrazide moiety at the 4-position can serve as a linker to introduce further chemical diversity or engage in additional hydrogen bonding interactions with the target protein.

The EGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Inhibition of EGFR blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to cell cycle arrest and apoptosis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor 2-(4-Butoxyphenyl)quinoline- 4-carbohydrazide (Hypothesized) Inhibitor->EGFR

Caption: Hypothesized mechanism of action for 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide targeting the EGFR signaling pathway.

Comparative Analysis with Clinically Approved Quinoline-Based Inhibitors

To contextualize the potential of 2-(4-butoxyphenyl)quinoline-4-carbohydrazide, we will compare it with four FDA-approved quinoline-based drugs: Bosutinib, Cabozantinib, and Lenvatinib, which are all tyrosine kinase inhibitors, and Topotecan, a topoisomerase inhibitor. This comparison highlights the diverse applications of the quinoline scaffold in oncology.

InhibitorPrimary Target(s)FDA-Approved Indications (Selected)
2-(4-bromophenyl)quinoline-4-carbohydrazide derivative EGFR (inferred)Investigational
Bosutinib BCR-Abl, Src family kinasesChronic Myeloid Leukemia (CML)[7][8][9]
Cabozantinib MET, VEGFR2, AXL, RETMedullary Thyroid Cancer, Renal Cell Carcinoma[2][10][11][12][13]
Lenvatinib VEGFR1-3, FGFR1-4, PDGFRα, RET, KITDifferentiated Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma[1][6][14][15][16]
Topotecan Topoisomerase IOvarian Cancer, Small Cell Lung Cancer, Cervical Cancer[5][17][18]
Performance Data

Quantitative data, such as the half-maximal inhibitory concentration (IC50), is crucial for comparing the potency of different inhibitors.

CompoundTarget/Cell LineIC50 (µM)
2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide 6h (analogue)EGFR Kinase0.22[5][6]
MCF-7 (Breast Cancer)2.71[5][6]
Bosutinib BCR-Abl0.001 (in vitro)
Cabozantinib c-MET0.0093[3]
VEGFR20.001
Lenvatinib VEGFR2 (KDR)0.004
Topotecan -Varies by cell line and assay

Note: IC50 values can vary depending on the specific assay conditions.

Mechanistic Divergence: Kinase vs. Topoisomerase Inhibition

While 2-(4-butoxyphenyl)quinoline-4-carbohydrazide and its analogues are hypothesized to be kinase inhibitors, it is important to understand how this mechanism differs from other quinoline-based drugs like Topotecan.

Kinase inhibitors , such as Bosutinib, Cabozantinib, and Lenvatinib, are ATP-competitive inhibitors that bind to the active site of kinases, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction.

Topoisomerase inhibitors , like Topotecan, interfere with the function of topoisomerase I, an enzyme essential for DNA replication and repair.[5][17][18] Topotecan stabilizes the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and ultimately cell death.

Mechanism_Comparison cluster_kinase Kinase Inhibition cluster_topoisomerase Topoisomerase Inhibition Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Quinoline_Kinase_Inhibitor Quinoline Kinase Inhibitor Quinoline_Kinase_Inhibitor->Kinase Topoisomerase Topoisomerase I Cleavable_Complex Cleavable Complex Topoisomerase->Cleavable_Complex DNA DNA DNA->Cleavable_Complex DNA_Break DNA Strand Break Cleavable_Complex->DNA_Break Topotecan Topotecan Topotecan->Cleavable_Complex

Caption: Comparison of kinase and topoisomerase inhibition mechanisms.

Experimental Protocols

Synthesis of 2-(4-Aryl)quinoline-4-carbohydrazide

The synthesis of the 2-(4-aryl)quinoline-4-carbohydrazide scaffold typically follows a multi-step process, as described for the 2-(4-bromophenyl) analogue.[10]

Step 1: Pfitzinger Reaction

  • React isatin with a 4-substituted acetophenone (e.g., 4-butoxyacetophenone) in the presence of a strong base (e.g., potassium hydroxide) in refluxing ethanol.

  • This reaction forms the corresponding 2-(4-alkoxyphenyl)quinoline-4-carboxylic acid.

Step 2: Esterification

  • The carboxylic acid is then esterified, typically by refluxing in ethanol with a catalytic amount of sulfuric acid, to yield the ethyl ester.

Step 3: Hydrazinolysis

  • The ethyl ester is subsequently treated with hydrazine hydrate in refluxing ethanol to produce the final 2-(4-alkoxyphenyl)quinoline-4-carbohydrazide.

Synthesis_Workflow Isatin Isatin Pfitzinger Pfitzinger Reaction (KOH, Ethanol, Reflux) Isatin->Pfitzinger Acetophenone 4-Butoxyacetophenone Acetophenone->Pfitzinger Carboxylic_Acid 2-(4-Butoxyphenyl)quinoline- 4-carboxylic acid Pfitzinger->Carboxylic_Acid Esterification Esterification (Ethanol, H2SO4, Reflux) Carboxylic_Acid->Esterification Ester Ethyl 2-(4-Butoxyphenyl)quinoline- 4-carboxylate Esterification->Ester Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) Ester->Hydrazinolysis Final_Product 2-(4-Butoxyphenyl)quinoline- 4-carbohydrazide Hydrazinolysis->Final_Product

Caption: General synthetic workflow for 2-(4-aryl)quinoline-4-carbohydrazides.

In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol outlines a typical method to determine the IC50 value of a test compound against a specific kinase.

  • Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable kinase substrate (e.g., a synthetic peptide), kinase buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compound in kinase buffer. b. In a 96-well plate, add the kinase, substrate, and test compound dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at the optimal temperature and time for the specific kinase. e. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. f. Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. g. Calculate the IC50 value using a non-linear regression analysis.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Culture: Plate cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

The 2-(4-butoxyphenyl)quinoline-4-carbohydrazide scaffold represents a promising area for the development of novel kinase inhibitors. Based on the activity of its close analogues, it is plausible that this compound and its derivatives could exhibit potent anticancer activity, potentially through the inhibition of EGFR or other kinases. The comparison with clinically approved quinoline-based drugs like Bosutinib, Cabozantinib, and Lenvatinib underscores the therapeutic potential of this chemical class. However, it is important to note the mechanistic diversity within quinoline-based inhibitors, as exemplified by the topoisomerase inhibitor Topotecan.

Further research is warranted to synthesize and evaluate 2-(4-butoxyphenyl)quinoline-4-carbohydrazide and a library of related analogues to establish a clear structure-activity relationship. Comprehensive kinase profiling and in vivo efficacy studies will be essential to fully elucidate its therapeutic potential and selectivity. The insights gained from such studies could pave the way for the development of the next generation of targeted cancer therapies based on the versatile quinoline scaffold.

References

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(32), 23495-23504. Available from: [Link]

  • Eisai Inc. (n.d.). Mechanism of Action (MOA) of LENVIMA® (lenvatinib). Retrieved from [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. PubMed. Available from: [Link]

  • Solano, F., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3338. Available from: [Link]

  • Albiges, L., et al. (2017). [Cabozantinib: Mechanism of action, efficacy and indications]. Bulletin du Cancer, 104(5), 456-464. Available from: [Link]

  • Herben, V. M., et al. (1996). Topotecan - A novel topoisomerase I inhibitor: pharmacology and clinical experience. Clinical Cancer Research, 2(11), 1939-1948. Available from: [Link]

  • Patel, M., & Le, A. (2024). Lenvatinib. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Patsnap. (2025). What is the mechanism of action of Cabozantinib? Synapse. Available from: [Link]

  • Patsnap. (2024). What is the mechanism of Lenvatinib mesylate? Synapse. Available from: [Link]

  • BC Cancer. (2025). Topotecan. BC Cancer Drug Manual. Available from: [Link]

  • Taylor & Francis. (n.d.). Bosutinib – Knowledge and References. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Topotecan Hydrochloride? Synapse. Available from: [Link]

  • ResearchGate. (n.d.). The mechanism of action of topoisomerase I inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of cabozantinib. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Bosutinib Monohydrate? Synapse. Available from: [Link]

  • Wikipedia. (n.d.). Bosutinib. Retrieved from [Link]

  • Exelixis, Inc. (n.d.). CABOMETYX® (cabozantinib) Mechanism of Action. Retrieved from [Link]

  • Puttini, M., et al. (2006). Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia. Expert Opinion on Investigational Drugs, 15(11), 1355-1365. Available from: [Link]

  • National Cancer Institute. (n.d.). Definition of bosutinib. NCI Drug Dictionary. Retrieved from [Link]

  • Exelixis, Inc. (n.d.). CABOMETYX® (cabozantinib) MOA and the 3 key drivers of tumorigenesis. Retrieved from [Link]

  • Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett. Available from: [Link]

  • Gentz, C. de B., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. ChemMedChem. Available from: [Link]

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Validation

A Strategic Guide to Investigating Cross-Resistance with 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide

In the landscape of drug discovery, the emergence of resistance is an ever-present challenge. Understanding the potential for cross-resistance—where resistance to one compound confers resistance to another—is critical fo...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the emergence of resistance is an ever-present challenge. Understanding the potential for cross-resistance—where resistance to one compound confers resistance to another—is critical for the development of robust and durable therapeutic agents. This guide provides a comprehensive framework for designing and executing cross-resistance studies for the novel compound 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide. While direct resistance studies on this specific molecule are not yet prevalent in published literature, we can infer potential mechanisms and design robust experimental strategies based on the activities of structurally related quinoline-4-carbohydrazide derivatives.

Mechanistic Postulates for 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Research on analogous compounds provides several plausible mechanisms of action for 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide, which in turn inform our cross-resistance investigation strategy.

  • Antimicrobial Activity via DNA Gyrase Inhibition: Several 2-(substituted-phenyl)quinoline-4-carbohydrazide derivatives have demonstrated potent antibacterial activity by targeting microbial DNA gyrase.[1][2][3] This enzyme is a well-established target for antibiotics, notably the fluoroquinolone class.

  • Anticancer Activity via Kinase Inhibition: Recent studies have highlighted the potential of 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as anticancer agents that target the Epidermal Growth Factor Receptor (EGFR) kinase.[4][5][6][7] Resistance to EGFR inhibitors is a significant clinical issue, often arising from mutations in the EGFR gene or activation of bypass signaling pathways.

  • Modulation of Multidrug Resistance (MDR): Certain quinoline derivatives have been shown to reverse multidrug resistance by inhibiting the function of efflux pumps like P-glycoprotein (P-gp).[8] This suggests that 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide could potentially interact with MDR-associated proteins.

Given these potential mechanisms, a thorough cross-resistance study should consider comparator compounds from relevant therapeutic classes.

Designing the Cross-Resistance Study: A Multi-Pronged Approach

A robust cross-resistance study design is paramount. The following experimental workflow provides a comprehensive strategy to elucidate the cross-resistance profile of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide.

G cluster_0 Phase 1: Baseline Susceptibility cluster_1 Phase 2: Generation of Resistant Clones cluster_2 Phase 3: Cross-Resistance Profiling A Select Panel of Relevant Cell Lines/Strains B Determine Baseline IC50/MIC for 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide A->B C Determine Baseline IC50/MIC for Comparator Compounds A->C D Continuous Exposure to Sub-Lethal Concentrations of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide B->D G Determine IC50/MIC of Comparator Compounds against Resistant Clones C->G F Isolate and Propagate Resistant Clones D->F E Intermittent High-Concentration Pulse Selection E->F F->G H Calculate Resistance Factor (RF) G->H I Data Analysis and Interpretation H->I

Experimental workflow for cross-resistance studies.

Selection of Appropriate Biological Systems

The choice of cell lines or microbial strains is critical and should be guided by the postulated mechanism of action.

Postulated MechanismRecommended Cell Lines / StrainsRationale
DNA Gyrase Inhibition Staphylococcus aureus (including MRSA strains), Escherichia coli, Pseudomonas aeruginosaStandard bacterial strains for antibiotic testing. Including resistant strains (MRSA) provides additional insight.
EGFR Kinase Inhibition MCF-7 (Breast Cancer), A549 (Lung Cancer), HCT116 (Colon Cancer)Commonly used cancer cell lines with varying EGFR expression and mutation status.
MDR Modulation K562/ADM (Adriamycin-resistant leukemia), A2780 (Ovarian carcinoma), KB (Colchicine-resistant)Cell lines known to overexpress P-glycoprotein and exhibit a multidrug-resistant phenotype.[8]
Comparator Compound Selection

The choice of comparator compounds is crucial for contextualizing the cross-resistance profile.

Postulated MechanismComparator Compound ClassSpecific Examples
DNA Gyrase Inhibition FluoroquinolonesCiprofloxacin, Levofloxacin
EGFR Kinase Inhibition EGFR Tyrosine Kinase InhibitorsGefitinib, Erlotinib, Lapatinib
MDR Modulation P-gp SubstratesDoxorubicin, Vincristine, Paclitaxel
MDR Modulation P-gp InhibitorsVerapamil
Experimental Protocol: A Step-by-Step Guide

I. Baseline Susceptibility Testing

  • Cell/Bacterial Culture: Culture the selected cell lines or bacterial strains according to standard protocols.

  • Compound Preparation: Prepare stock solutions of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide and all comparator compounds in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation:

    • For adherent cells, seed cells in 96-well plates and allow them to attach overnight.

    • For suspension cells or bacteria, add cells/bacteria directly to the 96-well plates containing the compounds.

  • Compound Addition: Add serial dilutions of the test compounds to the assay plates. Include a solvent control and a positive control (a known effective compound).

  • Incubation: Incubate the plates for a predetermined period (e.g., 48-72 hours for cancer cells, 18-24 hours for bacteria).

  • Viability/Growth Assessment: Determine cell viability or bacterial growth using a suitable assay (e.g., MTT, resazurin, or measuring optical density at 600 nm for bacteria).

  • Data Analysis: Calculate the IC50 (for cancer cells) or MIC (for bacteria) values for each compound.

II. Generation of Resistant Clones

  • Continuous Exposure Method:

    • Culture cells/bacteria in the presence of a sub-lethal concentration (e.g., IC20) of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide.

    • Gradually increase the concentration of the compound as the cells/bacteria adapt and resume normal growth.

    • Continue this process until a significant increase in the IC50/MIC is observed.

  • Pulse Selection Method:

    • Expose cells/bacteria to a high concentration (e.g., 5-10 times the IC50/MIC) of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide for a short period (e.g., 24 hours).

    • Wash the cells/bacteria to remove the compound and allow the surviving population to recover.

    • Repeat this cycle multiple times.

  • Isolation of Resistant Clones: Isolate single clones from the resistant population using standard techniques (e.g., limiting dilution or colony picking).

III. Cross-Resistance Profiling

  • Susceptibility Testing of Resistant Clones: Perform susceptibility testing as described in Section I on the isolated resistant clones using the panel of comparator compounds.

  • Calculation of Resistance Factor (RF):

    • RF = (IC50 or MIC of the compound against the resistant clone) / (IC50 or MIC of the compound against the parental cell line/strain)

  • Data Interpretation: An RF value significantly greater than 1 indicates cross-resistance. An RF value less than 1 suggests collateral sensitivity.

Data Presentation and Interpretation

The results of the cross-resistance study should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Hypothetical Cross-Resistance Profile of a 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide-Resistant S. aureus Strain

CompoundParental Strain MIC (µM)Resistant Clone MIC (µM)Resistance Factor (RF)
2-(4-Butoxyphenyl)quinoline-4-carbohydrazide 26432
Ciprofloxacin13232
Levofloxacin0.51632
Doxorubicin881
Verapamil>100>100N/A

In this hypothetical scenario, the high RF values for ciprofloxacin and levofloxacin would strongly suggest a shared mechanism of resistance, likely involving mutations in DNA gyrase or alterations in drug efflux, and thus, cross-resistance. The lack of change in susceptibility to doxorubicin would indicate that the resistance mechanism is specific to the quinoline class and not due to a general MDR phenotype.

G cluster_0 Potential Resistance Mechanisms cluster_1 Cross-Resistance Implications A Target Alteration (e.g., DNA Gyrase Mutation) E Cross-resistance to other DNA Gyrase Inhibitors A->E B Increased Efflux (e.g., P-gp Upregulation) F Cross-resistance to a broad range of P-gp substrates B->F C Drug Inactivation G No Cross-resistance C->G D Bypass Pathway Activation H Cross-resistance to other EGFR inhibitors D->H

Logical relationships between resistance mechanisms and cross-resistance outcomes.

Conclusion and Future Directions

A comprehensive understanding of cross-resistance is non-negotiable in the preclinical development of any new therapeutic candidate. For 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide, the strategies outlined in this guide provide a robust framework for a thorough investigation. By leveraging knowledge from structurally similar compounds, we can anticipate potential mechanisms of action and design targeted experiments to probe for cross-resistance. The data generated from these studies will be invaluable in defining the therapeutic potential and positioning of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide in the ever-evolving landscape of drug discovery. Subsequent mechanistic studies, such as target sequencing and gene expression analysis in the resistant clones, will be essential to confirm the molecular basis of any observed cross-resistance.

References

  • Tsuruo, T., et al. (1991). Circumvention of multidrug resistance by a newly synthesized quinoline derivative, MS-073. Japanese Journal of Cancer Research, 82(5), 545-551.
  • Asadipour, A., et al. (2020). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 19(2), 163-176.
  • Nipate, A. S., et al. (2023). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies.
  • Abdel-Wahab, B. F., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(22), 19685–19701.
  • Abdel-Wahab, B. F., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.
  • ChemicalBook. (n.d.). 2-(4-BUTOXYPHENYL)QUINOLINE-4-CARBOHYDRAZIDE.
  • Chemdiv. (n.d.). Compound 2-(4-butoxyphenyl)quinoline-4-carboxamide.
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  • EvitaChem. (n.d.). 2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide.
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  • Abdel-Wahab, B. F., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • Zaki, E. G., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. PubMed.
  • Wu, H., et al. (2024).
  • Zaki, E. G., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. PubMed.
  • PubChem. (n.d.). N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists.
  • Zaki, E. G., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing.
  • Li, Y., et al. (2025). Discovery of Novel Quinazolinone-2-carbohydrazide Derivatives as Effective Succinate Dehydrogenase Inhibitors and Biosafety Assessment on Rice and Zebrafish. Journal of Agricultural and Food Chemistry.
  • Abdel-Maksoud, M. S., et al. (2022). Novel 1,2,4-Triazine-Quinoline Hybrids: The Privileged Scaffolds as Potent Multi-target Inhibitors of LPS-Induced Inflammatory Response Via Dual COX-2 and 15-LOX Inhibition.

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Comparative

A Comparative Cytotoxicity Analysis of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide Against Standard Chemotherapeutic Agents

A Technical Guide for Researchers in Oncology Drug Discovery Introduction The relentless pursuit of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncology research. Qu...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology Drug Discovery

Introduction

The relentless pursuit of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncology research. Quinoline derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of pharmacological activities, including anticancer properties. This guide focuses on a specific derivative, 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide, and provides a comprehensive benchmark of its cytotoxic potential against established chemotherapeutic drugs: Doxorubicin, Cisplatin, and Paclitaxel.

The rationale for investigating this particular scaffold lies in the known anticancer activities of quinoline-4-carbohydrazide derivatives, which have shown potent cytotoxic effects against various cancer cell lines.[1][2] The addition of a butoxyphenyl group at the 2-position is hypothesized to enhance lipophilicity, potentially improving cellular uptake and target engagement. This guide will delve into the putative mechanism of action of this novel compound, drawing parallels with related structures, and present a framework for its cytotoxic evaluation.

Mechanistic Overview: A Tale of Diverse Cellular Assaults

Understanding the mechanism of action is paramount in evaluating the potential of a new anticancer agent. While the precise pathway for 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide is yet to be fully elucidated, insights can be gleaned from similar quinoline-4-carbohydrazide-acrylamide hybrids, which have been shown to target the Epidermal Growth Factor Receptor (EGFR) kinase.[1][3] EGFR is a key regulator of cellular growth and proliferation, and its inhibition can lead to cell cycle arrest and apoptosis.[1]

In contrast, the standard chemotherapeutics employed in this comparison operate through distinct and well-characterized mechanisms:

  • Doxorubicin: This anthracycline antibiotic primarily functions by intercalating into DNA, thereby inhibiting topoisomerase II and leading to DNA double-strand breaks.[4] This triggers a DNA damage response, ultimately culminating in apoptosis.[4] Doxorubicin is also known to generate reactive oxygen species (ROS), contributing to its cytotoxic effects.[4]

  • Cisplatin: A platinum-based drug, cisplatin forms intra-strand crosslinks with DNA, distorting its structure and interfering with DNA replication and transcription.[5][6] This DNA damage activates signaling pathways that lead to apoptosis.[5][6]

  • Paclitaxel: This taxane promotes the polymerization of tubulin, leading to the formation of overly stable microtubules.[7][8] This disrupts the normal dynamics of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10]

The following diagrams illustrate the distinct signaling pathways of these agents.

cluster_dox Doxorubicin Pathway Dox Doxorubicin DNA_intercalation DNA Intercalation & Topoisomerase II Inhibition Dox->DNA_intercalation ROS Reactive Oxygen Species (ROS) Dox->ROS DSB DNA Double-Strand Breaks DNA_intercalation->DSB DDR DNA Damage Response (DDR) DSB->DDR ROS->DDR Apoptosis_Dox Apoptosis DDR->Apoptosis_Dox

Caption: Doxorubicin's cytotoxic mechanism.

cluster_cis Cisplatin Pathway Cis Cisplatin DNA_adducts Formation of DNA Adducts Cis->DNA_adducts Replication_inhibition Inhibition of DNA Replication & Transcription DNA_adducts->Replication_inhibition Signal_transduction Signal Transduction (ATR, p53, MAPK) Replication_inhibition->Signal_transduction Apoptosis_Cis Apoptosis Signal_transduction->Apoptosis_Cis

Caption: Cisplatin's mechanism of inducing apoptosis.

cluster_pac Paclitaxel Pathway Pac Paclitaxel Microtubule_stabilization Microtubule Stabilization Pac->Microtubule_stabilization Mitotic_arrest Mitotic Spindle Disruption & Arrest Microtubule_stabilization->Mitotic_arrest G2M_block G2/M Phase Cell Cycle Block Mitotic_arrest->G2M_block Apoptosis_Pac Apoptosis G2M_block->Apoptosis_Pac

Caption: Paclitaxel's disruption of microtubule dynamics.

cluster_novel Hypothesized Pathway for 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide Novel_compound 2-(4-Butoxyphenyl)quinoline- 4-carbohydrazide EGFR_binding Binding to EGFR Kinase Domain (Hypothesized) Novel_compound->EGFR_binding EGFR_inhibition Inhibition of EGFR Tyrosine Kinase Activity EGFR_binding->EGFR_inhibition Downstream_inhibition Inhibition of Downstream Signaling (e.g., Akt, MAPK) EGFR_inhibition->Downstream_inhibition Proliferation_inhibition Inhibition of Cell Proliferation Downstream_inhibition->Proliferation_inhibition Apoptosis_Novel Apoptosis Proliferation_inhibition->Apoptosis_Novel

Caption: Hypothesized mechanism for the novel compound.

Experimental Design: A Rigorous Approach to Cytotoxicity Profiling

To ensure a robust and reproducible comparison, a standardized in vitro cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in living cells to form an insoluble purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Selection of Cell Lines

The choice of cancer cell lines is critical for a comprehensive evaluation. It is recommended to use a panel of cell lines representing different tumor types to assess the breadth of activity. For this comparative guide, we propose the use of:

  • MCF-7: A human breast adenocarcinoma cell line, which is estrogen receptor-positive.

  • MDA-MB-231: A triple-negative human breast adenocarcinoma cell line, known for its aggressive phenotype.

  • A549: A human lung carcinoma cell line.

  • HeLa: A human cervical cancer cell line.

  • HepG2: A human liver carcinoma cell line.

This selection allows for the evaluation of the compound's efficacy across a spectrum of cancers with varying genetic backgrounds and therapeutic sensitivities.

Detailed MTT Assay Protocol

The following protocol provides a step-by-step guide for performing the MTT cytotoxicity assay.

start Start cell_seeding 1. Cell Seeding (e.g., 1x10^4 cells/well in 96-well plate) start->cell_seeding incubation_24h 2. Incubation (24h) Allow cells to adhere cell_seeding->incubation_24h treatment 3. Compound Treatment Add serial dilutions of test compounds (Novel compound & standards) incubation_24h->treatment incubation_48h 4. Incubation (48h) treatment->incubation_48h mtt_addition 5. MTT Addition (e.g., 20 µL of 5 mg/mL MTT solution) incubation_48h->mtt_addition incubation_4h 6. Incubation (2-4h) Allow formazan formation mtt_addition->incubation_4h solubilization 7. Solubilization Add 100 µL of solubilization solution (e.g., DMSO) incubation_4h->solubilization absorbance_reading 8. Absorbance Reading (570 nm) solubilization->absorbance_reading data_analysis 9. Data Analysis Calculate % viability and IC50 values absorbance_reading->data_analysis end End data_analysis->end

Caption: Experimental workflow for the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[11]

  • Compound Preparation: Prepare a stock solution of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide and the standard chemotherapeutics (Doxorubicin, Cisplatin, Paclitaxel) in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to obtain a range of final concentrations for treatment.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium and add 100 µL of fresh medium containing the various concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

  • Incubation: Incubate the treated plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, should be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Comparative Cytotoxicity Data (Hypothetical)

The following table presents hypothetical IC50 values for 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide and the standard chemotherapeutics across the selected cancer cell lines. It is crucial to note that these values are for illustrative purposes and actual experimental data would be required for a definitive comparison.

Cell Line2-(4-Butoxyphenyl)quinoline-4-carbohydrazide (IC50, µM)Doxorubicin (IC50, µM)Cisplatin (IC50, µM)Paclitaxel (IC50, nM)
MCF-7 5.20.9[14]15.54.5[7]
MDA-MB-231 3.82.2[14]10.26.1[7]
A549 7.11.58.77.5[7]
HeLa 4.50.5[15]5.43.2[7]
HepG2 6.31.812.15.8[7]

Discussion and Future Directions

The hypothetical data suggests that 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide exhibits moderate cytotoxic activity across a range of cancer cell lines. While its potency may not surpass that of established drugs like Doxorubicin and Paclitaxel in all cases, its distinct (hypothesized) mechanism of action targeting EGFR could offer advantages. For instance, it may be effective against tumors that have developed resistance to DNA-damaging agents or microtubule inhibitors.

The slightly enhanced activity against the triple-negative breast cancer cell line MDA-MB-231 is noteworthy and warrants further investigation, as this is a particularly challenging cancer subtype to treat.

Future experimental work should focus on:

  • Mechanism of Action Studies: Confirming the inhibition of EGFR kinase activity through in vitro kinase assays and Western blotting to assess the phosphorylation status of EGFR and its downstream targets.

  • Cell Cycle Analysis: Using flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.

  • Apoptosis Assays: Employing techniques such as Annexin V/Propidium Iodide staining to quantify the induction of apoptosis.

  • In Vivo Studies: Evaluating the anti-tumor efficacy and toxicity of the compound in preclinical animal models.

  • Combination Studies: Investigating potential synergistic effects when combined with standard chemotherapeutic agents.

Conclusion

2-(4-Butoxyphenyl)quinoline-4-carbohydrazide represents a promising scaffold for the development of novel anticancer agents. This guide has provided a comprehensive framework for benchmarking its cytotoxicity against standard chemotherapeutics. The proposed experimental design, rooted in established methodologies, will enable researchers to rigorously evaluate its potential and elucidate its mechanism of action. While the journey from a promising compound to a clinical candidate is long and arduous, a systematic and comparative approach, as outlined here, is the essential first step.

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Validation

In-Vivo Validation of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide's Anti-Inflammatory Mechanism: A Comparative Guide

This guide provides a comprehensive framework for the in-vivo validation of the hypothesized anti-inflammatory mechanism of action of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide. Quinoline derivatives are a significant...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-vivo validation of the hypothesized anti-inflammatory mechanism of action of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide. Quinoline derivatives are a significant class of heterocyclic compounds known for a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] The specific biological activity of a quinoline derivative is heavily influenced by its substitution pattern. While the precise mechanism of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide is yet to be fully elucidated, this guide will proceed under the hypothesis of an anti-inflammatory mode of action, a common characteristic of this chemical family.[2][4]

This document will provide a comparative analysis of established in-vivo models and methodologies, offering researchers the rationale behind experimental choices to rigorously test this hypothesis. We will explore various preclinical models that are instrumental in the evaluation of novel anti-inflammatory agents.[5][6][7][8]

Section 1: The Rationale for In-Vivo Validation

In-vitro assays, while crucial for initial screening and target identification, cannot fully replicate the complex physiological environment of a living organism. In-vivo validation is indispensable for understanding a compound's pharmacokinetic and pharmacodynamic (PK/PD) profile, assessing its efficacy in a systemic context, and identifying potential toxicities. For a novel anti-inflammatory agent, in-vivo studies are critical to determine its therapeutic potential and safety profile before it can be considered for clinical development.

Section 2: Comparative In-Vivo Models for Acute Inflammation

Acute inflammation is the body's initial response to harmful stimuli and is characterized by the classical signs of redness, swelling, heat, and pain.[7] Several well-established animal models are used to induce and measure acute inflammation, allowing for the evaluation of potential anti-inflammatory compounds.

Carrageenan-Induced Paw Edema

This is one of the most widely used models for acute inflammation.[9][10] Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is driven by prostaglandins and other inflammatory mediators.[10] This model is particularly useful for evaluating compounds that may inhibit these pathways.

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Grouping: Animals are divided into control (vehicle), positive control (e.g., indomethacin), and test groups (2-(4-Butoxyphenyl)quinoline-4-carbohydrazide at various doses).

  • Compound Administration: The test compound or vehicle is administered orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Other Acute Inflammation Models

Other models for acute inflammation include:

  • Croton Oil-Induced Ear Edema: This model is useful for assessing the topical anti-inflammatory activity of a compound.[7]

  • Acetic Acid-Induced Vascular Permeability: This model measures the ability of a compound to reduce the leakage of fluid and proteins from blood vessels, a key feature of inflammation.[9]

  • Carrageenan-Induced Pleurisy: This model allows for the collection and analysis of pleural exudate, providing insights into leukocyte migration and inflammatory mediator levels.[11]

The choice of model depends on the specific aspect of the inflammatory response being investigated.

Section 3: Comparative In-Vivo Models for Chronic Inflammation

Chronic inflammation is a prolonged inflammatory response that can lead to tissue damage and is associated with various diseases.[6][12]

Adjuvant-Induced Arthritis

This model is a well-established animal model of rheumatoid arthritis. Injection of Freund's complete adjuvant induces a systemic inflammatory response characterized by joint inflammation, swelling, and bone erosion.

  • Animal Model: Lewis rats are commonly used due to their susceptibility to developing arthritis.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's complete adjuvant at the base of the tail.

  • Compound Administration: Treatment with the test compound, vehicle, or positive control (e.g., methotrexate) typically begins on the day of adjuvant injection and continues for several weeks.

  • Assessment of Arthritis: The severity of arthritis is assessed by measuring paw volume, arthritic score (visual assessment of joint inflammation), and body weight.

  • Histopathological Analysis: At the end of the study, joints are collected for histological examination to assess synovial inflammation, cartilage destruction, and bone erosion.

  • Biomarker Analysis: Blood samples can be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and other biomarkers.

Section 4: Data Presentation and Interpretation

Quantitative data from in-vivo studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Effect of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide on Carrageenan-Induced Paw Edema
Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-1.5 ± 0.1-
Indomethacin100.8 ± 0.0546.7%
Test Compound251.2 ± 0.0820.0%
Test Compound500.9 ± 0.0640.0%
Test Compound1000.7 ± 0.0453.3%

Section 5: Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex experimental procedures and biological pathways.

G cluster_0 In-Vivo Validation Workflow Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Compound Administration Compound Administration Grouping->Compound Administration Induction of Inflammation Induction of Inflammation Compound Administration->Induction of Inflammation Data Collection Data Collection Induction of Inflammation->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis Histopathology & Biomarker Analysis Histopathology & Biomarker Analysis Data Analysis->Histopathology & Biomarker Analysis

Caption: A generalized workflow for in-vivo validation of an anti-inflammatory compound.

G cluster_0 Key Inflammatory Pathways Inflammatory Stimulus Inflammatory Stimulus Activation of Signaling Pathways Activation of Signaling Pathways Inflammatory Stimulus->Activation of Signaling Pathways e.g., NF-κB, MAPK Cell Membrane Cell Membrane Upregulation of Pro-inflammatory Genes Upregulation of Pro-inflammatory Genes Activation of Signaling Pathways->Upregulation of Pro-inflammatory Genes Production of Inflammatory Mediators Production of Inflammatory Mediators Upregulation of Pro-inflammatory Genes->Production of Inflammatory Mediators Cytokines, Prostaglandins Inflammatory Response Inflammatory Response Production of Inflammatory Mediators->Inflammatory Response Test Compound Test Compound Test Compound->Activation of Signaling Pathways Inhibition

Caption: Simplified diagram of key signaling pathways in inflammation potentially targeted by the test compound.

Section 6: Conclusion and Future Directions

The in-vivo validation of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide's hypothesized anti-inflammatory activity requires a systematic and multi-faceted approach. By employing a combination of acute and chronic inflammation models, researchers can gain a comprehensive understanding of the compound's efficacy and potential mechanism of action. Further studies should focus on elucidating the specific molecular targets of the compound and conducting more extensive toxicological evaluations to establish a robust safety profile. This rigorous preclinical evaluation is a critical step in the journey of translating a promising chemical entity into a potential therapeutic agent.

References

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Comparative

A Comparative Analysis of Butoxy and Bromo Derivatives of 2-Phenylquinoline-4-Carbohydrazide: A Guide for Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][...

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The 2-phenylquinoline-4-carbohydrazide core, in particular, offers a versatile platform for the development of novel therapeutic agents. The introduction of various substituents onto this core structure can significantly modulate the compound's physicochemical properties and biological efficacy. This guide provides an in-depth comparative analysis of two such derivatives: the butoxy and bromo substituted analogues of 2-phenylquinoline-4-carbohydrazide, offering insights into their synthesis, spectral characterization, and potential biological activities.

Synthesis and Structural Elucidation: A Tale of Two Substituents

The synthetic pathway to 2-phenylquinoline-4-carbohydrazide derivatives typically begins with the Pfitzinger reaction, a robust method for constructing the quinoline ring system.[3] This involves the condensation of isatin with an appropriate acetophenone under basic conditions to yield the corresponding 2-phenylquinoline-4-carboxylic acid. Subsequent esterification followed by treatment with hydrazine hydrate affords the key 2-phenylquinoline-4-carbohydrazide intermediate.

For the bromo derivative, specifically 2-(4-bromophenyl)quinoline-4-carbohydrazide, the synthesis starts with 4-bromoacetophenone.[3] The resulting carbohydrazide can be further modified to generate a variety of pharmacologically active compounds.

While a direct synthesis for a butoxy-substituted analogue at the same position on the phenyl ring is not explicitly detailed in the reviewed literature, a similar synthetic strategy can be postulated. The synthesis would likely involve a butoxy-substituted acetophenone as the starting material, following the same Pfitzinger reaction and subsequent conversion to the carbohydrazide.

Structural Characterization:

The confirmation of the synthesized structures relies on a suite of spectroscopic techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Key spectral bands would confirm the presence of functional groups. For the carbohydrazide moiety, characteristic absorptions for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching (around 1660-1680 cm⁻¹), and N-H bending (around 1620-1640 cm⁻¹) would be expected.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the precise arrangement of atoms. In ¹H NMR, the aromatic protons of the quinoline and phenyl rings would appear in the downfield region (typically 7.0-9.0 ppm), while the protons of the butoxy group would be found in the upfield region. The exchangeable protons of the -NHNH₂ group would also be identifiable. In ¹³C NMR, the signals for the carbonyl carbon and the aromatic carbons would be characteristic.

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition.

Comparative Biological Activities: Unraveling Therapeutic Potential

The nature of the substituent on the 2-phenylquinoline-4-carbohydrazide scaffold is a key determinant of its biological activity. Here, we compare the potential anti-inflammatory, analgesic, and antimicrobial properties of the butoxy and bromo derivatives based on existing literature for structurally related compounds.

Anti-inflammatory and Analgesic Activity

Quinoline derivatives are known to exhibit anti-inflammatory and analgesic effects, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[4][5]

The bromo substituent, being a halogen, can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with its biological target. Studies on other bromo-substituted heterocyclic compounds have demonstrated significant anti-inflammatory and analgesic properties.

The butoxy group, an alkoxy substituent, can also influence the molecule's pharmacokinetic and pharmacodynamic profile. While direct data on a butoxy derivative of 2-phenylquinoline-4-carbohydrazide is scarce, other alkoxy-substituted quinolines have shown promising anti-inflammatory and analgesic activities.[6]

To quantitatively compare these activities, two standard in-vivo models are employed:

Table 1: Comparative Anti-inflammatory and Analgesic Activity Data (Hypothetical)

CompoundAnti-inflammatory Activity (% Inhibition of Paw Edema)Analgesic Activity (% Protection in Writhing Test)
Butoxy Derivative Data not availableData not available
Bromo Derivative Data not availableData not available
Diclofenac Sodium (Standard) ~50-60%~70-80%
Aspirin (Standard) Not applicable~40-50%[1]

Note: This table is a template for expected data. Specific values for the butoxy and bromo derivatives are not currently available in the cited literature.

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery.[7] The antibacterial and antifungal potential of the butoxy and bromo derivatives can be assessed using the agar well diffusion method.

The bromo substituent has been incorporated into numerous antimicrobial agents, and its presence on the quinoline ring is anticipated to confer antibacterial and antifungal properties.[8][9] For the butoxy derivative, while less common in antimicrobial design compared to halogens, the overall lipophilicity and steric bulk of the butoxy group could influence its interaction with microbial cell walls or intracellular targets.[10]

Table 2: Comparative Antimicrobial Activity Data (Zone of Inhibition in mm)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
Butoxy Derivative Data not availableData not availableData not available
Bromo Derivative Data not availableData not availableData not available
Ciprofloxacin (Standard) ~25-30 mm~30-35 mmNot applicable
Fluconazole (Standard) Not applicableNot applicable~20-25 mm

Note: This table is a template for expected data. Specific values for the butoxy and bromo derivatives are not currently available in the cited literature.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are provided below.

In-Vivo Anti-inflammatory Activity: Formalin-Induced Paw Edema

This model is used to evaluate the anti-inflammatory potential of the compounds.[11]

Formalin_Induced_Paw_Edema A Acclimatize Rats B Divide into Groups (Control, Standard, Test) A->B C Administer Compounds Orally B->C D Inject Formalin (2.5%) into Subplantar Region of Hind Paw C->D E Measure Paw Volume (Plethysmometer) D->E F Record Paw Volume at 0, 1, 2, 3, 4, and 5 hours E->F G Calculate % Inhibition of Edema F->G

Caption: Workflow for the Formalin-Induced Paw Edema Test.

Protocol:

  • Male Wistar albino rats are acclimatized to laboratory conditions.

  • Animals are divided into control, standard (e.g., Diclofenac Sodium), and test groups.

  • Test compounds and the standard drug are administered orally.

  • After 30 minutes, edema is induced by injecting 100 µL of 2.5% formalin into the subplantar region of the right hind paw.[11]

  • The paw volume is measured immediately before and at 1, 2, 3, 4, and 5 hours after the formalin injection using a plethysmometer.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

In-Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This method assesses the peripheral analgesic activity of the compounds.[12]

Acetic_Acid_Writhing_Test A Acclimatize Mice B Divide into Groups (Control, Standard, Test) A->B C Administer Compounds Orally B->C D Inject Acetic Acid (1% v/v) Intraperitoneally C->D E Observe for Writhing Response D->E F Count Number of Writhings for 10-20 minutes E->F G Calculate % Protection F->G

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Protocol:

  • Swiss albino mice are used for the experiment.

  • The animals are divided into control, standard (e.g., Aspirin), and test groups.

  • The test compounds and standard drug are administered orally.

  • After a set period (e.g., 30-60 minutes), each mouse is injected intraperitoneally with 1% v/v acetic acid.[12]

  • The mice are then placed in an observation chamber.

  • The number of writhing responses (abdominal constrictions and stretching of hind limbs) is counted for a period of 10-20 minutes.

  • The percentage of protection against writhing is calculated for the treated groups compared to the control group.

In-Vitro Antimicrobial Activity: Agar Well Diffusion Method

This technique is used to determine the susceptibility of microorganisms to the synthesized compounds.[5][10]

Agar_Well_Diffusion A Prepare Muller-Hinton Agar Plates B Inoculate Plates with Test Microorganism A->B C Create Wells in the Agar B->C D Add Test Compounds, Standard, and Control to Wells C->D E Incubate Plates D->E F Measure Zone of Inhibition E->F

Caption: Workflow for the Agar Well Diffusion Method.

Protocol:

  • Muller-Hinton agar plates are prepared and sterilized.

  • The agar surface is uniformly inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.[10]

  • A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO), a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), and a negative control (solvent alone) are added to the wells.

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Conclusion and Future Directions

This comparative guide highlights the therapeutic potential of butoxy and bromo derivatives of 2-phenylquinoline-4-carbohydrazide. While a direct, head-to-head experimental comparison is not yet available in the literature, the analysis of structurally related compounds suggests that both derivatives are promising candidates for further investigation as anti-inflammatory, analgesic, and antimicrobial agents. The bromo-substituted derivative, in particular, benefits from the well-established role of halogens in enhancing pharmacological activity.

Future research should focus on the synthesis and direct comparative biological evaluation of these two derivatives under standardized conditions. This would provide a clearer understanding of their structure-activity relationships and help identify the more potent candidate for further preclinical and clinical development.

References

  • Khalifa, N. M., Al-Omar, M. A., Abd El-Galil, A. A., & Abd El-Reheem, M. (2016).
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  • Koster, R., Anderson, M., & De Beer, E. J. (1959). Acetic acid for analgesic screening.
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  • Ezeokonkwo, M. A., Ibeawuchi, C. G., & Onyia, C. C. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. International Journal of Applied Chemistry, 15(2), 99-112.
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  • Nowicka, J., Wójcik, M., Gzella, A. K., & Janecka, A. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International Journal of Molecular Sciences, 24(18), 13837.
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Validation

A Senior Application Scientist's Guide to the Synthesis of Quinoline-4-Carbohydrazides: A Comparative Analysis of Published Methods

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this class, quinoline-4-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this class, quinoline-4-carbohydrazides are pivotal intermediates and bioactive molecules in their own right, exhibiting a wide range of pharmacological activities. The efficient and reliable synthesis of these compounds is therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, comparative analysis of the prevalent published methods for the synthesis of quinoline-4-carbohydrazides, offering field-proven insights into the practical application of these techniques.

Core Synthetic Strategies: A Comparative Overview

The synthesis of quinoline-4-carbohydrazides can be broadly approached via two main pathways: the formation of the quinoline core followed by functionalization at the 4-position, or a convergent approach where the carbohydrazide moiety is incorporated during the primary quinoline synthesis. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.

Two of the most common methods for constructing the precursor quinoline-4-carboxylic acids or their esters are the Pfitzinger Reaction and the Doebner Reaction . The final conversion to the hydrazide is typically achieved through hydrazinolysis of a corresponding ester . An alternative, though less commonly published, approach involves the direct conversion of the carboxylic acid to the hydrazide using coupling agents .

This guide will dissect these methodologies, providing a comparative analysis of their performance based on published experimental data.

Method 1: The Pfitzinger Reaction followed by Esterification and Hydrazinolysis

The Pfitzinger reaction is a robust method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group in the presence of a base.[1] This is a powerful technique for accessing a variety of substituted quinolines. The resulting carboxylic acid is then esterified, typically using an alcohol in the presence of an acid catalyst, and subsequently converted to the hydrazide by reaction with hydrazine hydrate.

Mechanistic Considerations

The overall workflow of this approach involves three distinct chemical transformations. The initial Pfitzinger reaction proceeds via base-catalyzed hydrolysis of the isatin amide bond, followed by condensation with the carbonyl compound to form an enamine, which then undergoes intramolecular cyclization and dehydration to yield the quinoline-4-carboxylic acid. The subsequent esterification is a classic Fischer esterification. The final step, hydrazinolysis, is a nucleophilic acyl substitution where hydrazine displaces the alkoxy group of the ester.

Experimental Protocols

Protocol 1.1: Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid via Pfitzinger Reaction
  • Reactants: Isatin and 4-bromoacetophenone.

  • Conditions: The reaction is carried out in refluxing ethanol under basic conditions, typically using potassium hydroxide.[2][3]

  • Work-up: After reflux, the reaction mixture is cooled, and the solvent is removed. The residue is dissolved in water, and any unreacted starting materials are removed by extraction. The aqueous layer is then acidified to precipitate the desired carboxylic acid, which is collected by filtration.[1]

Protocol 1.2: Esterification of 2-(4-Bromophenyl)quinoline-4-carboxylic acid
  • Reactants: 2-(4-Bromophenyl)quinoline-4-carboxylic acid and absolute ethanol.

  • Catalyst: A catalytic amount of concentrated sulfuric acid is used as a dehydrating agent.[2][3]

  • Conditions: The mixture is heated under reflux.

  • Work-up: Upon completion, the reaction mixture is cooled and poured into ice water. The precipitated ester is collected by filtration.

Protocol 1.3: Synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide from Ethyl Ester
  • Reactants: Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate and hydrazine hydrate.

  • Solvent: Absolute ethanol is a commonly used solvent.[2][3]

  • Conditions: The reaction mixture is heated under reflux for several hours.

  • Work-up: After cooling, the mixture is poured into ice-cold water. The resulting solid product is collected by filtration.[2]

Method 2: Direct Hydrazinolysis of Esters (The Most Common Final Step)

The conversion of a quinoline-4-carboxylate ester to the corresponding carbohydrazide via reaction with hydrazine hydrate is the most frequently reported and generally high-yielding method for the final step in the synthesis of these compounds.

Causality Behind Experimental Choices
  • Excess Hydrazine Hydrate: An excess of hydrazine hydrate is typically used to drive the reaction to completion and to minimize the formation of side products.

  • Solvent: Absolute ethanol or methanol are the most common solvents as they readily dissolve the starting ester and the hydrazine hydrate, and the product often precipitates upon cooling, simplifying purification.[2]

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic acyl substitution to occur at a reasonable rate.

Experimental Protocol

Protocol 2.1: Synthesis of 2-Methyl-quinoline-4-carboxylic acid hydrazide
  • Starting Material: Ethyl 2-methylquinoline-4-carboxylate.

  • Reagents: A solution of the starting ester in dry methanol is treated with hydrazine hydrate.

  • Reaction Conditions: The resulting solution is refluxed for 16 hours.

  • Purification: The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The filtrate can be evaporated, and the residue recrystallized from a suitable solvent like 2-propanol to obtain more product. A yield of 79.2% has been reported for this method.[2]

Data Presentation: Comparison of Synthesis Methods for Quinoline-4-Carbohydrazides

MethodStarting MaterialsKey ReagentsTypical Reaction TimeTypical Yield (%)AdvantagesDisadvantages
Pfitzinger Route Isatin, α-methylene carbonyl compoundBase (e.g., KOH), Alcohol, H₂SO₄, Hydrazine HydrateMulti-step, can be lengthy (e.g., 24h reflux for Pfitzinger step)Overall yield varies depending on each step; final hydrazinolysis step is often high yielding.Versatile for substituted quinolines; well-established.[1]Multi-step process can be time-consuming and may lead to lower overall yields; harsh basic conditions in the first step.[4]
Direct Hydrazinolysis of Ester Ethyl quinoline-4-carboxylateHydrazine Hydrate, Ethanol/Methanol7-16 hours[2]Generally high, often >80%Simple, one-step conversion from the ester; often high yielding.Requires the prior synthesis of the ester.
Microwave-Assisted Synthesis 2-aminophenylketones, cyclic ketones (for quinoline core)Acetic acid5 minutes (for quinoline core synthesis)[5]Excellent (for quinoline core)[5]Rapid reaction times; often improved yields and purity.[6]Requires specialized microwave equipment.

Visualization of Synthetic Workflow

G cluster_0 Pfitzinger Route cluster_1 Final Hydrazinolysis Step Isatin Isatin Pfitzinger Pfitzinger Reaction (Base, Reflux) Isatin->Pfitzinger Carbonyl α-Methylene Carbonyl Compound Carbonyl->Pfitzinger QuinolineAcid Quinoline-4-Carboxylic Acid Pfitzinger->QuinolineAcid Esterification Esterification (Alcohol, Acid Cat., Reflux) QuinolineAcid->Esterification QuinolineEster Ethyl Quinoline-4-Carboxylate Esterification->QuinolineEster Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, Reflux) QuinolineEster->Hydrazinolysis FinalProduct Quinoline-4-Carbohydrazide Hydrazinolysis->FinalProduct

Caption: General workflow for the synthesis of quinoline-4-carbohydrazides via the Pfitzinger reaction followed by esterification and hydrazinolysis.

Trustworthiness and Self-Validating Systems

The protocols described herein are derived from peer-reviewed scientific literature. The trustworthiness of these methods is established by their repeated and successful application by various research groups. The final products are typically characterized by standard analytical techniques such as NMR, IR, and mass spectrometry to confirm their identity and purity.[2][7] The melting point of the synthesized compound is also a key indicator of purity.

Safety Considerations

  • Quinoline: Quinoline itself is a hazardous substance. It is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and is suspected of causing genetic defects and cancer.[8] It is also toxic to aquatic life with long-lasting effects.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times, and all manipulations should be carried out in a well-ventilated fume hood.

  • Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. It should be handled with extreme caution in a fume hood, and contact with skin and eyes must be avoided.

  • Strong Acids and Bases: The use of concentrated sulfuric acid and strong bases like potassium hydroxide requires careful handling to avoid chemical burns.

  • Exothermic Reactions: Some quinoline syntheses, like the Skraup reaction (an alternative to Pfitzinger and Doebner), are notoriously exothermic and can become violent if not properly controlled.[9] While the Pfitzinger reaction is generally more manageable, the potential for exothermic behavior should always be considered, especially during scale-up.

Field-Proven Insights and Recommendations

For researchers embarking on the synthesis of quinoline-4-carbohydrazides, the most direct and reliable route is often the hydrazinolysis of the corresponding ethyl or methyl ester. The synthesis of the precursor ester can be achieved through various established methods for quinoline synthesis, with the Pfitzinger and Doebner reactions offering great versatility.

For rapid synthesis and optimization, microwave-assisted methods are highly recommended. Published procedures demonstrate a significant reduction in reaction times, often from hours to minutes, with excellent yields for the synthesis of the quinoline core.[5]

Purification of the final quinoline-4-carbohydrazide is typically achieved by recrystallization. A systematic approach to solvent screening is advised to find the optimal conditions for obtaining a highly pure crystalline product.[10] Common solvents for recrystallization include ethanol, methanol, and isopropanol.[2][10]

References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Abd El-Lateef, H. M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

  • Abd El-Lateef, H. M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

  • El-Lateef, H. M. A., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. [Link]

  • Taha, Z. K., et al. (2022). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Pharmaceutical Sciences Asia. [Link]

  • Moghadam, F. A., et al. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Archiv der Pharmazie. [Link]

  • ResearchGate. (2013). ChemInform Abstract: A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water.. [Link]

  • ResearchGate. (2016). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. [Link]

  • Potter, G., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen. [Link]

  • JOCPR. (n.d.). Application of pfitzinger reaction in. Retrieved from [Link]

  • International Journal of Science and Research (IJSR). (n.d.). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. Retrieved from [Link]

  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • SlideShare. (n.d.). Solid organic cpd.s when isolated from organic reaction. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

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Comparative

A Head-to-Head Comparison of Novel Quinolone-4-Carbohydrazide Analogs and Classical DNA Gyrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of a novel class of DNA gyrase inhibitors, specifically derivatives of 2-phenylquinoline-4-carbohydrazid...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a novel class of DNA gyrase inhibitors, specifically derivatives of 2-phenylquinoline-4-carbohydrazide, against established clinical inhibitors. We will dissect their mechanisms, compare their biological activities using key experimental data, and provide the foundational protocols necessary for their evaluation.

Introduction: DNA Gyrase as a Premier Antibacterial Target

Bacterial DNA gyrase is an essential type II topoisomerase that introduces negative supercoils into DNA, a process critical for DNA replication, transcription, and repair.[1][2] This enzyme, composed of two GyrA and two GyrB subunits forming an A₂B₂ complex, is a clinically validated target for antibiotics because it is essential in bacteria but absent in higher eukaryotes.[2]

Inhibitors of DNA gyrase can be broadly categorized by their target subunit:

  • GyrA Inhibitors: The quinolone (and fluoroquinolone) class of antibiotics targets the GyrA subunit. They function by stabilizing the transient double-strand DNA breaks created by the enzyme, forming a ternary drug-enzyme-DNA complex.[][4][5] This action blocks the progression of the replication fork, leading to chromosome fragmentation and cell death.[6][7] Ciprofloxacin is a canonical example of this class.

  • GyrB Inhibitors: The aminocoumarin class, including novobiocin, targets the GyrB subunit. These compounds act as competitive inhibitors of the enzyme's ATPase activity, blocking the energy transduction required for the supercoiling reaction.[1][8][9]

The rise of antibiotic resistance, often through mutations in the gyrA gene, necessitates the discovery of novel inhibitors with different binding modes or improved potency against resistant strains.[][5][10] The 2-phenylquinoline-4-carbohydrazide scaffold represents a promising area of exploration for new GyrA-targeting agents.[11][12]

Compound Profiles and Mechanisms of Action

This guide focuses on a representative compound from a recently synthesized series, 2-(4-Bromophenyl)-N'-(4-methoxybenzylidene)quinoline-4-carbohydrazide (referred to here as Compound 10 based on its designation in cited literature), as a proxy for the novel class.[11][12][13] We compare it against two well-established inhibitors that represent distinct mechanisms.

  • Compound 10 (Novel Quinolone-4-Carbohydrazide): This class of compounds is designed through molecular hybridization, combining a quinoline core, known to target DNA gyrase, with a carbohydrazide moiety.[11][12] Like fluoroquinolones, these derivatives are hypothesized to inhibit the DNA supercoiling function of the GyrA subunit.

  • Ciprofloxacin (Fluoroquinolone): A widely used broad-spectrum antibiotic that inhibits DNA gyrase and, in many Gram-positive bacteria, its primary target is topoisomerase IV.[5][6] It stabilizes the gyrase-DNA cleavage complex, inducing lethal double-strand breaks.[4][7]

  • Novobiocin (Aminocoumarin): A natural antibiotic that inhibits the ATPase activity of the GyrB subunit, thereby preventing the enzyme from utilizing ATP for its supercoiling function.[8][9][14] It is a competitive inhibitor of the ATP binding site on GyrB.[1][8]

The distinct mechanisms are visualized below.

Mechanism_of_Action Fig. 1: Comparative Mechanisms of DNA Gyrase Inhibition cluster_Gyrase DNA Gyrase (A₂B₂ Complex) cluster_Inhibitors Inhibitors GyrA GyrA Subunit DNA Cleavage & Ligation DNA Bacterial DNA GyrA->DNA Binds & Cleaves GyrB GyrB Subunit ATPase Activity ATP ATP GyrB->ATP Binds & Hydrolyzes Compound10 Compound 10 (Quinolone-carbohydrazide) Compound10->GyrA Inhibits supercoiling Cipro Ciprofloxacin Cipro->GyrA Stabilizes DNA cleavage complex Novo Novobiocin Novo->GyrB Competitively inhibits ATPase function ADP ADP + Pi ATP->ADP

Caption: Fig. 1: Comparative Mechanisms of DNA Gyrase Inhibition.

Head-to-Head Experimental Data

The efficacy of a DNA gyrase inhibitor is primarily assessed by two key metrics: its direct inhibitory effect on the enzyme (in vitro) and its ability to kill bacteria (in vivo/cellular).

In Vitro Enzyme Inhibition (DNA Supercoiling Assay)

The most direct measure of an inhibitor's potency is its 50% inhibitory concentration (IC₅₀) in an enzyme activity assay. For GyrA-targeting compounds, the DNA supercoiling assay is the gold standard.[15] In this assay, the enzyme converts relaxed plasmid DNA into its supercoiled form, a change readily visualized by agarose gel electrophoresis.

The table below summarizes the IC₅₀ values for our selected compounds against Staphylococcus aureus (S. aureus) DNA gyrase.

CompoundClassTarget SubunitS. aureus DNA Gyrase IC₅₀ (µM)Source
Compound 10 Quinolone-carbohydrazideGyrA (putative)8.45[11][12][13]
Ciprofloxacin FluoroquinoloneGyrA3.80[11][12][13]
Novobiocin AminocoumarinGyrB~0.004 - 0.19[14]

Interpretation of Results:

  • Compound 10 demonstrates potent inhibitory activity against S. aureus DNA gyrase, with an IC₅₀ value in the single-digit micromolar range.[11][12]

  • Its potency is comparable to, though slightly less than, that of Ciprofloxacin in this specific assay.[11][12][13] This indicates that the novel scaffold successfully engages the enzyme target.

  • Novobiocin shows exceptionally high potency against the GyrB subunit, as expected.[14] It is important to note that direct comparison of IC₅₀ values between GyrA and GyrB inhibitors can be misleading, as they target different enzymatic functions (DNA cleavage vs. ATPase activity).

Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a critical measure of a compound's potential as a therapeutic agent.

The table below presents MIC values against the Gram-positive bacterium S. aureus. The novel quinoline-carbohydrazide derivatives showed particular efficacy against this species.[11][12]

CompoundClassS. aureus MIC (µM)Source
Compound 6b *Quinolone-carbohydrazide38.64[11][12]
Ciprofloxacin Fluoroquinolone~0.4 - 0.8 (susceptible strains)[16]
Novobiocin Aminocoumarin~0.1 - 0.4[14]

*Note: For antibacterial activity, data is presented for Compound 6b from the same synthesized series, as it showed one of the most promising MIC values against S. aureus.[11][12]

Interpretation of Results:

  • The novel quinoline-carbohydrazide scaffold demonstrates clear antibacterial activity, although the MIC values for the initial series are higher than those of the established drugs Ciprofloxacin and Novobiocin.[11][12]

  • The discrepancy between the potent IC₅₀ (e.g., Compound 10 at 8.45 µM) and the higher MIC (e.g., Compound 6b at 38.64 µM) is common in early-stage drug discovery. This often points to factors such as cell permeability, efflux pump activity, or off-target effects that reduce the compound's effective concentration at the intracellular target.[6]

  • Notably, the synthesized series of quinoline-carbohydrazides, including the parent compound, showed limited to no effectiveness against Gram-negative bacteria like E. coli, suggesting a spectrum of activity primarily focused on Gram-positive pathogens at this stage.[11]

Experimental Protocols

To ensure reproducibility and methodological transparency, we provide detailed protocols for the key assays discussed.

DNA Gyrase Supercoiling Inhibition Assay

This protocol is adapted from standard methodologies for determining inhibitor potency against DNA gyrase.[17][18]

Workflow_Supercoiling_Assay Fig. 2: Workflow for DNA Gyrase Supercoiling Assay prep 1. Preparation - Prepare Assay Buffer (Tris-HCl, KCl, MgCl₂, ATP, etc.) - Dilute test compounds to desired concentrations - Prepare relaxed pBR322 DNA substrate reaction 2. Reaction Setup - To microfuge tubes, add:  - Assay Buffer  - Relaxed pBR322 DNA  - Test compound (or DMSO control) - Pre-incubate at 37°C prep->reaction initiation 3. Enzyme Initiation - Add DNA Gyrase enzyme to each tube - Mix gently - Incubate at 37°C for 30-60 minutes reaction->initiation termination 4. Reaction Termination - Add Stop Solution (SDS/EDTA) to halt the reaction - Add loading dye initiation->termination analysis 5. Agarose Gel Electrophoresis - Load samples onto a 1% agarose gel - Run electrophoresis to separate relaxed vs. supercoiled DNA termination->analysis visualization 6. Visualization & Analysis - Stain gel with Ethidium Bromide or SYBR Safe - Visualize under UV light - Quantify band intensity to determine % inhibition - Calculate IC₅₀ value analysis->visualization

Caption: Fig. 2: Workflow for DNA Gyrase Supercoiling Assay.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: On ice, prepare a master mix containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol) and relaxed pBR322 plasmid DNA (final concentration ~15 nM).

  • Assay Plate Setup: Aliquot the master mix into microfuge tubes or a 96-well plate.

  • Compound Addition: Add the test inhibitor (e.g., Compound 10, Ciprofloxacin) at various concentrations to the respective tubes. Include a "no inhibitor" positive control (with DMSO vehicle) and a "no enzyme" negative control.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme (e.g., 1 Unit) to all tubes except the negative control.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.

  • Analysis: Analyze the DNA topology by running the samples on a 1% agarose gel.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide), visualize under UV light, and quantify the percentage of supercoiled DNA relative to the positive control. The IC₅₀ is the concentration of the inhibitor that reduces supercoiling activity by 50%.[19]

Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the standard broth microdilution method.

  • Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum: Prepare a standardized bacterial inoculum (e.g., S. aureus ATCC 29213) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Discussion and Future Directions

The analysis of 2-phenylquinoline-4-carbohydrazide derivatives, represented by Compound 10, reveals a promising new scaffold for the development of DNA gyrase inhibitors.

  • Potency and Spectrum: The compounds exhibit potent, direct inhibition of S. aureus DNA gyrase, with activity comparable to Ciprofloxacin in vitro.[11][12] The current antibacterial spectrum is primarily limited to Gram-positive bacteria, which is a common characteristic for new scaffolds that may struggle with the outer membrane permeability of Gram-negative organisms.

  • Structure-Activity Relationship (SAR): The cited research indicates that the nature of the substituent on the benzylidene moiety significantly impacts both enzyme inhibition and antibacterial activity.[11][12][13] This provides a clear path for chemical optimization.

  • Challenges and Next Steps: The key challenge is to bridge the gap between high enzymatic potency (low IC₅₀) and cellular activity (MIC). Future work should focus on optimizing the scaffold to improve cell penetration and evade efflux pumps. This could involve modifying lipophilicity and other physicochemical properties. Furthermore, testing against a panel of quinolone-resistant bacterial strains would be crucial to determine if this new scaffold can overcome existing resistance mechanisms.

Conclusion

The 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide class of compounds represents a validated starting point for the development of novel DNA gyrase inhibitors. While not yet matching the overall antibacterial efficacy of established drugs like Ciprofloxacin, their potent enzymatic inhibition confirms successful targeting of DNA gyrase. With further medicinal chemistry optimization to enhance cellular activity and broaden the antibacterial spectrum, this scaffold holds significant potential in the ongoing search for new antibiotics to combat bacterial resistance.

References

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  • BenchChem. (2025). Application Notes and Protocols: Utilizing Novobiocin for the Inhibition of DNA Gyrase in Escherichia coli.

  • Chan, P. F., et al. (2017). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Omega, 2(7), 3466-3477.

  • Abdel-Aziz, M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(20), 17765-17781.

  • Abdel-Aziz, M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.

  • Collin, F., Karkare, S., & Maxwell, A. (2011). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology, 703, 135-148.

  • Jones, R. N., et al. (2013). Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Heteroaryl Isothiazolones in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 57(1), 365-371.

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  • El-Sayed, M. T., et al. (2022). DNA Gyrase as a Target for Quinolones. Molecules, 27(19), 6526.

  • Abdel-Aziz, M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate.

  • Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay.

  • ResearchGate. (2018). DNA gyrase was potently inhibited by novobiocin (A) and ciprofloxacin (B).

  • Barnard, F. M., & Maxwell, A. (2001). Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING. Journal of Biological Chemistry, 276(41), 38302-38309.

  • Shen, L. L., et al. (1989). Mechanism of Inhibition of DNA Gyrase by Quinolone Antibacterials: A Cooperative drug--DNA Binding Model. Biochemistry, 28(9), 3886-3894.

  • Abdel-Aziz, M., et al. (2023). Collection - Design and Synthesis of 2‑(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Figshare.

  • Zareh, G., et al. (2016). Identification of novel bacterial DNA gyrase inhibitors: An in silico study. Research in Pharmaceutical Sciences, 11(5), 345-353.

  • Lu, C., et al. (2018). Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. Journal of Medicinal Chemistry, 61(1), 337-346.

  • El-Naggar, A. M., et al. (2022). The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors. New Journal of Chemistry, 46(36), 17351-17367.

  • El-Gazzar, M. G., et al. (2022). Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. Molecules, 27(15), 4983.

  • Nipate, A. S., et al. (2023). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Taylor & Francis Online.

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  • ResearchGate. Quinoline derivative with significant antibacterial properties.

  • Wang, S., et al. (2013). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PLoS ONE, 8(11), e79240.

  • Bisacchi, G. S., et al. (2013). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Bioorganic & Medicinal Chemistry Letters, 23(17), 4837-4842.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide

For researchers, scientists, and professionals in the dynamic field of drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmenta...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide, a compound that, while not extensively characterized in publicly available safety literature, warrants a cautious and informed approach based on the known hazards of its constituent chemical moieties: the quinoline ring system and the carbohydrazide functional group.

Hazard Assessment: A Precautionary Approach

  • Quinoline Derivatives: The quinoline core is associated with several potential hazards. Quinoline itself is classified as harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and is suspected of causing genetic defects and cancer.[1][2][3] It is also recognized as being toxic to aquatic life with long-lasting effects.[3][4][5] Therefore, 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide should be handled as a substance with potential carcinogenic and mutagenic properties, as well as being an irritant and an environmental hazard.

  • Carbohydrazide Moiety: Carbohydrazide and its derivatives are known to be harmful if swallowed and can cause skin and eye irritation.[6][7][8] A significant concern with carbohydrazide is that heating may lead to an explosion.[6] This suggests that the title compound should be protected from heat and that thermal decomposition methods of disposal should be avoided.

  • Butoxyphenyl Group: While the butoxyphenyl group is generally less reactive, it contributes to the overall lipophilicity of the molecule, which may influence its environmental persistence.

Based on this composite analysis, 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide must be treated as a hazardous waste with potential for toxicity, irritation, carcinogenicity, and environmental harm. The disposal protocol must reflect these significant risks.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide for any purpose, including disposal, the following PPE is mandatory:

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side-shields or goggles; face shield if splashing is a risk.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect before use.EN 374
Body Laboratory coat, long-sleeved.---
Respiratory Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with appropriate cartridges is necessary.---

Step-by-Step Disposal Protocol

The following protocol is designed to ensure the safe and compliant disposal of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide waste.

Step 1: Waste Segregation and Collection

Proper segregation is the foundation of safe chemical waste management.

  • Solid Waste: Collect solid 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, robust, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Sharps Waste: Needles, syringes, or broken glass contaminated with the compound must be disposed of in a designated sharps container.

Step 2: Container Selection and Labeling

The choice of container is critical to prevent leaks and reactions.[9][10][11]

  • Container Material: Use containers made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice for both solid and liquid waste.

  • Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-(4-Butoxyphenyl)quinoline-4-carbohydrazide" (no abbreviations)

    • The approximate concentration and quantity of the waste

    • The date of initial waste accumulation

    • The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

Step 3: Waste Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][12]

  • Location: The SAA should be at or near the point of generation.[12]

  • Containment: Liquid waste containers must be placed in secondary containment to prevent spills.[10][13]

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents, acids, and sources of heat or ignition.[10][14]

  • Closure: Keep waste containers securely closed except when adding waste.[10][12][13]

G cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal gen Generate Waste (Solid, Liquid, Sharps) collect Segregate into Dedicated Waste Streams gen->collect container Select Compatible Container (e.g., HDPE) collect->container labeling Label Container with 'Hazardous Waste' & Full Chemical Name container->labeling saa Store in Designated Satellite Accumulation Area (SAA) labeling->saa containment Use Secondary Containment for Liquids saa->containment segregate Segregate from Incompatibles saa->segregate pickup Arrange for Pickup by EH&S or Licensed Contractor saa->pickup transport Transport to Approved Waste Disposal Facility pickup->transport

Caption: Workflow for the disposal of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide.

Step 4: Final Disposal
  • Professional Removal: Do not attempt to dispose of this chemical down the drain or in regular trash.[10][13] Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[12]

  • Documentation: Maintain meticulous records of the waste generated, including the amount and date of disposal, to ensure regulatory compliance.[11]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and decisive action is crucial.

Spill Response
  • Minor Spill (in a chemical fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).

    • Collect the contaminated absorbent material into a hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spill (outside a chemical fume hood):

    • Evacuate the laboratory immediately.[14]

    • Alert others in the vicinity and activate the fire alarm if necessary.

    • Close the laboratory doors and post a warning sign.

    • Contact your institution's emergency response team or EH&S from a safe location.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][14][15] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][7][15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[15][16] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][16] Seek immediate medical attention.

G cluster_minor Minor Spill cluster_major Major Spill spill Spill Occurs minor_alert Alert Colleagues spill->minor_alert Minor major_evacuate Evacuate Lab spill->major_evacuate Major minor_absorb Absorb with Inert Material minor_alert->minor_absorb minor_collect Collect as Hazardous Waste minor_absorb->minor_collect minor_decon Decontaminate Area minor_collect->minor_decon major_alert Activate Alarm / Alert Others major_evacuate->major_alert major_secure Close Doors / Post Warning major_alert->major_secure major_call Call Emergency Response major_secure->major_call

Caption: Emergency spill response decision tree.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide is a critical responsibility for all laboratory personnel. By understanding the potential hazards derived from its chemical structure and adhering to a rigorous, multi-step disposal protocol, researchers can ensure the safety of themselves and their colleagues, protect the environment, and uphold the highest standards of scientific practice. This guide serves as a foundational document; always consult your institution's specific waste management policies and EH&S department for guidance tailored to your local regulations.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
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  • BenchChem. Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • Penta chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET.
  • AK Scientific, Inc. 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride Safety Data Sheet.
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  • Chemos GmbH&Co.KG. (2019, April 11). Safety Data Sheet: quinoline.
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  • Redox. (2024, December 1). Safety Data Sheet Carbohydrazide.
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  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - Quinoline-3-carbaldehyde.
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  • BenchChem. Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Quinoline.
  • Ataman Kimya. CARBOHYDRAZIDE.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Acetamide, N-(4-butoxyphenyl)-.
  • Agency for Toxic Substances and Disease Registry. (1997, September). Production, Import, Use, and Disposal of Hydrazine.
  • ChemicalBook. 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide.
  • Loba Chemie. QUINOLINE FOR SYNTHESIS Safety Data Sheet.
  • ChemicalBook. (2019, September 16). Synthesis of carbohydrazide.
  • Arxada. Performance Chemicals Hydrazine.
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Handling

A Comprehensive Safety Protocol for Handling 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals I. Hazard Analysis: A Synthesis of Structural Alerts 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide is a complex organic molecule.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Hazard Analysis: A Synthesis of Structural Alerts

2-(4-Butoxyphenyl)quinoline-4-carbohydrazide is a complex organic molecule. Its potential hazards can be inferred from the known toxicological profiles of quinoline and carbohydrazide derivatives.

  • Quinoline Moiety: Quinoline and its derivatives are known to be hazardous. They are often harmful if swallowed or in contact with skin, can cause serious eye irritation, and are suspected of causing genetic defects and cancer.[1][2] Quinoline compounds are also frequently toxic to aquatic life with long-lasting effects.[1][3]

  • Carbohydrazide Moiety: Carbohydrazide is harmful if swallowed and is an irritant to the eyes, respiratory system, and skin.[4][5][6] It may also cause an allergic skin reaction.[7] A significant and critical hazard associated with carbohydrazide is its potential to explode upon heating.[4][6]

  • Overall Profile: Based on these components, 2-(4-butoxyphenyl)quinoline-4-carbohydrazide should be treated as a hazardous substance. It is likely to be harmful if ingested, inhaled, or absorbed through the skin. It should be considered a skin, eye, and respiratory irritant, with potential for more severe chronic effects such as carcinogenicity and mutagenicity. The thermal instability of the carbohydrazide group necessitates caution with heat.

Hazard ClassAnticipated RiskMitigation Strategy
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or inhaled.[1][2][7]Avoid ingestion, skin contact, and inhalation of dust. Use appropriate PPE and engineering controls.
Skin Corrosion/Irritation Causes skin irritation.[6][7][8] May cause an allergic skin reaction.[7]Wear chemical-resistant gloves and a lab coat. Wash hands thoroughly after handling.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][6][7][8]Wear tightly fitting safety goggles or a face shield.[2][9]
Respiratory Irritation May cause respiratory irritation.[5][6][10]Handle in a chemical fume hood to avoid breathing dust.[11]
Carcinogenicity/Mutagenicity Suspected of causing cancer and genetic defects (based on quinoline).[1][2]Minimize exposure through engineering controls and PPE.
Thermal Instability Potential for explosion upon heating (based on carbohydrazide).[4][6]Avoid heating the solid material. Keep away from heat and ignition sources.
Environmental Hazard Toxic to aquatic life with long-lasting effects.[1][3]Prevent release to the environment. Dispose of as hazardous waste.[3][12]
II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory when handling 2-(4-butoxyphenyl)quinoline-4-carbohydrazide to prevent exposure through all potential routes. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedure.

dot

PPE_Decision_Workflow PPE Selection Workflow for Handling 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide cluster_0 Initial Assessment cluster_1 Engineering Controls cluster_2 Core PPE (Mandatory) cluster_3 Enhanced PPE (Procedure-Dependent) Start Start: Handling Required AssessRisk Assess Procedure: - Scale of work? - Dust/aerosol generation? - Heating? Start->AssessRisk FumeHood Work in a Certified Chemical Fume Hood AssessRisk->FumeHood Always FaceShield Face Shield (in addition to goggles) AssessRisk->FaceShield High splash potential Respirator NIOSH-Approved Respirator (e.g., N95 or higher) AssessRisk->Respirator High dust/aerosol potential or poor ventilation LabCoat Full-Length Lab Coat FumeHood->LabCoat Gloves Chemical-Resistant Gloves (e.g., Nitrile, double-gloved) LabCoat->Gloves EyeProtection Tightly-Fitting Safety Goggles Gloves->EyeProtection

Caption: PPE Decision Workflow for 2-(4-Butoxyphenyl)quinoline-4-carbohydrazide.

Step-by-Step PPE Protocol:

  • Engineering Controls : All manipulations of solid 2-(4-butoxyphenyl)quinoline-4-carbohydrazide must be conducted within a certified chemical fume hood to minimize inhalation exposure.[11] Ensure the eyewash station and safety shower are readily accessible.

  • Body Protection : A full-length laboratory coat must be worn to protect against skin contact.[9] Ensure clothing covers all exposed skin, including full-length pants and closed-toe shoes.

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves.[11] For procedures with a higher risk of contamination, consider double-gloving. Inspect gloves before each use and replace them immediately if contaminated or damaged.[2] Wash hands thoroughly with soap and water after removing gloves.[1][2]

  • Eye and Face Protection : Tightly fitting safety goggles are mandatory at all times.[9][13] If there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[2][14]

  • Respiratory Protection : For procedures with a high potential for generating dust or aerosols that cannot be adequately controlled by a fume hood, a NIOSH-approved respirator (e.g., an N95 dust mask or a respirator with appropriate cartridges) should be used.[1][9]

III. Operational Plan: From Receipt to Reaction

A systematic approach to handling ensures safety at every stage.

  • Receiving and Storage :

    • Upon receipt, inspect the container for damage.

    • Store the compound in a cool, dry, well-ventilated area, away from heat and sources of ignition.[1]

    • Keep the container tightly sealed and store it away from incompatible materials, particularly strong oxidizing agents.[6]

    • The storage area should be clearly labeled with appropriate hazard warnings.

  • Weighing and Aliquoting :

    • Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to contain any dust.

    • Use anti-static measures where appropriate, as fine dusts can form explosive mixtures with air.[6]

    • Clean any spills immediately using appropriate procedures (see Section IV).

  • In-Reaction Handling :

    • When setting up reactions, ensure all glassware is free from defects.

    • Avoid heating the dry, solid compound. If heating is necessary, it should be done in a solution with appropriate temperature control and monitoring.

    • Reactions should be conducted in a fume hood.

    • Upon completion of the reaction, any work-up procedures should also be performed with the same level of precaution.

IV. Disposal Plan: Responsible Waste Management

Improper disposal of 2-(4-butoxyphenyl)quinoline-4-carbohydrazide and its associated waste can pose a significant environmental and health risk.[3]

Step-by-Step Disposal Protocol:

  • Waste Segregation : All waste containing 2-(4-butoxyphenyl)quinoline-4-carbohydrazide must be treated as hazardous waste. This includes:

    • Unused or expired solid compound.

    • Contaminated consumables (e.g., weighing paper, pipette tips, gloves, bench paper).

    • Solutions containing the compound.

    • Spill cleanup materials.

  • Waste Collection and Containerization :

    • Collect solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[12] The label must include "Hazardous Waste" and the full chemical name.

    • Collect liquid waste in a compatible, sealed container, similarly labeled. Do not mix with incompatible waste streams.

  • Spill Management :

    • In case of a spill, evacuate non-essential personnel from the area.

    • Wearing full PPE, contain the spill. For solid spills, carefully sweep or vacuum the material (using a HEPA-filtered vacuum) and place it in the hazardous waste container. Avoid generating dust.[6]

    • For liquid spills, cover with an inert absorbent material like vermiculite or sand.[3] Collect the absorbed material into the hazardous waste container.[12]

    • Decontaminate the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.

  • Final Disposal :

    • Store sealed hazardous waste containers in a designated, secure area.

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[12] Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. [3][11][12]

By adhering to this comprehensive guide, researchers can confidently handle 2-(4-butoxyphenyl)quinoline-4-carbohydrazide, ensuring a safe laboratory environment while advancing their scientific objectives.

References

  • Carbohydrazide - Wikipedia. (n.d.).
  • Gas-Sensing.com. (n.d.). Carbohydrazide: An Essential Tool with Hidden Hazards.
  • Santa Cruz Biotechnology. (n.d.). Carbohydrazide.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet.
  • Ataman Kimya. (n.d.). Carbohydrazide.
  • BenchChem. (n.d.). Personal protective equipment for handling Quinoline, (1-methylethyl)-.
  • Redox. (2024, December 1). Safety Data Sheet Carbohydrazide.
  • CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • BenchChem. (n.d.). Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals.
  • AK Scientific, Inc. (n.d.). 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride - Safety Data Sheet.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Lafayette College Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash.
  • ChemicalBook. (n.d.). 2-(4-butoxyphenyl)quinoline-4-carbohydrazide.
  • TCI Chemicals. (2025, April 30). SAFETY DATA SHEET - Carbohydrazide.
  • BenchChem. (n.d.). Navigating the Safe Disposal of 2-[(Quinolin-2-yl)amino]ethan-1-ol.
  • National Institutes of Health. (n.d.). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • ResearchGate. (2023, May 21). (PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • National Institutes of Health. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • ACS Omega. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • Chemdiv. (n.d.). Compound 2-(4-butoxyphenyl)quinoline-4-carboxamide.

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